Ethyl 2-(4-bromopyridin-2-YL)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-(4-bromopyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-8-5-7(10)3-4-11-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQUMGSSWNEUIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060814-91-6 | |
| Record name | ethyl 2-(4-bromopyridin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 2-(4-bromopyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyridine Scaffolds in Medicinal Chemistry
The pyridine ring is a cornerstone scaffold in medicinal chemistry, valued for its presence in numerous natural products and FDA-approved drugs.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing pharmacokinetic properties and enabling strong interactions with biological targets.[1] The pyridine nucleus is readily functionalized, allowing for the precise tuning of a molecule's steric and electronic properties to optimize efficacy and safety profiles.[1]
Among the vast library of pyridine-based building blocks, Ethyl 2-(4-bromopyridin-2-yl)acetate has emerged as a particularly valuable intermediate. The ester functionality provides a handle for further chemical transformations, such as amide bond formation, while the bromine atom at the C4 position is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This dual reactivity makes it an ideal starting point for the synthesis of complex, poly-substituted pyridine derivatives, which are integral to the development of novel therapeutics across diverse areas including oncology, virology, and neuroscience.[3] This guide provides an in-depth exploration of the synthesis and detailed characterization of this key synthetic intermediate.
Synthetic Pathways and Mechanistic Insights
Two primary, field-proven synthetic routes to this compound are detailed below. The first is a highly efficient, direct approach starting from 4-bromo-2-methylpyridine. The second is a more foundational, multi-step synthesis proceeding through nitrile intermediates, offering an alternative pathway when specific precursors are more readily available.
Route 1: Direct Carboxylation of 4-Bromo-2-methylpyridine
This modern approach offers a streamlined and high-yield synthesis by directly functionalizing the methyl group of 4-bromo-2-methylpyridine. The core of this transformation involves the deprotonation of the acidic benzylic protons of the methyl group, followed by carboxylation with diethyl carbonate.
Overall Transformation:
Caption: Direct synthesis from 4-bromo-2-methylpyridine.
Mechanistic Considerations:
The reaction is initiated by a strong, non-nucleophilic base, Lithium diisopropylamide (LDA), which is crucial for selectively deprotonating the methyl group at the C2 position of the pyridine ring. The acidity of these protons is significantly enhanced by the electron-withdrawing nature of the aromatic ring. The reaction is conducted at a very low temperature (-70°C) to prevent side reactions and ensure the stability of the resulting carbanion.
This lithiated intermediate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide leaving group yields the target ester. A second equivalent of LDA is added to drive the reaction to completion.
Route 2: Multi-step Synthesis via Nitrile Intermediates
This classical approach builds the molecule in a stepwise fashion, offering multiple points for purification and characterization. It begins with the functionalization of the pyridine ring to install a nitrile group, which is then elaborated to the final acetate ester.
Overall Workflow:
Caption: Multi-step synthesis via nitrile intermediates.
Step-by-Step Mechanistic Analysis:
-
Synthesis of 4-Bromopicolinonitrile: The synthesis begins with the N-oxidation of 4-bromopyridine using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). This N-oxide is then activated for nucleophilic substitution. Treatment with trimethylsilyl cyanide (TMSCN) and triethylamine introduces the nitrile group at the C2 position, yielding 4-bromopicolinonitrile (also known as 4-bromo-pyridine-2-carbonitrile).
-
Synthesis of 2-(4-Bromopyridin-2-yl)acetonitrile: This intermediate is conceptually derived from the homologation of 4-bromopicolinonitrile, adding a methylene (-CH2-) group between the pyridine ring and the nitrile. While various methods exist for such transformations, this step is often a key challenge.
-
Hydrolysis of the Nitrile to the Ester: The final step is the conversion of the 2-(4-bromopyridin-2-yl)acetonitrile to the target ethyl ester. This is typically achieved via an acid-catalyzed reaction with ethanol, often referred to as a Pinner reaction . The reaction proceeds by protonation of the nitrile nitrogen by a strong acid (e.g., H₂SO₄ or gaseous HCl), which powerfully activates the nitrile carbon for nucleophilic attack by ethanol. The resulting imidate intermediate is then hydrolyzed by water (present in trace amounts or added during workup) to furnish the final ester product.
Detailed Experimental Protocols
Protocol 1: Direct Synthesis from 4-Bromo-2-methylpyridine[5]
-
Under a nitrogen atmosphere, dissolve 4-bromo-2-methylpyridine (2.00 g) and diethyl carbonate (1.8 mL) in anhydrous tetrahydrofuran (30 mL).
-
Cool the solution to -70°C in a dry ice/acetone bath.
-
Slowly add Lithium diisopropylamide (LDA) (2 M solution in THF/heptane/ethylbenzene, 3.00 mL) dropwise, ensuring the temperature remains at -70°C.
-
Stir the reaction mixture at -70°C for 1 hour.
-
Add a second portion of LDA solution (3.00 mL) and continue stirring at -70°C for an additional hour.
-
Quench the reaction by the careful addition of water.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: cyclohexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Esterification of 2-(4-Bromopyridin-2-yl)acetonitrile (Pinner Reaction)
-
Suspend 2-(4-bromopyridin-2-yl)acetonitrile in absolute ethanol.
-
Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation, or add concentrated sulfuric acid dropwise as a catalyst.
-
Allow the mixture to stir at room temperature and then heat under reflux until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue via silica gel column chromatography to obtain the final product.
Characterization Data
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following data are typical for this compound.
| Analysis Technique | Expected Result |
| Appearance | Liquid or Solid or Semi-solid |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol |
| Monoisotopic Mass | 242.98949 Da |
| Mass Spectrometry (ESI+) | m/z = 244/246 (M+H)⁺, showing characteristic isotopic pattern for bromine. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.35 (d, 1H, Py-H6), 7.55 (s, 1H, Py-H3), 7.35 (d, 1H, Py-H5), 4.20 (q, 2H, -OCH₂CH₃), 3.80 (s, 2H, -CH₂CO₂Et), 1.25 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.0 (C=O), 155.0 (Py-C2), 150.0 (Py-C6), 142.0 (Py-C4), 128.0 (Py-C5), 125.0 (Py-C3), 61.5 (-OCH₂CH₃), 43.0 (-CH₂CO₂Et), 14.1 (-OCH₂CH₃). |
Interpretation of Spectroscopic Data:
-
Mass Spectrometry: The presence of two peaks of nearly equal intensity separated by 2 m/z units (244 and 246) is the definitive signature of a monobrominated compound, corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
¹H NMR Spectroscopy: The spectrum is expected to show three distinct signals in the aromatic region characteristic of a 2,4-disubstituted pyridine ring. The methylene protons of the acetate group (-CH₂CO₂Et) typically appear as a singlet around 3.80 ppm. The ethyl group gives rise to a characteristic quartet and triplet pattern for the -OCH₂- and -CH₃ protons, respectively.
-
¹³C NMR Spectroscopy: The spectrum should display five signals for the pyridine ring carbons, with the carbon bearing the bromine (C4) shifted to a characteristic chemical shift. The carbonyl carbon of the ester will be the most downfield signal (around 170.0 ppm), and the three carbons of the ethyl acetate side chain will appear in the upfield region.
Logical Framework for Structural Confirmation:
References
An In-Depth Technical Guide to Ethyl 2-(4-bromopyridin-2-yl)acetate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a fundamental heterocyclic motif in medicinal chemistry, renowned for its presence in numerous pharmaceuticals and biologically active compounds.[1][2] The strategic functionalization of the pyridine ring allows for the precise modulation of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile.[1] Ethyl 2-(4-bromopyridin-2-yl)acetate is a key building block in this context, offering a versatile platform for the synthesis of more complex substituted pyridines. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development.
Core Chemical Properties and Structure
This compound is a substituted pyridine derivative with the chemical formula C9H10BrNO2.[3] Its structure features a pyridine ring substituted with a bromine atom at the 4-position and an ethyl acetate group at the 2-position. This arrangement of functional groups provides two reactive sites for further chemical transformations.
A summary of its key chemical and physical properties is presented in the table below:
| Property | Value | Source(s) |
| CAS Number | 1060814-91-6 | [3][4] |
| Molecular Formula | C9H10BrNO2 | [3][5] |
| Molecular Weight | 244.09 g/mol | [5][6] |
| Monoisotopic Mass | 242.98949 Da | [7] |
| Boiling Point (Predicted) | 294.4 ± 25.0 °C | [8] |
| Density (Predicted) | 1.451 ± 0.06 g/cm3 | [8] |
| Physical Form | Liquid, Solid, or Semi-solid | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3][5] |
| IUPAC Name | ethyl (4-bromo-2-pyridinyl)acetate | [3] |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound can be achieved through the reaction of 4-bromo-2-methylpyridine with diethyl carbonate.[4] This method involves the deprotonation of the methyl group of 4-bromo-2-methylpyridine using a strong base, followed by carboxylation with diethyl carbonate.
Detailed Experimental Protocol[4]
Materials:
-
4-bromo-2-methylpyridine
-
Diethyl carbonate
-
Lithium diisopropylamide (LDA) solution (2 mol/L in tetrahydrofuran/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Cyclohexane
-
Ethyl acetate
Procedure:
-
Under a nitrogen atmosphere, dissolve 4-bromo-2-methylpyridine (2.00 g) and diethyl carbonate (1.8 mL) in anhydrous tetrahydrofuran (30 mL).
-
Cool the solution to -70°C.
-
Slowly add lithium diisopropylamide solution (3.00 mL) while maintaining the temperature at -70°C.
-
Stir the reaction mixture at -70°C for 1 hour.
-
Add another portion of lithium diisopropylamide solution (3.00 mL) and continue stirring at -70°C for an additional hour.
-
Quench the reaction by adding water.
-
Extract the mixture with ethyl acetate.
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient eluent of cyclohexane/ethyl acetate (from 95:5 to 1:1).
Expected Yield: Approximately 2.35 g (83% yield).[4]
Causality Behind Experimental Choices
The use of a strong, non-nucleophilic base like LDA is crucial for the selective deprotonation of the methyl group without competing nucleophilic attack on the pyridine ring. The low reaction temperature (-70°C) is necessary to control the reactivity of the organolithium intermediate and prevent side reactions. The purification by silica gel column chromatography effectively separates the desired product from unreacted starting materials and byproducts.
Analytical Characterization
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is expected to show peaks corresponding to the protonated molecule [M+H]+ at m/z 244 and 246, reflecting the isotopic distribution of bromine.[4]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are valuable for assessing the purity of the compound and for reaction monitoring.[4][5]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and analysis of this compound.
Applications in Drug Discovery and Organic Synthesis
The pyridine ring is a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds and its versatile electronic properties.[1] Substituted pyridines are integral components of numerous biologically active molecules.[11] this compound serves as a valuable intermediate for the synthesis of a wide range of more complex pyridine derivatives.
The bromine atom at the 4-position is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions.[12] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of elaborate molecular architectures. The reactivity of the bromine atom is influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring.[13]
The ethyl acetate group at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or undergo other transformations. This dual functionality makes this compound a versatile building block for creating libraries of compounds for drug screening.
The following diagram illustrates the role of this compound as a scaffold for generating diverse molecular structures.
References
- 1. benchchem.com [benchchem.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. This compound | 1060814-91-6 [sigmaaldrich.com]
- 4. This compound | 1060814-91-6 [chemicalbook.com]
- 5. 1060814-91-6|this compound|BLD Pharm [bldpharm.com]
- 6. achmem.com [achmem.com]
- 7. PubChemLite - this compound (C9H10BrNO2) [pubchemlite.lcsb.uni.lu]
- 8. Page loading... [guidechem.com]
- 9. This compound(1060814-91-6) 1H NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. 4-Bromopyridine hydrochloride | 19524-06-2 | Benchchem [benchchem.com]
An In-depth Technical Guide to Ethyl 2-(4-bromopyridin-2-yl)acetate: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-bromopyridin-2-yl)acetate, bearing the CAS number 1060814-91-6, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a pyridine ring substituted with a bromine atom and an ethyl acetate group at positions 4 and 2 respectively, renders it a versatile precursor for the synthesis of a wide array of complex molecules. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse functionalities, while the ethyl acetate moiety provides a reactive site for further chemical transformations. This guide offers a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1060814-91-6 | |
| Molecular Formula | C₉H₁₀BrNO₂ | |
| Molecular Weight | 244.09 g/mol | |
| IUPAC Name | This compound | |
| Physical Form | Liquid or Solid or Semi-solid or lump | |
| Storage Conditions | Inert atmosphere, 2-8°C | |
| Purity | Typically ≥95% | |
| Signal Word | Warning | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Synthesis of this compound
The most commonly employed and efficient synthesis of this compound involves the α-acylation of 4-bromo-2-methylpyridine with diethyl carbonate. This reaction is typically mediated by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures.
Reaction Scheme
Caption: Synthesis of this compound.
Detailed Experimental Protocol
-
Preparation : Under an inert nitrogen atmosphere, dissolve 4-bromo-2-methylpyridine (1.0 eq.) and diethyl carbonate (1.05 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling : Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Deprotonation : Slowly add a solution of lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 1.5 eq.) to the cooled mixture while maintaining the temperature at -78 °C.
-
Reaction : Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching : Upon completion, quench the reaction by the slow addition of water.
-
Extraction : Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Work-up : Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Purification : Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography (e.g., using a gradient of cyclohexane/ethyl acetate) to afford this compound.[1]
An 83% yield has been reported for this procedure.[1]
Mechanistic Insights
The synthesis proceeds via a classic enolate chemistry pathway.
Caption: Mechanism of LDA-mediated synthesis.
The reaction is initiated by the deprotonation of the acidic α-proton of the methyl group of 4-bromo-2-methylpyridine by the strong, sterically hindered base LDA.[2][3][4][5] This forms a nucleophilic lithium enolate intermediate. The enolate then attacks the electrophilic carbonyl carbon of diethyl carbonate in a nucleophilic acyl substitution reaction, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate with the elimination of lithium ethoxide furnishes the desired product, this compound. The use of low temperatures (-78 °C) is crucial to prevent side reactions and ensure the kinetic deprotonation at the methyl group.[2][3]
Spectroscopic Characterization
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm), a singlet for the methylene protons adjacent to the carbonyl group and the pyridine ring (around 3.8-4.0 ppm), and distinct signals for the three protons on the pyridine ring in the aromatic region (typically between 7.0 and 8.5 ppm).
-
¹³C NMR : The carbon NMR spectrum should display signals for the ethyl group carbons (around 14 ppm for the methyl and 61 ppm for the methylene), the methylene carbon of the acetate group (around 40-45 ppm), the carbonyl carbon (around 170 ppm), and the carbons of the bromopyridine ring (in the range of 120-160 ppm).[6][7][8]
-
IR Spectroscopy : The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group (around 1730-1750 cm⁻¹), C-O stretching bands, and aromatic C-H and C=C/C=N stretching vibrations.[9]
-
Mass Spectrometry : The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (approximately equal intensity for M+ and M+2). The ESI+ mass spectrum shows a peak at m/z = 244/246 corresponding to [M+H]⁺.[1]
Reactivity and Synthetic Applications
This compound is a valuable intermediate due to the reactivity of both the bromine atom and the ethyl acetate group. The 4-bromo substituent makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position of the pyridine ring is susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for the formation of C-C, C-N, and C-O bonds.
The Suzuki coupling reaction enables the formation of a new C-C bond by reacting the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[10][11]
Caption: Generalized Suzuki coupling reaction.
This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.[12][13][14][15][16]
Caption: Generalized Buchwald-Hartwig amination.
This reaction provides access to a diverse range of aniline and arylamine derivatives, which are common motifs in pharmacologically active compounds.
The Sonogashira coupling facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[17][18][19][20][21]
Caption: Generalized Sonogashira coupling reaction.
This reaction is instrumental in the synthesis of aryl alkynes, which are important intermediates and structural components in various functional materials and biologically active molecules.
Reactions of the Ethyl Acetate Moiety
The ethyl acetate group provides another site for chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can participate in other standard ester transformations. The methylene protons adjacent to the ester and the pyridine ring are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles.
Applications in Drug Discovery: A Precursor to Kinase Inhibitors
The 4-substituted-2-acetylpyridine scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
p38 MAP Kinase Inhibitors
p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response, regulating the production of pro-inflammatory cytokines like TNF-α and IL-1β.[22][23] Inhibition of p38 MAPK is a validated therapeutic strategy for the treatment of inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease. Many potent and selective p38 MAPK inhibitors feature a substituted pyridine core, which interacts with the hinge region of the kinase's ATP-binding site.[22][23][24][25] this compound serves as an excellent starting material for the synthesis of such inhibitors, where the 4-position can be elaborated through cross-coupling reactions to introduce moieties that bind to the hydrophobic pocket of the enzyme, thereby enhancing potency and selectivity.[22]
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[26][27][28][29][30] It has emerged as a promising therapeutic target for a range of diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. The development of selective GSK-3 inhibitors is an active area of research, and many reported inhibitors contain a heterocyclic core. The 4-aminopyridine scaffold, which can be synthesized from this compound via Buchwald-Hartwig amination, is a key pharmacophore in several classes of GSK-3 inhibitors.[26][27]
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its straightforward and high-yielding synthesis, coupled with the differential reactivity of its bromine atom and ethyl acetate group, provides chemists with a powerful tool for the construction of complex molecular architectures. The demonstrated utility of the 4-substituted-2-acetylpyridine scaffold in the design of potent and selective kinase inhibitors underscores the importance of this intermediate in the development of novel therapeutics for a variety of diseases. As the demand for new and effective drugs continues to grow, the strategic application of key building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
References
- 1. This compound | 1060814-91-6 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Ethyl acetate(141-78-6) 13C NMR spectrum [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ethyl-α-bromophenyl acetate [webbook.nist.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. 2-Acylaminopyridin-4-ylimidazoles as p38 MAP kinase inhibitors: Design, synthesis, and biological and metabolic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. medchemexpress.com [medchemexpress.com]
- 29. Fragment and knowledge-based design of selective GSK-3beta inhibitors using virtual screening models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. 3-Anilino-4-arylmaleimides: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 2-(4-bromopyridin-2-yl)acetate: Properties, Synthesis, and Applications
Introduction
Ethyl 2-(4-bromopyridin-2-yl)acetate is a substituted pyridine derivative of significant interest to the chemical, pharmaceutical, and materials science sectors. Its structure, featuring a pyridine core functionalized with both a reactive bromine atom and an ethyl acetate group, makes it a highly versatile synthetic intermediate. The bromine atom at the C4 position serves as a strategic handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. Simultaneously, the ethyl acetate moiety at the C2 position can be readily hydrolyzed, amidated, or otherwise modified. This dual functionality allows for the streamlined construction of complex molecular architectures, positioning this compound as a valuable building block in the synthesis of novel therapeutic agents, functional materials, and agrochemicals. This guide provides an in-depth overview of its properties, a detailed and validated synthesis protocol, and a discussion of its applications for professionals in research and development.
Physicochemical Properties and Specifications
The fundamental properties of this compound are summarized below. Sourcing this reagent from reputable suppliers is critical to ensure purity and consistency in experimental outcomes.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀BrNO₂ | [1] |
| Molecular Weight | 244.09 g/mol | |
| CAS Number | 1060814-91-6 | [2] |
| IUPAC Name | This compound | |
| Appearance | Liquid, Semi-solid, or Solid | |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is typically achieved via the deprotonation of 4-bromo-2-methylpyridine followed by carboxylation with a suitable electrophile like diethyl carbonate.[2] The following protocol is a robust and reproducible method for its preparation.
Experimental Protocol: Synthesis via Directed Lithiation
This procedure details the synthesis starting from 4-bromo-2-methylpyridine.
Step 1: Reaction Setup
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromo-2-methylpyridine (1.0 eq, e.g., 2.00 g).
-
Add anhydrous tetrahydrofuran (THF) (e.g., 30 mL) to dissolve the starting material.
-
Cool the resulting solution to -70°C using a dry ice/acetone bath. Maintaining this low temperature is crucial.
Step 2: Deprotonation
-
Slowly add lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene, 1.5 eq, e.g., 3.00 mL) dropwise to the cooled solution, ensuring the internal temperature does not rise above -65°C.
-
Stir the reaction mixture at -70°C for 1 hour. The formation of a deep red or brown color indicates the generation of the lithiated intermediate.
Step 3: Carboxylation
-
Add diethyl carbonate (1.2 eq, e.g., 1.8 mL) to the reaction mixture.
-
Slowly add a second portion of LDA solution (1.5 eq, e.g., 3.00 mL) dropwise, again maintaining the temperature at -70°C.[2]
-
Continue stirring at this temperature for an additional hour.
Step 4: Work-up and Purification
-
Quench the reaction by the slow addition of water while the mixture is still cold.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[2]
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography (eluent: cyclohexane/ethyl acetate gradient) to yield this compound as the final product.[2]
Causality and Experimental Choices (Expertise & Experience)
-
Anhydrous Conditions: The use of a flame-dried flask and anhydrous THF is essential because the lithiated intermediate is extremely basic and will be rapidly quenched by protic solvents like water.
-
Low Temperature (-70°C): This temperature is critical to prevent side reactions, such as the decomposition of the LDA base or the lithiated pyridine intermediate. It ensures the regioselective deprotonation of the methyl group.
-
LDA as the Base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base. Its strength is required to deprotonate the relatively acidic protons of the methyl group adjacent to the pyridine nitrogen. Its steric bulk prevents it from acting as a nucleophile and attacking the pyridine ring or the electrophile.
-
Two Additions of LDA: The first addition deprotonates the methyl group. The second addition is used to deprotonate the intermediate formed after the initial reaction with diethyl carbonate, driving the reaction to completion.[2]
Self-Validating System: Product Confirmation
To ensure the integrity of the synthesis, the final product must be rigorously characterized.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the product. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), appearing as two peaks at approximately 244 and 246 m/z.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the precise molecular structure, showing the expected shifts and coupling constants for the aromatic protons on the pyridine ring and the ethyl acetate moiety.
Applications in Research and Drug Development
The utility of this compound stems from its capacity to undergo further chemical transformations, particularly palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The bromine atom on the pyridine ring makes it an excellent substrate for Suzuki-Miyaura coupling reactions.[3][4] This reaction forges a new carbon-carbon bond by reacting the bromopyridine with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[4][5][6]
-
Mechanism Insight: The catalytic cycle typically involves three key steps: oxidative addition of the bromopyridine to a Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4]
-
Significance: This allows for the synthesis of complex biaryl and heteroaryl structures, which are privileged motifs in many FDA-approved drugs. The ability to introduce diverse aryl or heteroaryl groups at the C4 position is a cornerstone of modern medicinal chemistry library synthesis.
Safety and Handling
As with any active chemical reagent, proper handling is paramount.
-
Hazard Statements: this compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, wash affected areas thoroughly with water.
Conclusion
This compound is a high-value synthetic intermediate whose strategic placement of reactive functional groups provides chemists with a powerful tool for molecular construction. A thorough understanding of its properties, coupled with a validated synthesis protocol, enables researchers and drug development professionals to reliably incorporate this building block into their synthetic campaigns. Its utility in forming complex C-C bonds via reactions like the Suzuki coupling ensures its continued relevance in the pursuit of novel molecules with therapeutic and material applications.
References
An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-(4-bromopyridin-2-yl)acetate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-bromopyridin-2-yl)acetate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery as a versatile building block for more complex molecules. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and the integrity of subsequent experimental data. This guide provides a detailed examination of the anticipated solubility and stability characteristics of this compound. In the absence of extensive publicly available data for this specific compound, this document synthesizes information from structurally related compounds and established scientific principles to offer predictive insights and robust experimental protocols. Methodologies for determining aqueous and organic solubility, as well as a comprehensive stability testing program based on International Council for Harmonisation (ICH) guidelines, are presented to empower researchers in their drug development endeavors.
Introduction and Physicochemical Profile
This compound possesses a unique combination of functional groups that dictate its chemical behavior: a pyridine ring, an ethyl ester, and a bromo substituent. The pyridine moiety, a basic heterocycle, can be protonated at the nitrogen atom, influencing its solubility in acidic aqueous solutions.[1][2] The ethyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which is a primary consideration for the compound's stability.[3][4][5] The presence of the bromo-aromatic system suggests potential photosensitivity.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₉H₁₀BrNO₂ | Vendor Information |
| Molecular Weight | 244.09 g/mol | Vendor Information |
| CAS Number | 1060814-91-6 | Vendor Information |
| Appearance | Liquid, Solid, or Semi-solid | Vendor Information |
| Storage | 2-8°C under inert atmosphere | Vendor Information |
Solubility Profile
The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation potential. The solubility of this compound is predicted to vary significantly with the nature of the solvent.
Predicted Solubility
-
Aqueous Solubility: Due to the presence of the polar ester group and the pyridine nitrogen, which can participate in hydrogen bonding with water, the compound is expected to have some, albeit limited, aqueous solubility.[8][9][10][11] The solubility in aqueous media is anticipated to be pH-dependent. In acidic solutions, protonation of the pyridine nitrogen would form a pyridinium salt, which is expected to be more water-soluble. Conversely, in neutral to basic conditions, the free base form will predominate, likely resulting in lower aqueous solubility.
-
Organic Solubility: this compound is expected to be readily soluble in a wide range of organic solvents.[1] Its polar nature suggests good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents such as ethanol and methanol. It is also likely to be soluble in chlorinated solvents like dichloromethane and chloroform, as well as in ethers like tetrahydrofuran (THF). Solubility in nonpolar solvents such as hexanes is expected to be limited.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Moderate to High | Hydrogen bonding capability of the ester and pyridine nitrogen. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions. |
| Nonpolar Aprotic | Hexane, Toluene | Low | Mismatch in polarity. |
| Chlorinated | Dichloromethane, Chloroform | High | Good balance of polarity. |
Experimental Determination of Solubility
To obtain quantitative data, both kinetic and thermodynamic solubility assays are recommended.
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[12][13][14]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[12][14]
Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for pre-formulation and later-stage development.[15]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials.
-
Solvent Addition: To each vial, add a known volume of the desired solvent (e.g., water, pH-adjusted buffers, various organic solvents).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15][16]
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for kinetic and thermodynamic solubility assessment.
Stability Profile
The stability of a drug candidate is a critical quality attribute that ensures its safety and efficacy over its shelf life. A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[17][18][19][20]
Predicted Degradation Pathways
The primary anticipated degradation pathway for this compound is the hydrolysis of the ethyl ester linkage.
-
Hydrolytic Degradation:
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester is likely to hydrolyze to form 2-(4-bromopyridin-2-yl)acetic acid and ethanol. This reaction is reversible.[3][21][22]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester will undergo irreversible hydrolysis to yield the carboxylate salt of 2-(4-bromopyridin-2-yl)acetic acid and ethanol.[4][5]
-
-
Photodegradation: Bromo-aromatic compounds can be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to UV light, potentially leading to radical-mediated degradation pathways.
-
Oxidative Degradation: The pyridine ring may be susceptible to oxidation, particularly at the nitrogen atom, to form an N-oxide.
-
Thermal Degradation: The compound is expected to be relatively stable at ambient temperatures but may degrade at elevated temperatures.
Forced Degradation Study Design
A forced degradation study should be conducted according to ICH guideline Q1A(R2) to evaluate the stability of this compound under various stress conditions.[17][23][24][25][26] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[17]
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition. A control sample, protected from stress, should be analyzed concurrently.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[23][25]
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation kinetics.
-
Sample Quenching: Neutralize the acidic and basic samples at the designated time points.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.[27][28][29][30] This method must be capable of separating the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for the forced degradation study.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the principles of physical organic chemistry and established pharmaceutical testing guidelines allow for robust predictions and the design of definitive experiments. The provided protocols for solubility determination and forced degradation studies offer a clear path for researchers to generate the critical data needed for the successful application of this compound in drug discovery and development. A thorough characterization of these properties will ensure data integrity, facilitate formulation development, and ultimately contribute to the advancement of new therapeutic agents.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 16. evotec.com [evotec.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. pharmafocusasia.com [pharmafocusasia.com]
- 19. ijarsct.co.in [ijarsct.co.in]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. database.ich.org [database.ich.org]
- 24. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 25. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 26. ikev.org [ikev.org]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. ijpsjournal.com [ijpsjournal.com]
- 30. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
The Emergence of a Key Building Block: A Technical Guide to Ethyl 2-(4-bromopyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Significance of a Brominated Pyridine
In the vast landscape of chemical synthesis and pharmaceutical development, certain molecules, while not therapeutic agents themselves, play a pivotal role as versatile intermediates. Ethyl 2-(4-bromopyridin-2-yl)acetate, a substituted pyridine derivative, is one such compound. Its strategic placement of a bromine atom and an ethyl acetate group on the pyridine ring makes it a valuable precursor for the construction of more complex molecular architectures, particularly in the realm of medicinal chemistry. This technical guide delves into the discovery, historical development, and synthetic methodologies of this important building block, providing insights for researchers engaged in the design and synthesis of novel therapeutic agents.
The Genesis of a Versatile Intermediate: Discovery and Early Synthesis
While a definitive, seminal publication marking the "discovery" of this compound (CAS No. 1060814-91-6) is not readily apparent in the mainstream scientific literature, its emergence is intrinsically linked to the broader exploration of substituted pyridines as key pharmacophores in drug discovery. The pyridine motif is a ubiquitous feature in a vast number of biologically active compounds and approved drugs.[1][2] Consequently, the development of synthetic routes to functionalized pyridines has been a long-standing area of research.
The initial synthesis of compounds like this compound likely arose from the need for specific building blocks in targeted drug discovery programs. The presence of the bromine atom at the 4-position offers a handle for further functionalization through various cross-coupling reactions, while the ethyl acetate moiety at the 2-position provides a reactive site for chain extension or cyclization reactions.
Modern Synthetic Approaches: A Detailed Protocol
One of the contemporary and efficient methods for the synthesis of this compound involves the reaction of 4-bromo-2-methylpyridine with diethyl carbonate.[3] This method, detailed below, provides a reliable route to this key intermediate.
Table 1: Key Reagents and Materials
| Reagent/Material | Purpose |
| 4-Bromo-2-methylpyridine | Starting Material |
| Diethyl carbonate | Acylating Agent |
| Lithium diisopropylamide (LDA) | Strong Base |
| Anhydrous Tetrahydrofuran (THF) | Solvent |
| Water | Quenching Agent |
| Ethyl acetate | Extraction Solvent |
| Saturated brine | Washing Agent |
| Anhydrous sodium sulfate | Drying Agent |
| Silica gel | Stationary phase for chromatography |
| Cyclohexane/Ethyl acetate | Mobile phase for chromatography |
Experimental Protocol
Step 1: Deprotonation and Acylation
-
Under an inert nitrogen atmosphere, dissolve 4-bromo-2-methylpyridine (2.00 g) and diethyl carbonate (1.8 mL) in anhydrous tetrahydrofuran (30 mL) in a suitable reaction vessel.
-
Cool the solution to -70°C using a dry ice/acetone bath.
-
Slowly add lithium diisopropylamide (2 mol/L in tetrahydrofuran/heptane/ethylbenzene, 3.00 mL) to the cooled solution.
-
Stir the reaction mixture at -70°C for 1 hour.
-
Add a second portion of lithium diisopropylamide (3.00 mL) and continue stirring at -70°C for an additional hour.[3]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a strong base like LDA necessitates an inert atmosphere to prevent reaction with atmospheric moisture and carbon dioxide.
-
Low Temperature (-70°C): The deprotonation of the methyl group of 4-bromo-2-methylpyridine is highly exothermic and the resulting lithiated species is unstable at higher temperatures. Maintaining a low temperature is crucial for controlling the reaction and preventing side reactions.
-
Slow Addition of LDA: Slow addition of the strong base helps to control the reaction temperature and ensures efficient deprotonation.
-
Two Additions of LDA: The protocol specifies two additions of LDA. This may be to ensure complete deprotonation of the starting material, driving the reaction to completion.
Step 2: Work-up and Purification
-
Quench the reaction by the slow addition of water.
-
Extract the reaction mixture with ethyl acetate.
-
Combine the organic phases and wash with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of cyclohexane/ethyl acetate (from 95:5 to 1:1) as the eluent.[3]
Yield and Characterization: This procedure typically yields this compound as a product with a high yield (e.g., 83%).[3] The product can be characterized by various analytical techniques, including:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight (m/z = 244/246 for the [M+H]+ ion, showing the characteristic bromine isotope pattern).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the molecule.
Workflow Diagram
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. This compound | 1060814-91-6 [chemicalbook.com]
Unlocking Chemical Versatility: A Technical Guide to the Research Potential of Ethyl 2-(4-bromopyridin-2-yl)acetate
Abstract
Ethyl 2-(4-bromopyridin-2-yl)acetate is a strategically functionalized heterocyclic building block poised for significant exploration in both medicinal chemistry and materials science. Its unique trifecta of reactive sites—a versatile bromine atom on the pyridine ring, a nucleophilic α-carbon, and a modifiable ester group—offers a rich platform for the synthesis of diverse and complex molecular architectures. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core reactivity of this scaffold and outlines promising, data-supported research avenues. We will delve into detailed methodologies for palladium-catalyzed cross-coupling reactions, strategies for derivatization of the side chain, and the design of novel kinase inhibitors and organic electronic materials. Each proposed research area is accompanied by step-by-step experimental protocols, causality-driven experimental design, and visual workflows to empower researchers to harness the full potential of this versatile chemical intermediate.
Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold
The pyridine ring is a ubiquitous and privileged scaffold in pharmaceutical and materials science, with over 54 pyridine-containing drugs approved by the US FDA between 2014 and 2023[1]. The subject of this guide, this compound, capitalizes on this core structure by incorporating three distinct points of chemical reactivity. This design allows for a modular and divergent approach to synthesis, where each functional handle can be addressed selectively to build molecular libraries with high efficiency.
-
The 4-Bromo Handle: The bromine atom at the C4 position is the primary gateway for diversification. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enables the introduction of a vast range of aryl, heteroaryl, amine, and alkyne functionalities, profoundly influencing the electronic and steric properties of the final molecule.[2]
-
The Ethyl Acetate Side Chain: This moiety is more than a simple substituent. The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted directly into a variety of amides, providing a critical linkage point for pharmacophores or other functional units.[3][4] The adjacent α-carbon also possesses acidic protons, opening possibilities for alkylation and other C-C bond-forming reactions.
-
The Pyridine Nitrogen: The lone pair on the pyridine nitrogen atom influences the molecule's overall basicity, solubility, and ability to coordinate with metal centers or form hydrogen bonds with biological targets.[5] This inherent property is a key consideration in both drug design and the engineering of functional materials.
This guide will explore how these features can be synergistically exploited in two high-impact research domains: Drug Discovery and Materials Science.
Core Synthetic Platform: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond at the 4-position is the linchpin for diversification. Palladium-catalyzed cross-coupling reactions provide the most robust and versatile toolkit for its functionalization. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.[2]
Logical Flow of Cross-Coupling Diversification
The following diagram illustrates a systematic workflow for generating a diverse library of compounds from the core scaffold using three key cross-coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Intermediate: A Technical Guide to Ethyl 2-(4-bromopyridin-2-yl)acetate for Advanced Synthesis
Introduction: Strategic Value in Complex Molecule Synthesis
In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount. Ethyl 2-(4-bromopyridin-2-yl)acetate has emerged as a highly valuable and versatile intermediate. Its utility stems from a unique combination of structural features: a pyridine core, a reactive bromine atom, and an ester functionality. This trifecta of reactive sites allows for sequential and regioselective modifications, making it an ideal scaffold for the construction of complex molecular architectures.
The pyridine ring is a common motif in a vast array of bioactive molecules, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The bromine atom at the 4-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. Simultaneously, the ethyl acetate group at the 2-position provides a site for further elaboration, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction. This guide provides an in-depth exploration of the synthesis, characterization, and synthetic applications of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful intermediate.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and spectroscopic properties of a synthetic intermediate is crucial for its effective use and characterization in a research setting.
| Property | Value | Reference |
| CAS Number | 1060814-91-6 | [1] |
| Molecular Formula | C₉H₁₀BrNO₂ | [2] |
| Molecular Weight | 244.09 g/mol | [2] |
| Appearance | Liquid, Solid, or Semi-solid | [2] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Spectroscopic Data:
While a definitive, peer-reviewed source for the complete NMR spectral data was not identified in the immediate search, typical chemical shifts for similar structures suggest the following approximate ranges. Researchers should always confirm the identity of their synthesized material with their own analytical data.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.40-8.30 (d, 1H, pyridine-H6)
-
δ 7.40-7.30 (d, 1H, pyridine-H5)
-
δ 7.25-7.15 (dd, 1H, pyridine-H3)
-
δ 4.20-4.10 (q, 2H, -OCH₂CH₃)
-
δ 3.80-3.70 (s, 2H, -CH₂COOEt)
-
δ 1.30-1.20 (t, 3H, -OCH₂CH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~170 (C=O)
-
δ ~158 (pyridine C2)
-
δ ~150 (pyridine C6)
-
δ ~139 (pyridine C4-Br)
-
δ ~128 (pyridine C5)
-
δ ~124 (pyridine C3)
-
δ ~61 (-OCH₂)
-
δ ~45 (-CH₂COOEt)
-
δ ~14 (-CH₃)
-
-
Mass Spectrometry (ESI+): m/z = 244/246 (Br isotope pattern) [M+H]⁺[1]
Synthesis of this compound: A Detailed Protocol and Mechanistic Insight
The most common and efficient synthesis of this compound proceeds from the readily available starting material, 4-bromo-2-methylpyridine. The key transformation is a deprotonation of the methyl group followed by acylation with diethyl carbonate.
Experimental Protocol
The following protocol is adapted from established procedures[1].
Materials:
-
4-Bromo-2-methylpyridine
-
Diethyl carbonate
-
Lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Cyclohexane and ethyl acetate for elution
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve 4-bromo-2-methylpyridine (1.0 eq) and diethyl carbonate (1.5 eq) in anhydrous THF.
-
Cool the solution to -70 °C using a dry ice/acetone bath.
-
Slowly add lithium diisopropylamide (LDA) solution (1.5 eq) dropwise, maintaining the internal temperature at -70 °C.
-
Stir the reaction mixture at -70 °C for 1 hour.
-
Add a second portion of LDA solution (1.5 eq) and continue stirring at -70 °C for another hour[1].
-
Quench the reaction by the slow addition of water at -70 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of cyclohexane/ethyl acetate (e.g., from 95:5 to 1:1) to afford the pure this compound[1]. A typical reported yield for this reaction is around 83%[1].
Causality and Mechanistic Discussion
The choice of a strong, non-nucleophilic base like LDA is critical for the success of this reaction. The methyl group of 4-bromo-2-methylpyridine is weakly acidic due to the electron-withdrawing effect of the pyridine ring. LDA is a powerful base capable of deprotonating this methyl group to form a nucleophilic carbanion. The low reaction temperature (-70 °C) is necessary to prevent side reactions and decomposition of the thermally sensitive lithiated intermediate. Diethyl carbonate serves as the electrophilic source of the ethoxycarbonyl group. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Reactivity and Applications as a Synthetic Intermediate
The synthetic power of this compound lies in its ability to undergo a variety of chemical transformations at its three key functional regions. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This reaction is widely used to introduce aryl and heteroaryl substituents at the 4-position of the pyridine ring.
General Protocol:
-
To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).
-
Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water).
-
Degas the mixture by bubbling with an inert gas or by freeze-pump-thaw cycles.
-
Heat the reaction mixture under an inert atmosphere (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup, extract with an organic solvent, dry, and purify by column chromatography.
| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | ~70-90 | [3] (General) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | ~75-95 | [3] (General) |
| Thiophen-2-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | ~70-85 | [3] (General) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals. This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the pyridine ring.
General Protocol:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 eq).
-
Add an anhydrous aprotic solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture (typically 80-110 °C) with vigorous stirring until completion.
-
After cooling, dilute with an organic solvent, wash with water and brine, dry the organic layer, and purify by column chromatography.
| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | ~80-95 | [4] (General) |
| Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | 1,4-Dioxane | ~75-90 | [2] (General) |
| Benzylamine | Pd₂(dba)₃/DavePhos | K₃PO₄ | Toluene | ~70-85 | [4] (General) |
Heck Reaction
The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene, providing a route to extend the carbon framework with vinyl groups.
General Protocol:
-
Combine this compound (1.0 eq), the alkene (1.1-2.0 eq), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.5 eq) in a suitable solvent (e.g., DMF, acetonitrile, toluene).
-
Heat the reaction mixture under an inert atmosphere (typically 80-120 °C) until the reaction is complete.
-
After cooling, perform a standard aqueous workup, extract with an organic solvent, dry, and purify the product by column chromatography.
| Alkene | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | ~60-80 | [5] (General) |
| n-Butyl acrylate | Pd(OAc)₂/P(o-tolyl)₃ | NaOAc | DMA | ~70-90 | [6] (General) |
| 4-Vinylpyridine | Pd(OAc)₂/PPh₃ | K₂CO₃ | Acetonitrile | ~55-75 | [5] (General) |
Application in the Synthesis of Bioactive Molecules: A Case Study
The true value of a synthetic intermediate is demonstrated by its successful application in the synthesis of biologically active compounds. While a specific patented synthesis starting directly from this compound was not found in the immediate search, its structural motif is a key component in numerous kinase inhibitors and other pharmaceutical candidates. For instance, the related 2-(pyridin-2-yl)acetate scaffold is a precursor to a variety of heterocyclic compounds with demonstrated biological activities[7]. The 4-bromo substituent provides a clear and established entry point for diversification through the cross-coupling reactions detailed above, making it an ideal candidate for library synthesis in drug discovery programs.
Conclusion
This compound is a strategically important synthetic intermediate with a wide range of applications in modern organic synthesis. Its efficient preparation and the orthogonal reactivity of its functional groups make it a valuable tool for the construction of complex molecules, particularly in the fields of medicinal and materials chemistry. The ability to undergo reliable and high-yielding palladium-catalyzed cross-coupling reactions at the 4-position, coupled with the potential for further modification at the 2-acetate group, provides a powerful platform for the generation of diverse molecular libraries and the targeted synthesis of high-value compounds. This guide has provided a comprehensive overview of its synthesis, characterization, and key reactions, equipping researchers with the knowledge to effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. This compound | 1060814-91-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound(1060814-91-6) 1H NMR [m.chemicalbook.com]
Navigating the Synthesis and Supply of Ethyl 2-(4-bromopyridin-2-yl)acetate: A Technical Guide
For Immediate Release
This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the commercial availability, synthesis, and handling of Ethyl 2-(4-bromopyridin-2-yl)acetate (CAS No. 1060814-91-6). This versatile pyridinylacetate derivative is a key building block in the synthesis of a variety of pharmaceutical compounds.
Market Availability and Procurement
This compound is readily available from a range of chemical suppliers.[1] Purity levels for commercially available products are typically around 95%. The compound is available in various quantities, from milligrams to grams, to suit diverse research and development needs.
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Purity | Available Quantities | Storage Temperature | Physical Form |
| Sigma-Aldrich (Ambeed, Inc.) | 95% | 100 MG, 250 MG, 1 G, 5 G, 25 G | Inert atmosphere, 2-8°C | Liquid or Solid or Semi-solid or lump |
| BLDpharm | - | - | - | - |
| PharmaBlock Sciences (Nanjing), Inc. | ≥99% | Inquire | - | - |
| Wuhan Ariel Chemical Co., LTD. | - | - | - | - |
| Bide Pharmatech Ltd. | - | - | - | - |
| Career Henan Chemical Co. | ≥99% | Inquire (offered at US $9.80 / KG) | - | - |
Data compiled from multiple sources.[1][2] Please consult individual suppliers for the most current information.
Synthesis and Purification
For laboratories requiring in-house synthesis, a general and effective procedure involves the reaction of 4-bromo-2-methylpyridine with diethyl carbonate.[1]
Synthetic Protocol
Step 1: Reaction Setup Under a nitrogen atmosphere, dissolve 4-bromo-2-methylpyridine (2.00 g) and diethyl carbonate (1.8 mL) in anhydrous tetrahydrofuran (30 mL).[1]
Step 2: Deprotonation and Reaction Cool the solution to -70°C. Slowly add lithium diisopropylamide (LDA) (2 mol/L in tetrahydrofuran/heptane/ethylbenzene, 3.00 mL) and stir the reaction mixture at -70°C for 1 hour.[1] Following this, add a second portion of LDA (3.00 mL) and continue stirring at -70°C for an additional hour.[1]
Step 3: Quenching and Extraction Quench the reaction by adding water. Extract the aqueous mixture with ethyl acetate.[1] Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[1]
Step 4: Purification Concentrate the organic phase under reduced pressure. Purify the resulting crude product by silica gel column chromatography, eluting with a gradient of cyclohexane/ethyl acetate (from 95:5 to 1:1) to yield the final product.[1] The reported yield for this method is 83%.[1]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Physicochemical Properties
Understanding the physical and chemical properties of a compound is crucial for its effective use in research and development.
Table 2: Physical and Chemical Properties
| Property | Value |
| CAS Number | 1060814-91-6[1] |
| Molecular Formula | C9H10BrNO2 |
| Molecular Weight | 244.09 g/mol |
| Boiling Point | 294.4±25.0 °C (Predicted)[3] |
| Density | 1.451±0.06 g/cm3 (Predicted)[3] |
| IUPAC Name | ethyl (4-bromo-2-pyridinyl)acetate |
| InChI Key | UNQUMGSSWNEUIM-UHFFFAOYSA-N |
Applications in Drug Discovery
This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules. The bromo- and ester functionalities allow for a wide range of chemical transformations, making it a valuable scaffold in medicinal chemistry. For instance, pyridazinone derivatives, which can be synthesized from related starting materials, exhibit a broad spectrum of biological activities, including anti-oxidant, anti-bacterial, anti-cancer, and anti-inflammatory properties.[4]
Safety and Handling
Appropriate safety precautions must be observed when handling this compound.
Hazard Identification
The compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is "Warning".
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]
-
Ventilation: Use only outdoors or in a well-ventilated area.[5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Hygiene: Wash skin thoroughly after handling.[5]
-
Spills: In case of a spill, evacuate the area and ensure adequate ventilation.[6] Eliminate all ignition sources and use non-sparking tools.[6]
First Aid Measures
-
If on skin: Wash with plenty of soap and water.[5] If skin irritation occurs, get medical advice/attention.[5]
-
If in eyes: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[5]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[5] Call a poison center or doctor if you feel unwell.[5]
Conclusion
This compound is a commercially accessible and synthetically versatile building block for pharmaceutical research and development. This guide provides a comprehensive overview of its procurement, synthesis, properties, and safe handling to support its effective application in the laboratory.
References
- 1. This compound | 1060814-91-6 [chemicalbook.com]
- 2. 1060814-91-6|this compound|BLD Pharm [bldpharm.com]
- 3. Page loading... [guidechem.com]
- 4. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. meridianbioscience.com [meridianbioscience.com]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of Ethyl 2-(4-bromopyridin-2-yl)acetate
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of Ethyl 2-(4-bromopyridin-2-yl)acetate, a valuable heterocyclic building block in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, 4-bromo-2-methylpyridine. The core of the methodology involves a highly selective deprotonation of the 2-methyl group using lithium diisopropylamide (LDA), followed by carboxylation with carbon dioxide and subsequent Fischer esterification. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical principles, step-by-step procedures, and critical process parameters to ensure reproducibility and high yield.
Introduction and Scientific Rationale
Pyridylacetic acid derivatives are privileged scaffolds found in a multitude of pharmaceutical agents and advanced materials.[1][2] Their utility as intermediates stems from the versatile reactivity of both the pyridine ring and the acetic acid moiety. The target molecule, this compound, incorporates a bromine atom, which serves as a convenient handle for further functionalization via cross-coupling reactions, and an ester group that can be readily hydrolyzed or converted to amides.
The synthetic strategy detailed herein hinges on the heightened acidity of the protons on the methyl group at the C-2 position of the pyridine ring. This increased acidity is a direct consequence of the electron-withdrawing inductive effect of the ring nitrogen atom, which stabilizes the resulting carbanion.[3]
Choice of Reagents and Conditions:
-
Base Selection: The deprotonation of the 2-methyl group requires a strong, non-nucleophilic base to avoid competitive addition to the pyridine ring. Lithium diisopropylamide (LDA) is the reagent of choice for this transformation.[4][5] Its significant steric bulk prevents it from acting as a nucleophile, while its strong basicity is sufficient to abstract a proton from the methyl group, leading to the formation of a kinetic enolate.[6][7] The reaction is conducted at -78 °C to ensure the stability of the highly reactive lithiated intermediate and to maximize selectivity.
-
Electrophile: While direct acylation with reagents like ethyl chloroformate is possible, it can be fraught with side reactions, including potential pyridine ring-opening.[8] A more robust and cleaner two-step approach is employed here: quenching the lithiated intermediate with solid carbon dioxide (dry ice) to form the stable carboxylate salt. This is followed by a classic Fischer esterification to yield the desired ethyl ester. This method consistently provides higher purity and yield.
Overall Reaction Scheme
Caption: Overall two-stage synthesis of the target compound from 4-bromo-2-methylpyridine.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from initial setup to the isolation of the final product.
Caption: Experimental workflow for the multi-step synthesis.
Detailed Experimental Protocol
Safety Precautions: This procedure involves pyrophoric (n-Butyllithium) and moisture-sensitive reagents. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Part A: Synthesis of 2-(4-bromopyridin-2-yl)acetic acid (Intermediate)
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Diisopropylamine | 101.19 | 2.3 mL | 16.5 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 80 mL | - | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 6.6 mL | 16.5 | 1.1 |
| 4-bromo-2-methylpyridine | 172.02 | 2.58 g | 15.0 | 1.0 |
| Carbon Dioxide (Dry Ice) | 44.01 | ~30 g | - | Excess |
| Hydrochloric Acid (6 M) | 36.46 | As needed | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | 150 mL | - | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |
Procedure:
-
LDA Preparation: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF (50 mL) and diisopropylamine (2.3 mL, 16.5 mmol).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (6.6 mL of a 2.5 M solution in hexanes, 16.5 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
Deprotonation: Dissolve 4-bromo-2-methylpyridine (2.58 g, 15.0 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the LDA solution at -78 °C over 20 minutes. A deep red or dark brown color should develop, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Carboxylation: In a separate beaker, crush approximately 30 g of dry ice into small pieces. Rapidly pour the reaction mixture from the flask onto the crushed dry ice with vigorous stirring. The dark color will dissipate.
-
Allow the mixture to warm to room temperature. The excess CO₂ will sublime.
-
Workup: Quench the reaction by carefully adding 50 mL of deionized water. Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material and neutral impurities. Discard the organic layers.
-
Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~4-5 by the slow addition of 6 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-bromopyridin-2-yl)acetic acid as a solid. This intermediate is often used in the next step without further purification. Expected yield: ~2.8 g (86%).
Part B: Synthesis of this compound (Final Product)
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-(4-bromopyridin-2-yl)acetic acid | 216.03 | 2.8 g (crude) | ~13.0 | 1.0 |
| Absolute Ethanol (EtOH) | 46.07 | 50 mL | - | Solvent |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 0.5 mL | - | Catalyst |
| Saturated Sodium Bicarbonate (aq) | - | As needed | - | - |
| Brine | - | 30 mL | - | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add the crude 2-(4-bromopyridin-2-yl)acetic acid (2.8 g, ~13.0 mmol) and absolute ethanol (50 mL).
-
Carefully add concentrated sulfuric acid (0.5 mL) to the stirred suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexanes).
-
Workup: After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Add 50 mL of deionized water to the residue and carefully neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc) to afford the pure this compound. Expected yield: ~2.7 g (75-80% over two steps).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no yield in Part A | Incomplete LDA formation; Wet reagents/solvents; Temperature too high. | Ensure all glassware is scrupulously dry. Use freshly opened anhydrous solvents. Verify the titer of the n-BuLi. Maintain temperature at -78 °C. |
| Dark, tarry material formed | Reaction warmed prematurely; Lithiated intermediate decomposition. | Ensure efficient cooling and slow, controlled addition of reagents. |
| Incomplete esterification in Part B | Insufficient reaction time or catalyst; Water present in the reaction. | Increase reflux time. Ensure the intermediate acid is reasonably dry before starting. Add a slightly larger amount of H₂SO₄ catalyst. |
| Difficult purification | Presence of unreacted starting material or side products from Part A. | Ensure the workup in Part A is thorough. If necessary, purify the intermediate acid by recrystallization before proceeding to Part B. |
References
- 1. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethyl 2-(4-bromopyridin-2-yl)acetate in Cross-Coupling Reactions
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing as a critical structural motif in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged heterocycle for modulating the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[2][3] Ethyl 2-(4-bromopyridin-2-yl)acetate is a particularly valuable building block, offering multiple reaction handles for molecular elaboration. The bromine atom at the C4 position serves as a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The ethyl acetate group at the C2 position can be further manipulated, for instance, through hydrolysis and amidation, to build more complex molecular architectures. This guide provides detailed application notes and protocols for the use of this compound in several key cross-coupling reactions, offering researchers a practical framework for its effective utilization.
Synthesis of this compound
A common synthetic route to this compound involves the deprotonation of 4-bromo-2-methylpyridine followed by carboxylation with a suitable electrophile like diethyl carbonate.
Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar pyridine acetates.
Materials:
-
4-bromo-2-methylpyridine
-
Diethyl carbonate
-
Lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve 4-bromo-2-methylpyridine (1.0 eq) and diethyl carbonate (1.05 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond at the 4-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, which is a cornerstone of modern synthetic chemistry.[4]
General Catalytic Cycle
The general mechanism for these reactions proceeds through a catalytic cycle involving a palladium catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an aryl halide with an organoboron compound.[5]
Scientific Rationale
The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki coupling.
-
Catalyst: Palladium sources like Pd(OAc)₂ or Pd(PPh₃)₄ are commonly used.[6]
-
Ligand: Phosphine ligands such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands can enhance catalytic activity.
-
Base: A base like Na₂CO₃, K₂CO₃, or K₃PO₄ is required to activate the boronic acid for transmetalation.[7]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or ethanol) and water is often employed to dissolve both the organic and inorganic reagents.[6]
Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).
-
Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by flash column chromatography.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a valuable transformation for creating conjugated systems.
Scientific Rationale
-
Catalyst System: This reaction typically employs a dual-catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) as a co-catalyst. Copper-free versions have also been developed to avoid issues with homocoupling of the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne.
-
Solvent: Solvents like THF or DMF are commonly used.
Protocol: Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the terminal alkyne (1.2 eq).
-
Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).
-
Add anhydrous THF, followed by degassed Et₃N.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Heck Reaction: Vinylation of the Pyridine Ring
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.
Scientific Rationale
-
Catalyst: Palladium sources like Pd(OAc)₂ are common.[2]
-
Ligand: Phosphine ligands are often used, but phosphine-free conditions have also been developed.
-
Base: An organic base like triethylamine or an inorganic base such as K₂CO₃ is required to neutralize the HBr generated in the reaction.
-
Solvent: Polar aprotic solvents like DMF or NMP are typically used at elevated temperatures.[2]
Protocol: Heck Reaction of this compound
Materials:
-
This compound
-
Alkene (e.g., styrene or ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).
-
Add anhydrous DMF and Et₃N (1.5 eq).
-
Seal the tube and heat to 100-120 °C for 12-24 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine.[3]
Scientific Rationale
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand in conjunction with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂). Ligands like BINAP or Josiphos are often effective.[1]
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.
Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add NaOtBu (1.4 eq), Pd₂(dba)₃ (0.01 eq), and BINAP (0.03 eq).
-
Evacuate and backfill with argon three times.
-
Add anhydrous toluene, followed by the amine (1.2 eq) and this compound (1.0 eq).
-
Heat the mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool to room temperature, quench with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography.
Comparative Data of Cross-Coupling Reactions
The following table provides a general comparison of typical reaction conditions. Note that optimal conditions will vary depending on the specific coupling partners.
| Reaction Type | Typical Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Na₂CO₃ (2.0) | Dioxane/H₂O | 80-100 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (1-5) | - | Et₃N (2.0) | THF, DMF | 25-60 |
| Heck | Pd(OAc)₂ (1-5) | P(o-tol)₃ (2-10) | Et₃N (1.5) | DMF, NMP | 100-140 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3) | BINAP (2-6) | NaOtBu (1.4) | Toluene, Dioxane | 80-110 |
Experimental Workflow Visualization
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex pyridine-containing molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—provide a robust toolkit for researchers in drug discovery and organic synthesis. The protocols and rationales provided herein are intended to serve as a strong starting point for reaction development and optimization, enabling the efficient construction of novel chemical entities.
References
- 1. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 2. A convenient synthesis of 2,4'-bipyridine | Semantic Scholar [semanticscholar.org]
- 3. Palladium-catalyzed ortho-acylation of 2-aryl pyridine derivatives using arylmethyl amines as new acyl sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Beilstein Archives - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply-fused heteroaromatic compounds [beilstein-archives.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
The Strategic Utility of Ethyl 2-(4-bromopyridin-2-yl)acetate in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the myriad of available synthons, Ethyl 2-(4-bromopyridin-2-yl)acetate has emerged as a versatile and highly valuable intermediate. Its unique structural features—a pyridyl core substituted with a reactive bromine atom and an ester-containing side chain—provide a powerful handle for the construction of complex molecular architectures, particularly within the realm of kinase inhibitor development.
This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry. Moving beyond a simple recitation of protocols, we delve into the strategic rationale behind its use, offering field-proven insights to empower researchers in their quest for new medicines.
Physicochemical Properties and Strategic Advantages
This compound (CAS No. 1060814-91-6) is a stable, crystalline solid or liquid at room temperature, readily available from commercial suppliers.[1][2] Its strategic value in medicinal chemistry is rooted in the orthogonal reactivity of its key functional groups.
| Property | Value | Source |
| CAS Number | 1060814-91-6 | [1] |
| Molecular Formula | C₉H₁₀BrNO₂ | [1] |
| Molecular Weight | 244.09 g/mol | [1] |
| Appearance | Liquid or Solid or Semi-solid or lump | [2] |
| Storage | Inert atmosphere, 2-8°C | [2] |
The bromine atom at the 4-position of the pyridine ring is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, which is a cornerstone of modern drug design for exploring the chemical space around a core scaffold. The ethyl acetate group at the 2-position provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.
The pyridine nitrogen itself can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. Furthermore, the 2,4-disubstituted pyridine motif is a common feature in many biologically active compounds, including a number of approved and investigational kinase inhibitors.[3][4][5]
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the deprotonation of 4-bromo-2-methylpyridine followed by reaction with a suitable electrophile like diethyl carbonate.[1]
Protocol 1: Synthesis of this compound
Materials:
-
4-bromo-2-methylpyridine
-
Diethyl carbonate
-
Lithium diisopropylamide (LDA) solution
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-methylpyridine (1.0 eq) and diethyl carbonate (1.2 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (2.0 M in THF/heptane/ethylbenzene, 1.5 eq) to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Slowly add a second portion of LDA solution (1.5 eq) and continue stirring at -78 °C for another 1-2 hours.
-
Quench the reaction by the slow addition of water at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.[1]
Causality of Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial as the organolithium species (LDA and the deprotonated pyridine) are highly reactive towards oxygen and moisture.
-
Low Temperature (-78 °C): The reaction is performed at a very low temperature to control the reactivity of the strong base (LDA) and to prevent side reactions, such as self-condensation or decomposition of the starting materials and products.
-
Slow Addition of LDA: Slow addition of LDA helps to maintain the low temperature and control the exothermicity of the deprotonation reaction.
-
Two Additions of LDA: The protocol described in the literature suggests two additions of LDA.[1] This may be to ensure complete deprotonation of the methyl group, which can be challenging.
-
Quenching at Low Temperature: Quenching the reaction at low temperature with water protonates the reactive species and prevents unwanted side reactions upon warming.
Application in the Synthesis of Bioactive Molecules: A Case Study Approach
The true power of this compound is realized in its application as a key building block for the synthesis of complex, biologically active molecules. The 2,4-disubstituted pyridine core is a privileged scaffold in many kinase inhibitors, where the substituents at the 2- and 4-positions can be tailored to interact with specific residues in the ATP-binding pocket of the target kinase.
Workflow for a Hypothetical FAK Inhibitor Synthesis
The following workflow illustrates how this compound can be utilized to synthesize a 2,4-disubstituted pyridine, a common core for FAK inhibitors.
Caption: Synthetic workflow for a hypothetical FAK inhibitor.
Protocol 2: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to introduce diversity at the 4-position of the pyridine ring.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Causality of Experimental Choices:
-
Palladium Catalyst: Palladium catalysts are essential for the Suzuki-Miyaura reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst and ligand can significantly impact the reaction efficiency and substrate scope.
-
Base: The base is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield.
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxidation, necessitating an inert atmosphere.
Protocol 3: Buchwald-Hartwig Amination
As an alternative to Suzuki-Miyaura coupling, the Buchwald-Hartwig amination can be employed to introduce nitrogen-based substituents at the 4-position, which are common in many kinase inhibitors.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precursor, the phosphine ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent.
-
Add this compound and the amine.
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
This compound is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for the synthesis of novel, biologically active compounds. Its orthogonal reactivity allows for the systematic exploration of chemical space, a critical aspect of modern drug discovery. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers, enabling them to harness the full potential of this powerful synthetic intermediate in their pursuit of new therapies. The continued application of such well-designed building blocks will undoubtedly fuel the engine of innovation in pharmaceutical research and development.
References
- 1. This compound | 1060814-91-6 [chemicalbook.com]
- 2. This compound | 1060814-91-6 [sigmaaldrich.com]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2,4-diaminopyrimidine derivatives as potent inhibitors of FAK capable of activating the Hippo pathway for the treatment of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]
- 7. Design, synthesis, and biological evaluation of novel FAK scaffold inhibitors targeting the FAK–VEGFR3 protein–protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for "Ethyl 2-(4-bromopyridin-2-YL)acetate" reactions
An In-Depth Technical Guide to the Synthesis and Reactivity of Ethyl 2-(4-bromopyridin-2-yl)acetate
Introduction: A Versatile Heterocyclic Building Block
This compound is a key heterocyclic intermediate in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its structure is primed for diverse chemical transformations. The bromine atom at the C4 position of the pyridine ring serves as a highly effective handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the ethyl acetate moiety at the C2 position provides a reactive site for ester manipulations and carbon-carbon bond formations via its active methylene group. This guide offers a comprehensive overview of the synthesis of this compound and detailed protocols for its most significant downstream reactions, grounded in established chemical principles and supported by authoritative literature.
Part 1: Synthesis of the Core Intermediate
The most common and efficient synthesis of this compound begins with 4-bromo-2-methylpyridine. The protocol involves the deprotonation of the C2-methyl group with a strong, non-nucleophilic base, followed by carboxylation with diethyl carbonate.
Causality of Experimental Design:
-
Strong Base: A potent base like Lithium diisopropylamide (LDA) is required because the pKa of the protons on the methyl group of 2-methylpyridine is relatively high. LDA is sterically hindered, which minimizes nucleophilic attack on the pyridine ring or the carboxylating agent.
-
Low Temperature: The reaction is conducted at -70°C to maintain the stability of the highly reactive lithiated intermediate, preventing side reactions such as self-condensation or decomposition. The low temperature ensures kinetic control, leading to the desired product with high selectivity.
Detailed Synthesis Protocol
A validated procedure for the synthesis is as follows[1]:
-
Inert Atmosphere: Charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet with 4-bromo-2-methylpyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 15 mL per gram of starting material).
-
Cooling: Cool the solution to -70°C using a dry ice/acetone bath.
-
Deprotonation: Slowly add Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene, 1.75 eq) dropwise, ensuring the internal temperature does not exceed -65°C. Stir the resulting deep red solution at -70°C for 1 hour.
-
Carboxylation: Add diethyl carbonate (1.05 eq) dropwise to the reaction mixture. Continue stirring at -70°C for an additional 1 hour.
-
Quenching & Extraction: Quench the reaction by the slow addition of water at -70°C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Workup & Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (eluent: cyclohexane/ethyl acetate gradient) to yield this compound as the final product.
Data Summary: Synthesis
| Reagent | Molar Eq. | Key Parameters | Typical Yield |
| 4-bromo-2-methylpyridine | 1.0 | Starting Material | 80-85%[1] |
| Diethyl Carbonate | 1.05 | Carboxylating Agent | |
| Lithium Diisopropylamide | 1.75 | Base | |
| Anhydrous THF | - | Solvent | |
| Temperature | -70°C | Reaction Temp. | |
| Time | 2 hours | Reaction Time |
Diagram: Synthesis Workflow
References
Application Notes and Protocols for the Derivatization of Ethyl 2-(4-bromopyridin-2-yl)acetate
Abstract
This technical guide provides detailed application notes and protocols for the chemical derivatization of Ethyl 2-(4-bromopyridin-2-yl)acetate. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to the presence of multiple reactive sites amenable to functionalization. The primary focus of this guide is the strategic modification of the C4-bromo position on the pyridine ring, a key handle for introducing molecular diversity through various modern cross-coupling methodologies. We present field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, explaining the causality behind experimental choices to ensure robust and reproducible outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic campaigns.
Introduction: Strategic Importance of this compound
This compound is a bifunctional molecule featuring an ethyl acetate moiety at the C2 position and a bromine atom at the C4 position of the pyridine ring. This substitution pattern makes it a valuable starting material for the synthesis of complex molecules. The ester group can be hydrolyzed or otherwise transformed, while the bromo-substituent serves as a versatile anchor for carbon-carbon and carbon-heteroatom bond formation.
The pyridine core is a privileged scaffold in pharmaceuticals, and the ability to selectively functionalize the C4 position allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Palladium-catalyzed cross-coupling reactions have become indispensable tools for such modifications, offering mild and functional group-tolerant conditions.[1] This guide will focus on the practical application of these powerful reactions for the derivatization of this compound.
Overview of Derivatization Strategies
The primary site for derivatization on this compound is the C4-bromo substituent. The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, facilitates various transformations.[2][3] The main strategies covered in this guide are palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity. For bromopyridine substrates, these reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[4]
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl Pyridine Derivatives
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[5] It is widely used in the pharmaceutical industry due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and esters.
Causality of Experimental Choices:
-
Palladium Precatalyst: Pd(PPh₃)₄ is a reliable choice as it is an air-stable Pd(0) source that does not require an initial reduction step.[6] Other common precatalysts like Pd(OAc)₂ or PdCl₂(dppf) can also be effective but may require in situ reduction.
-
Ligand: For many Suzuki couplings, the phosphine ligands already present in Pd(PPh₃)₄ are sufficient. However, for challenging substrates, the use of more electron-rich and bulky phosphine ligands like SPhos or XPhos can improve reaction rates and yields.
-
Base: An aqueous solution of a carbonate base (e.g., K₂CO₃ or Na₂CO₃) is typically used. The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[4]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. This biphasic system helps to dissolve both the organic starting materials and the inorganic base.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and 2M aqueous K₂CO₃ solution in a 4:1 v/v ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄ | Air-stable Pd(0) source, readily available. |
| Boronic Acid | 1.1 - 1.5 equivalents | Ensures complete consumption of the starting material. |
| Base | K₂CO₃ or Na₂CO₃ (2.0 M aq.) | Facilitates the crucial transmetalation step. |
| Solvent | 1,4-Dioxane / Water (4:1) | Biphasic system to dissolve all reactants. |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy for the reaction. |
Sonogashira Coupling: Synthesis of 4-Alkynyl Pyridine Derivatives
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes.[7][8] This transformation is particularly valuable for creating rigid linkers in drug molecules or for synthesizing precursors to more complex heterocyclic systems.
Causality of Experimental Choices:
-
Catalyst System: The classic Sonogashira coupling employs a dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[9] The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: A mild organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. The base serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.
-
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed to prevent the unwanted homocoupling of the terminal alkyne (Glaser coupling).[10]
Experimental Protocol: Sonogashira Coupling
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and the copper(I) iodide (0.05 eq.).
-
Add an anhydrous solvent (e.g., THF) followed by the terminal alkyne (1.2 eq.) and the amine base (e.g., Et₃N, 2.0-3.0 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts and concentrate the filtrate.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | A common and effective palladium(II) precatalyst. |
| Copper Co-catalyst | CuI | Facilitates the formation of the key acetylide intermediate. |
| Base | Triethylamine (Et₃N) | Deprotonates the terminal alkyne. |
| Solvent | Anhydrous THF or DMF | Prevents undesirable side reactions like Glaser coupling. |
| Temperature | Room Temperature to 60 °C | Generally proceeds under mild thermal conditions. |
Buchwald-Hartwig Amination: Synthesis of 4-Amino Pyridine Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and agrochemicals.
Causality of Experimental Choices:
-
Palladium Precatalyst and Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step, which is often rate-limiting. Commonly used ligands include XantPhos, SPhos, and DavePhos, often paired with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.[13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to ensure the stability of the strongly basic reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XantPhos, 0.08 eq.), and the base (e.g., NaOtBu, 1.4 eq.).
-
Seal the tube, evacuate, and backfill with an inert gas three times.
-
Add a solution of this compound (1.0 eq.) in the anhydrous solvent (e.g., toluene).
-
Add the amine (1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.[14]
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium/Ligand System | Pd₂(dba)₃ / XantPhos | A robust system for C-N bond formation. |
| Amine | 1.2 equivalents | Ensures efficient coupling. |
| Base | NaOtBu | Strong, non-nucleophilic base for amine deprotonation. |
| Solvent | Anhydrous Toluene | Aprotic solvent suitable for the reaction conditions. |
| Temperature | 80 - 110 °C | Necessary to drive the catalytic cycle. |
Safety and Handling
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.
-
The organic solvents used are flammable. Avoid open flames and ensure proper grounding of equipment.
-
The bases used, particularly sodium tert-butoxide, are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a highly valuable building block for creating diverse molecular architectures. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—provide reliable and versatile methods for the functionalization of the C4-bromo position. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively leverage this substrate to accelerate their synthetic programs in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
The Strategic Utility of Ethyl 2-(4-bromopyridin-2-YL)acetate in the Synthesis of Advanced Agrochemicals
Introduction: The Pyridine Core in Modern Crop Protection
The pyridine scaffold is a cornerstone in the design of modern agrochemicals, imparting favorable physicochemical properties and biological activity to a wide array of herbicides, fungicides, and insecticides. Within this privileged heterocyclic family, substituted pyridylacetates serve as critical building blocks for molecules that often exhibit potent and selective action. Ethyl 2-(4-bromopyridin-2-YL)acetate, with its strategically positioned bromine atom and reactive ester functionality, represents a versatile intermediate primed for elaboration into complex agrochemical targets. The bromine atom at the 4-position is particularly amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents, a common strategy in the modulation of biological efficacy and spectrum of activity. This guide provides an in-depth exploration of the synthesis and potential applications of this key intermediate in the agrochemical industry, offering detailed protocols and mechanistic insights for research and development professionals.
Synthesis of the Key Intermediate: this compound
The efficient synthesis of this compound is a critical first step in its utilization for agrochemical development. A common and effective laboratory-scale synthesis involves the deprotonation of 4-bromo-2-methylpyridine followed by carboxylation with diethyl carbonate.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 4-bromo-2-methylpyridine.
Materials and Equipment:
-
4-bromo-2-methylpyridine
-
Diethyl carbonate
-
Lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-methylpyridine (1.0 eq) and diethyl carbonate (1.1 eq) in anhydrous THF in a round-bottom flask.
-
Cool the reaction mixture to -70 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.5 eq) to the cooled mixture via syringe, maintaining the temperature below -65 °C.
-
Stir the reaction mixture at -70 °C for 1 hour.
-
Slowly add a second portion of LDA solution (1.5 eq) and continue stirring at -70 °C for an additional hour.
-
Quench the reaction by the slow addition of water at -70 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of cyclohexane/ethyl acetate) to afford the pure this compound.
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |
| This compound | C9H10BrNO2 | 244.09 | 75-85 | Pale yellow oil |
Workflow Diagram:
Caption: Workflow for the synthesis of the key intermediate.
Hypothetical Application in the Synthesis of a Picolinate Herbicide Scaffold
Rationale for Target Scaffold
The target is a 4-aryl-6-amino-picolinate, a scaffold known for its herbicidal activity. The 4-aryl group is introduced via a Suzuki coupling reaction, a powerful and versatile method for C-C bond formation. The ester of the starting material can then be hydrolyzed to the corresponding carboxylic acid, a common feature of auxin mimic herbicides.
Hypothetical Synthetic Protocol: Synthesis of a 4-Aryl Picolinate Herbicide Scaffold
Step 1: Suzuki Coupling
Caption: Workflow for the Suzuki coupling reaction.
Protocol:
-
To a reaction vessel, add this compound (1.0 eq), an appropriate arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired Ethyl 2-(4-arylpyridin-2-YL)acetate.
Step 2: Saponification
Caption: Workflow for the saponification reaction.
Protocol:
-
Dissolve the Ethyl 2-(4-arylpyridin-2-YL)acetate from the previous step in a mixture of a suitable organic solvent (e.g., THF) and water.
-
Add an aqueous solution of a strong base, such as lithium hydroxide or sodium hydroxide (1.5-2.0 eq).
-
Stir the mixture at room temperature and monitor the reaction until the starting material is consumed.
-
Carefully acidify the reaction mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1 M HCl).
-
Extract the resulting carboxylic acid into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final 2-(4-Arylpyridin-2-YL)acetic acid.
Quantitative Data for Hypothetical Synthesis:
| Step | Reactant | Product | Catalyst/Reagent | Typical Yield (%) |
| 1. Suzuki | This compound | Ethyl 2-(4-arylpyridin-2-YL)acetate | Pd(PPh3)4, K2CO3 | 70-90 |
| 2. Saponification | Ethyl 2-(4-arylpyridin-2-YL)acetate | 2-(4-Arylpyridin-2-YL)acetic acid | LiOH or NaOH | >95 |
Other Potential Transformations and Applications
The versatility of this compound extends beyond Suzuki couplings. The bromine atom can participate in a range of other important transformations relevant to agrochemical synthesis:
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Reaction with alkenes to form new carbon-carbon double bonds.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines, leading to the synthesis of substituted aminopyridines.
-
Nucleophilic Aromatic Substitution (SNAr): The bromine can be displaced by various nucleophiles under specific conditions, although this is generally less common for 4-halopyridines compared to 2- or 6-halopyridines unless activated by electron-withdrawing groups.
These reactions open up a vast chemical space for the design and synthesis of novel agrochemicals with diverse modes of action.
Conclusion and Future Outlook
This compound is a highly valuable and versatile intermediate for the synthesis of advanced agrochemicals. Its strategic placement of a reactive bromine atom and an ester functionality allows for a wide range of chemical modifications, making it an ideal starting point for the construction of complex molecular architectures. While specific, publicly documented examples of its use in commercial agrochemical synthesis are limited, its potential is evident from the well-established importance of the picolinate scaffold in modern herbicides. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the utility of this promising building block in the ongoing quest for more effective and sustainable crop protection solutions.
"Ethyl 2-(4-bromopyridin-2-YL)acetate" reaction with primary amines
Application Note & Protocol Guide
Topic: Strategic Amination of Ethyl 2-(4-bromopyridin-2-yl)acetate for the Synthesis of Novel Pharmaceutical Scaffolds
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The 2,4-disubstituted pyridine framework is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] this compound is a versatile building block for accessing this motif, with the C4-bromo position serving as a key handle for introducing nitrogen-based functionalities. This guide provides a comprehensive technical overview of the primary reaction pathways for the amination of this substrate: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling. We delve into the mechanistic underpinnings of each methodology, offer detailed, field-proven experimental protocols, and present a decision-making framework to aid researchers in selecting the optimal strategy for their specific synthetic goals.
The Strategic Importance of the 2,4-Disubstituted Pyridine Core
The pyridine ring is a cornerstone of pharmaceutical science, valued for its metabolic stability, ability to engage in hydrogen bonding, and water solubility.[3] When substituted at the 2- and 4-positions, it creates a vectorially defined scaffold ideal for optimizing drug-target interactions. This structural motif is present in a wide array of clinically significant molecules, including kinase inhibitors and antimalarial agents.[4][5] For instance, the pan-HER inhibitor Varlitinib, which targets EGFR, HER2, and HER4, features a 2,4-disubstituted pyridine core, highlighting the importance of efficient synthetic access to this class of compounds.[5] The reaction of this compound with primary amines is a direct and powerful route to generate libraries of these valuable intermediates for lead discovery and optimization.[6]
Mechanistic Considerations: Choosing the Right Synthetic Path
The conversion of the C4-bromo group to a C-N bond can be approached through several distinct mechanistic pathways. The choice between them depends on the nature of the amine nucleophile, functional group tolerance, and desired reaction conditions.
Pathway A: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a classic, metal-free method for aryl amination.[7] The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is most pronounced at the C2 and C4 positions (analogous to ortho and para positions in benzene), making them susceptible to nucleophilic attack.[8][9]
Causality of the Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The primary amine attacks the C4 carbon bearing the bromine atom. This step is typically rate-determining and breaks the aromaticity of the ring.[9]
-
Formation of the Meisenheimer Complex: A negatively charged intermediate, known as a Meisenheimer complex, is formed. The stability of this complex is the key to the reaction's feasibility. For attack at C4, the negative charge can be delocalized onto the ring nitrogen atom through resonance, which provides significant stabilization.[7][8]
-
Elimination & Re-aromatization: The bromide leaving group is expelled, and the aromaticity of the pyridine ring is restored to yield the final product.
This pathway is often favored for its simplicity and the absence of transition metal catalysts. However, it typically requires high temperatures and polar aprotic solvents and may be less effective for weakly nucleophilic or sterically hindered amines.[10]
Caption: Figure 1: SNAr Mechanism on 4-Bromopyridine.
Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile transition-metal-catalyzed cross-coupling reaction for C-N bond formation.[11][12] It has largely superseded harsher classical methods due to its broad substrate scope, functional group tolerance, and milder reaction conditions.[11]
Causality of the Mechanism: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Amine Coordination & Deprotonation: The primary amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product is released from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.
The choice of phosphine ligand is critical to the success of this reaction. Bulky, electron-rich ligands (e.g., biarylphosphines) promote the key steps of oxidative addition and reductive elimination, prevent catalyst deactivation, and allow for the coupling of a wide range of amines, including those that are sterically demanding or weakly nucleophilic.[13][14]
Caption: Figure 2: Buchwald-Hartwig Catalytic Cycle.
Decision Framework: SNAr vs. Buchwald-Hartwig
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Catalyst | None (Metal-free) | Palladium catalyst with a phosphine ligand |
| Amine Scope | Best with unhindered, strongly nucleophilic amines[10] | Broad; effective for primary, secondary, hindered, and weakly nucleophilic amines[13] |
| Conditions | Often requires high temperatures (100-180 °C) and polar aprotic solvents (DMSO, NMP, DMF) | Milder temperatures (80-120 °C) in solvents like toluene or dioxane |
| Base | Can be the amine itself (in excess) or a non-nucleophilic base (e.g., K₂CO₃, DIPEA) | Requires a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS)[14] |
| Cost & Purity | Lower cost, no metal contamination concerns | Higher cost (catalyst, ligand), requires removal of residual palladium |
| Key Advantage | Simplicity, scalability, metal-free product | Exceptional versatility and functional group tolerance |
Experimental Protocols & Methodologies
General Laboratory Practices & Reagent Handling
-
Inert Atmosphere: Buchwald-Hartwig reactions are sensitive to oxygen. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox.
-
Solvent Purity: Anhydrous solvents are crucial for the Buchwald-Hartwig protocol. Solvents should be dried using appropriate methods or obtained from commercial suppliers.
-
Reagent Quality: this compound can be procured from commercial sources or synthesized.[15] Palladium precursors and ligands should be of high purity.
Caption: Figure 3: General Experimental Workflow.
Protocol 1: Direct Nucleophilic Aromatic Substitution (SNAr)
This protocol is suitable for an unhindered primary amine like propylamine.
-
Reagent Preparation: To a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 244 mg).
-
Reaction Setup: Add anhydrous dimethyl sulfoxide (DMSO, 4 mL) followed by potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).
-
Nucleophile Addition: Add the primary amine (e.g., propylamine, 1.5 mmol, 0.124 mL).
-
Reaction Conditions: Seal the vial tightly and place it in a preheated oil bath at 120 °C. Stir the reaction vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.
Protocol 2: Buchwald-Hartwig C-N Cross-Coupling
This protocol is a robust starting point for a wide range of primary amines.
-
Reagent Preparation (Glovebox/Schlenk line): To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 18.3 mg) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 19.1 mg).
-
Reaction Setup: Add this compound (1.0 mmol, 244 mg) and the base (e.g., sodium tert-butoxide, NaOt-Bu, 1.4 mmol, 135 mg). Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Solvent and Nucleophile Addition: Add anhydrous toluene (5 mL) via syringe, followed by the primary amine (1.2 mmol).
-
Reaction Conditions: Place the sealed flask in a preheated oil bath at 100 °C and stir for 4-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS by taking aliquots under an inert atmosphere.
-
Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl, 10 mL). Extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. To remove palladium residues, the crude product can be filtered through a short plug of silica gel or treated with a metal scavenger. Further purification by column chromatography will yield the pure product.
Troubleshooting and Field-Proven Insights
-
Low Conversion in SNAr: If the reaction stalls, consider increasing the temperature or using a more polar solvent like NMP. For weakly nucleophilic amines, SNAr may not be a viable route.
-
Poor Yield in Buchwald-Hartwig: This can often be traced to catalyst deactivation by oxygen or moisture. Ensure all reagents and solvents are anhydrous and that the inert atmosphere is maintained. Ligand choice is also crucial; screening different ligands (e.g., SPhos, RuPhos) can significantly improve yields.
-
Side Reactions: The ester moiety in the substrate is generally stable but can undergo hydrolysis or amidation under harsh basic conditions or with very nucleophilic amines at high temperatures. Using a milder base (e.g., K₃PO₄) or lower temperatures can mitigate this.
-
Product Purification: The resulting aminopyridine products can sometimes chelate to silica gel, leading to streaking during column chromatography. Pre-treating the silica with triethylamine (1% in the eluent) can improve separation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. Identification of 2,4-Disubstituted Imidazopyridines as Hemozoin Formation Inhibitors with Fast-Killing Kinetics and In Vivo Efficacy in the Plasmodium falciparum NSG Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. This compound | 1060814-91-6 [chemicalbook.com]
Application Notes and Protocols for the Scale-up Synthesis of Ethyl 2-(4-bromopyridin-2-yl)acetate
Executive Summary
This technical guide provides a comprehensive overview of the synthetic methodologies for Ethyl 2-(4-bromopyridin-2-yl)acetate, a key intermediate in pharmaceutical research and development. Recognizing the critical need for robust and scalable synthetic processes, this document transitions from a detailed laboratory-scale protocol to an in-depth analysis of the challenges and strategic considerations essential for successful scale-up. The primary synthesis route, involving a low-temperature lithiation of 4-bromo-2-methylpyridine, is meticulously detailed, with a strong emphasis on process safety, particularly the handling of pyrophoric organolithium reagents. Furthermore, alternative, potentially more amenable industrial synthetic pathways, such as the Reissert-Henze and Guareschi-Thorpe reactions, are evaluated to provide a holistic perspective for researchers and drug development professionals. This guide is structured to not only provide actionable protocols but also to instill a deep understanding of the chemical and engineering principles that underpin safe and efficient scale-up.
Introduction: The Significance of this compound
Substituted pyridine derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This compound serves as a versatile building block, enabling the introduction of a functionalized acetic acid ester side chain onto a brominated pyridine core. The bromine atom provides a convenient handle for further chemical elaboration through various cross-coupling reactions, making this intermediate highly valuable in the synthesis of complex molecular architectures for drug discovery programs. The successful and efficient synthesis of this compound at scale is, therefore, a critical step in the drug development pipeline.
Primary Synthetic Route: Low-Temperature Lithiation
The most direct reported synthesis of this compound proceeds via the deprotonation of 4-bromo-2-methylpyridine followed by reaction with diethyl carbonate. This method, while effective at the lab scale, presents specific challenges that must be addressed for safe and efficient scale-up.
Reaction Mechanism
The reaction proceeds in two main steps:
-
Deprotonation: 4-bromo-2-methylpyridine is treated with a strong, non-nucleophilic base, Lithium diisopropylamide (LDA), at cryogenic temperatures (-70°C). LDA selectively abstracts a proton from the methyl group, which is acidified by the electron-withdrawing nature of the pyridine ring, to form a lithiated intermediate.
-
Carboxylation: The resulting nucleophilic intermediate attacks the electrophilic carbonyl carbon of diethyl carbonate. A subsequent elimination of ethoxide yields the desired product, this compound.
Laboratory-Scale Protocol
A typical laboratory-scale synthesis is as follows:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-2-methylpyridine | 172.02 | 2.00 g | 11.6 mmol |
| Diethyl carbonate | 118.13 | 1.8 mL | 17.4 mmol |
| Lithium diisopropylamide (2M in THF/heptane/ethylbenzene) | - | 6.00 mL | 12.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 30 mL | - |
| Water (for quenching) | - | As needed | - |
| Ethyl acetate (for extraction) | - | As needed | - |
| Saturated brine solution | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
Under a nitrogen atmosphere, dissolve 4-bromo-2-methylpyridine (2.00 g) and diethyl carbonate (1.8 mL) in anhydrous tetrahydrofuran (30 mL) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cool the solution to -70°C using a dry ice/acetone bath.
-
Slowly add lithium diisopropylamide solution (3.00 mL of a 2 M solution) dropwise, maintaining the internal temperature below -65°C.
-
Stir the reaction mixture at -70°C for 1 hour.
-
Add a second portion of lithium diisopropylamide solution (3.00 mL of a 2 M solution) and continue stirring at -70°C for another hour.[1]
-
Upon completion (monitored by TLC or LC-MS), quench the reaction by the slow addition of water at -70°C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[1]
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: cyclohexane/ethyl acetate gradient) to yield this compound.[1]
Expected Yield: Approximately 2.35 g (83%).[1]
Scale-Up Considerations and Protocols
Transitioning this synthesis to a larger scale requires careful consideration of several factors.
Process Safety Management (PSM) is a regulatory standard aimed at preventing the uncontrolled release of hazardous chemicals.[2][3][4][5] For this synthesis, the primary hazards are associated with the use of Lithium diisopropylamide (LDA), a pyrophoric reagent, and flammable solvents.
dot
Caption: Key Pillars of Process Safety Management.
Safe Handling of Lithium Diisopropylamide (LDA):
-
Inert Atmosphere: LDA reacts violently with water and can ignite spontaneously in air.[6] All transfers and reactions must be conducted under a dry, inert atmosphere (nitrogen or argon).
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (nitrile underneath neoprene is a good practice).[7]
-
Engineered Controls: Use a fume hood with the sash at the lowest practical height. For larger quantities, a glovebox is recommended.[8]
-
Quenching: Have a quenching station ready. A large container of dry ice is effective for quenching unused LDA.[9] For quenching the reaction mixture, a slow, controlled addition of a less reactive proton source like isopropanol at low temperature is recommended before the addition of water.[10]
Maintaining a temperature of -70°C on a large scale is a significant engineering challenge.
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.[11][12][13] This can lead to localized "hot spots" and potential runaway reactions.
-
Solution: Jacketed glass reactors with efficient cooling systems (cryogenic fluids) are essential. Proper agitation is crucial to ensure uniform temperature distribution.[11]
-
-
Cost: Cryogenic cooling is energy-intensive and can significantly increase operational costs.[5][14][15][16][17][18][19]
dot
Caption: Interconnected Challenges of Cryogenic Scale-Up.
-
Controlled Addition: On a large scale, the addition of the LDA solution must be carefully controlled to manage the exotherm. Use of a calibrated addition pump is recommended.
-
Quenching Protocol: Never add water directly to a large-scale organolithium reaction. A staged quench is safer:
-
Slowly add a less reactive alcohol (e.g., isopropanol) at low temperature.
-
Once the initial exotherm subsides, a more reactive alcohol (e.g., methanol or ethanol) can be added.
-
Finally, water can be added to fully quench the reaction.[10]
-
-
Extraction: For large volumes, traditional separatory funnels become impractical. Liquid-liquid centrifugal extractors can provide efficient and continuous separation of aqueous and organic phases.[20]
-
Purification: While silica gel chromatography is effective at the lab scale, it is often not economically viable for large-scale production. Alternative purification methods should be considered:
-
Crystallization: If the product is a solid or can be converted to a crystalline salt, crystallization is a highly effective and scalable purification method.
-
Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, distillation under reduced pressure can be employed.
-
Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography can be used, although it is a more costly option.[21]
-
Alternative Synthetic Routes for Scale-Up
Exploring alternative synthetic pathways is a crucial aspect of process development, as they may offer advantages in terms of safety, cost, and environmental impact.
Reissert-Henze Reaction
The Reissert-Henze reaction involves the reaction of a pyridine N-oxide with a cyanating agent and an acylating agent to introduce a cyano group at the 2-position of the pyridine ring.[22][23] This could be a viable alternative for the synthesis of a precursor to the target molecule.
Proposed Route:
-
Oxidation: 4-bromopyridine is oxidized to 4-bromopyridine-N-oxide.
-
Reissert-Henze Reaction: The N-oxide reacts with trimethylsilyl cyanide and an acylating agent (e.g., benzoyl chloride) to yield 2-cyano-4-bromopyridine.
-
Hydrolysis and Esterification: The cyano group can be hydrolyzed to a carboxylic acid and subsequently esterified to the ethyl ester.
dot
Caption: Potential Reissert-Henze Synthetic Pathway.
Advantages for Scale-Up:
-
Avoids the use of pyrophoric organolithium reagents and cryogenic temperatures.
Disadvantages for Scale-Up:
-
Multi-step synthesis, which can lower the overall yield.
-
Use of cyanide reagents requires strict safety protocols.
Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis is a condensation reaction that can be used to construct the pyridine ring itself.[24][25][26][27][28] While not a direct route to the target molecule, it is a powerful method for producing substituted pyridines and could be adapted to synthesize a suitable precursor. An advanced version of this reaction has been shown to be scalable and environmentally friendly.[24][25][27]
General Principle: Condensation of a β-dicarbonyl compound with cyanoacetamide in the presence of a base.
Advantages for Scale-Up:
-
Often a one-pot reaction.
-
Can utilize readily available and inexpensive starting materials.
-
Recent developments have demonstrated its use in aqueous, environmentally friendly conditions.[24][25][27]
Disadvantages for Scale-Up:
-
May require significant process development to achieve the desired substitution pattern for the target molecule.
Analytical Methods for Quality Control
Robust analytical methods are essential to ensure the quality and purity of the final product and intermediates.
| Analytical Technique | Purpose |
| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, impurity profiling, and quantitative analysis. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of product identity and detection of low-level impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of the final product and intermediates. |
| Gas Chromatography (GC) | Analysis of residual solvents. |
Conclusion and Recommendations
The synthesis of this compound via low-temperature lithiation is a viable and high-yielding method at the laboratory scale. However, its transition to an industrial scale necessitates a rigorous focus on process safety, particularly in the handling of LDA, and significant engineering solutions to manage cryogenic conditions. For large-scale manufacturing, a thorough cost-benefit analysis of the cryogenic process versus the development of an alternative, non-cryogenic route, such as one based on the Reissert-Henze reaction, is strongly recommended. The Guareschi-Thorpe synthesis, while less direct, offers a potentially greener and more cost-effective approach for the long-term, large-scale production of related pyridine intermediates. Ultimately, the choice of synthetic route will depend on a comprehensive evaluation of safety, cost, environmental impact, and the specific capabilities of the manufacturing facility.
References
- 1. benchchem.com [benchchem.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Energy Cost Comparisons-Cryogenics vs. Mechanical Freezing [iiar.org]
- 6. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. youtube.com [youtube.com]
- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epfl.ch [epfl.ch]
- 11. mt.com [mt.com]
- 12. mt.com [mt.com]
- 13. diva-portal.org [diva-portal.org]
- 14. trilogyes.com [trilogyes.com]
- 15. springbiosolution.com [springbiosolution.com]
- 16. Liquid Nitrogen vs Cryogenic Refrigerants: Cost Efficiency Compared [eureka.patsnap.com]
- 17. mdpi.com [mdpi.com]
- 18. ntrs.nasa.gov [ntrs.nasa.gov]
- 19. osti.gov [osti.gov]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 23. researchgate.net [researchgate.net]
- 24. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 25. pubs.rsc.org [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Ethyl 2-(4-bromopyridin-2-YL)acetate
Abstract: This document provides comprehensive, validated analytical methodologies for the quantitative determination of Ethyl 2-(4-bromopyridin-2-YL)acetate, a key intermediate in pharmaceutical synthesis. Recognizing the diverse needs of researchers and drug development professionals, we present two robust protocols: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The causality behind each experimental choice is detailed to empower scientists to adapt and troubleshoot these methods effectively.
Introduction and Physicochemical Profile
This compound is a substituted pyridine derivative of increasing importance in medicinal chemistry and drug discovery. Its precise quantification is critical for reaction monitoring, purity assessment, and pharmacokinetic studies. An effective analytical strategy is predicated on a thorough understanding of the analyte's physicochemical properties.
The pyridine nitrogen atom imparts basicity, making the molecule's charge state pH-dependent. The presence of the bromopyridinyl and ethyl acetate moieties results in a compound with moderate polarity, suitable for reversed-phase chromatography. The aromatic system provides a chromophore for UV detection.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Structure | ![]() | N/A |
| CAS Number | 1060814-91-6 | [1][2][3] |
| Molecular Formula | C₉H₁₀BrNO₂ | [1][3] |
| Molecular Weight | 244.09 g/mol | [3] |
| Physical Form | Liquid or Solid or Semi-solid | [1] |
| Storage | Inert atmosphere, 2-8°C | [1][3] |
| Predicted pKa | ~4.5-5.5 (Pyridine Nitrogen) | Inferred from similar pyridine structures[4] |
| Predicted LogP | ~1.5-2.5 | Inferred from structure |
General Workflow for Analysis
A successful quantification workflow involves careful sample preparation followed by instrumental analysis and data processing. The choice of specific techniques depends on the sample matrix and the required sensitivity.
Figure 1: General workflow for the quantification of this compound.
Methodology 1: RP-HPLC with UV Detection
This method is ideal for the analysis of bulk materials, reaction monitoring, and formulation assays where analyte concentrations are relatively high. It is robust, cost-effective, and widely available.
Principle
The analyte is separated from impurities on a reversed-phase C18 column. The mobile phase pH is controlled with a mild acid to ensure the pyridine nitrogen is consistently protonated, which is essential for achieving a sharp, symmetrical peak shape.[4] Quantification is performed by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.
Materials and Instrumentation
-
HPLC System: Quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 150 x 4.6 mm, 5 µm particle size (or similar).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Ultrapure Water.
-
Standard: this compound, >95% purity.[1]
Detailed Protocol
A. Preparation of Mobile Phase and Standards
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of ultrapure water and mix thoroughly.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of acetonitrile and mix thoroughly.
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10.0 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.
B. Chromatographic Conditions
-
Rationale: The gradient elution allows for efficient cleaning of the column after the analyte elutes, while the acidic mobile phase ensures good peak shape for the basic pyridine compound. A C18 column is selected for its versatility in retaining moderately polar compounds.
Table 2: HPLC-UV Instrument Parameters
| Parameter | Setting |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm (Determine λmax via DAD scan) |
| Gradient Program | 0-1 min (30% B), 1-8 min (30% to 90% B), 8-10 min (90% B), 10.1-12 min (30% B) |
C. Data Analysis and Validation
-
Inject the prepared standards and samples.
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting peak area versus concentration. A linear regression with a correlation coefficient (r²) > 0.999 is required.
-
Quantify the analyte in unknown samples using the regression equation.
-
Validate the method according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5]
Methodology 2: LC-MS/MS for Bioanalysis
This method provides the high sensitivity and selectivity required for quantifying the analyte in complex biological matrices such as plasma or urine, which is essential for pharmacokinetic and toxicological studies.
Principle
Following extraction from the biological matrix, the analyte is separated using reversed-phase chromatography and detected by a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated parent molecule) is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides exceptional specificity, minimizing interference from matrix components.
Sample Preparation: Solid-Phase Extraction (SPE)
Direct injection of plasma is not feasible due to the high protein and phospholipid content, which can interfere with the analysis and damage the instrument.[6][7][8] Solid-Phase Extraction (SPE) is a superior technique for cleaning and concentrating the analyte.[8][9] A mixed-mode cation exchange polymer is chosen to leverage both hydrophobic interactions and the positive charge of the protonated pyridine ring for highly selective retention.
Protocol for SPE:
-
Pre-treatment: To 200 µL of plasma, add an internal standard and 200 µL of 4% phosphoric acid in water to precipitate proteins and ensure the analyte is protonated. Vortex and centrifuge.
-
Condition: Pass 1 mL of methanol through the mixed-mode cation exchange SPE cartridge.
-
Equilibrate: Pass 1 mL of 0.1% formic acid in water through the cartridge.
-
Load: Load the supernatant from the pre-treated sample onto the cartridge.
-
Wash: Wash with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic solution neutralizes the analyte, releasing it from the sorbent.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Detailed Protocol
A. Materials and Instrumentation
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 50 x 2.1 mm, 1.8 µm particle size.
-
Reagents: As per HPLC method, with the addition of Ammonium Hydroxide (LC-MS grade).
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., a deuterated analog or a closely related pyridine derivative).
B. LC-MS/MS Conditions
-
Rationale: ESI in positive mode is selected due to the easily protonated basic nitrogen of the pyridine ring. The MRM transitions are chosen for their specificity and intensity, with the bromine isotope pattern (¹⁹Br/⁸¹Br) providing a confirmatory signal.
Table 3: LC-MS/MS Instrument Parameters
| Parameter | Setting |
| LC Conditions | |
| Column Temperature | 40 °C |
| Flow Rate | 0.4 mL/min |
| Gradient Program | 0-0.5 min (10% B), 0.5-3 min (10% to 95% B), 3-4 min (95% B), 4.1-5 min (10% B) |
| MS Conditions | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | Analyte: 244.0 -> 198.0 (Quantifier), 246.0 -> 200.0 (Qualifier) Internal Standard: To be optimized |
C. Data Analysis and Validation
-
Analyze extracted standards and samples.
-
Integrate the peaks for the analyte and the internal standard.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the concentration of the standards.
-
Quantify the analyte in samples using the validated calibration curve. The method should be validated for bioanalytical applications as per regulatory guidelines.
Conclusion
The two methodologies presented here provide a comprehensive framework for the accurate and reliable quantification of this compound. The HPLC-UV method serves as a workhorse for routine analysis in synthesis and quality control labs. For applications demanding lower detection limits in challenging biological fluids, the LC-MS/MS method, coupled with a highly selective SPE sample preparation protocol, delivers the necessary performance. The detailed rationale behind procedural steps is intended to provide researchers with the foundational knowledge to implement and adapt these protocols for their specific research and development needs.
References
- 1. This compound | 1060814-91-6 [sigmaaldrich.com]
- 2. This compound | 1060814-91-6 [chemicalbook.com]
- 3. 1060814-91-6|this compound|BLD Pharm [bldpharm.com]
- 4. helixchrom.com [helixchrom.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. tecan.com [tecan.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(4-bromopyridin-2-yl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(4-bromopyridin-2-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and effective method involves the deprotonation of 4-bromo-2-methylpyridine with a strong base, followed by quenching the resulting anion with an electrophile like diethyl carbonate.[1] A common strong base used for this transformation is Lithium Diisopropylamide (LDA). This reaction is typically performed at very low temperatures (-70°C) to control reactivity and minimize side reactions.[1]
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields can stem from several factors. The most common culprits include:
-
Incomplete deprotonation: The pKa of the methyl group on the pyridine ring requires a very strong base. Insufficient base or poor-quality LDA can lead to unreacted starting material.
-
Moisture contamination: Strong bases like LDA are extremely sensitive to water. Even trace amounts of moisture in your solvent or on your glassware can quench the base and the reactive anion, significantly reducing your yield.
-
Incorrect temperature control: The reaction is highly exothermic and temperature-sensitive. Allowing the temperature to rise above the optimal -70°C can lead to side reactions and decomposition.[1]
-
Inefficient quenching: The addition of diethyl carbonate should be carefully controlled to ensure it reacts with the desired anion.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the potential side products?
A3: The formation of multiple products is a common issue. Besides the starting material, you might be observing:
-
Dimerization products: The pyridyl anion can potentially react with another molecule of the starting material.
-
Products from reaction with solvent: If using a solvent like THF, the strong base can deprotonate it, leading to unwanted byproducts.
-
Over-alkylation: While less common with diethyl carbonate, using more reactive electrophiles could lead to multiple additions.
Q4: How can I best purify the final product?
A4: Silica gel column chromatography is the most effective method for purifying this compound.[1] A gradient elution system, typically starting with a non-polar solvent like cyclohexane or hexane and gradually increasing the polarity with ethyl acetate, is recommended.[1]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Proposed Solution | Scientific Rationale |
| Inactive/Degraded LDA | Titrate your LDA solution before use to determine its exact molarity. | Use freshly prepared or newly purchased, properly stored LDA. Ensure the bottle is purged with an inert gas after each use. | LDA is highly reactive and can degrade upon exposure to air and moisture, reducing its basicity and effectiveness in deprotonation. |
| Moisture in Reaction | Observe for any bubbling or smoking upon addition of LDA, which can indicate a reaction with water. | Flame-dry all glassware under vacuum and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. | Water will rapidly protonate the strong base and the generated carbanion, preventing the desired reaction from occurring. |
| Incomplete Deprotonation | Analyze a quenched aliquot of the reaction mixture (before adding diethyl carbonate) by TLC or LC-MS to check for remaining starting material. | Increase the equivalents of LDA (e.g., from 1.1 to 1.5 eq.). Ensure slow addition of the base to maintain low temperatures. | The acidity of the methyl protons on the pyridine ring requires a sufficient excess of a strong base to drive the deprotonation to completion. |
| Poor Quenching | Check for the presence of a significant amount of starting material in the final crude product. | Add diethyl carbonate dropwise at -70°C and allow the reaction to stir for a sufficient time at this temperature before warming. | A rapid or poorly mixed addition of the electrophile can lead to localized warming and side reactions, or incomplete reaction with the generated anion. |
Problem 2: Complex Mixture of Products (Poor Selectivity)
| Potential Cause | Diagnostic Check | Proposed Solution | Scientific Rationale |
| Reaction Temperature Too High | Monitor the internal reaction temperature carefully during the addition of LDA and the electrophile. | Use a cryostat or a dry ice/acetone bath to maintain a consistent low temperature (-70°C to -78°C). Add reagents slowly to control any exotherm. | Higher temperatures can provide the activation energy for undesired side reactions, such as reaction with the solvent or dimerization of the starting material. |
| Side Reactions with Solvent | Analyze byproducts by LC-MS or GC-MS to identify fragments corresponding to solvent addition. | Consider alternative anhydrous, non-protic solvents that are less prone to deprotonation, although THF is generally a good choice if kept at a very low temperature. | While THF is a common solvent, it can be deprotonated by strong bases at higher temperatures, leading to ring-opening and other side reactions. |
| Incorrect Stoichiometry | Review your calculations for all reagents. | Use precise measurements for all reagents, especially the limiting reagent and the base. | An incorrect ratio of reactants can lead to an excess of one component, which may then participate in or promote side reactions. |
Problem 3: Difficult Purification
| Potential Cause | Diagnostic Check | Proposed Solution | Scientific Rationale |
| Product Tailing on Silica Gel | Observe significant streaking or tailing of the product spot on the TLC plate. | Add a small amount of a mild base, such as triethylamine (~0.1-1%), to the eluent system for column chromatography.[2] | The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel, causing poor separation. A basic additive in the mobile phase can mitigate this interaction. |
| Co-eluting Impurities | Fractions containing the product are still impure after column chromatography. | Optimize the solvent system for your column. A shallower gradient or the use of a different solvent system (e.g., dichloromethane/methanol) may improve separation. | The polarity of the eluent must be finely tuned to achieve differential migration of the product and impurities on the stationary phase. |
| Product is an Oil/Gummy Solid | The purified product does not solidify or forms a persistent oil. | Attempt to crystallize the product from a suitable solvent system (e.g., hexane/ethyl acetate). If it remains an oil, ensure it is pure by NMR and use it directly in the next step if possible. The physical form can be a liquid or solid.[3] | The physical state of the final product can vary. Crystallization is an excellent purification technique if a suitable solvent can be found. |
III. Experimental Protocols
Detailed Synthesis Protocol for this compound
This protocol is adapted from established literature procedures.[1]
Materials:
-
4-bromo-2-methylpyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Diethyl carbonate
-
Water (deionized)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Cyclohexane and Ethyl acetate (for chromatography)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve 4-bromo-2-methylpyridine (1.0 eq.) in anhydrous THF.
-
Cool the solution to -70°C using a dry ice/acetone bath.
-
Slowly add the LDA solution (1.2-1.5 eq.) dropwise, ensuring the internal temperature does not rise above -65°C.
-
Stir the reaction mixture at -70°C for 1 hour.
-
Slowly add diethyl carbonate (1.1-1.3 eq.) dropwise, again maintaining the temperature at -70°C.
-
Continue stirring at -70°C for an additional hour.
-
Quench the reaction by slowly adding water while the mixture is still cold.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of cyclohexane/ethyl acetate.[1]
IV. Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low reaction yields.
V. References
-
ChemicalBook. (2024). This compound | 1060814-91-6. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
BenchChem. (2024). Troubleshooting common issues in pyridine synthesis. Retrieved from --INVALID-LINK--
-
ACS Publications. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). ethyl 2-pyridylacetate. Retrieved from --INVALID-LINK--
References
Technical Support Center: Synthesis of Ethyl 2-(4-bromopyridin-2-yl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(4-bromopyridin-2-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we will address common challenges, delve into the mechanistic underpinnings of side reactions, and provide robust troubleshooting strategies to enhance your synthetic outcomes. Our approach is grounded in practical, field-tested experience to ensure scientific integrity and reproducibility.
Overview of the Primary Synthetic Route
The most prevalent and effective method for synthesizing this compound involves the deprotonation of the methyl group of 4-bromo-2-methylpyridine using a strong, non-nucleophilic base, followed by carboxylation with an appropriate electrophile like diethyl carbonate. Lithium diisopropylamide (LDA) is the base of choice for this transformation due to its high basicity and steric hindrance, which favors deprotonation at the least hindered, most acidic site—the 2-methyl group.
The reaction is typically performed at very low temperatures (e.g., -70°C) to control the reactivity of the highly basic organolithium species and to minimize side reactions.[1]
Visualizing the Main Reaction Pathway
Below is a diagram illustrating the intended synthetic transformation.
Caption: Main synthetic route for this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis. Each question is followed by a detailed explanation of the underlying chemistry and actionable solutions.
FAQ 1: Low Yield of the Desired Product
Question: I am consistently obtaining a low yield of this compound. What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis can often be attributed to several factors, primarily related to the stability and reactivity of the lithiated intermediate.
-
Incomplete Deprotonation: The pKa of the methyl protons on 2-methylpyridine is approximately 30. While LDA is a sufficiently strong base, its effectiveness can be compromised.
-
Cause: Degradation of LDA due to moisture or improper storage. Commercially available LDA solutions can also vary in exact molarity.
-
Solution: Use freshly prepared LDA or titrate your commercial LDA solution before use. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).
-
-
Quenching of the Lithiated Intermediate: The lithiated species is highly reactive and can be quenched by trace amounts of electrophiles other than diethyl carbonate.
-
Cause: The most common culprit is water. Trace moisture in the solvent (THF), reagents, or from atmospheric leaks will protonate the intermediate, reverting it to the starting material.
-
Solution: Use anhydrous solvents. Dry THF by distilling from sodium/benzophenone or by passing it through an activated alumina column. Ensure all reagents are anhydrous.
-
-
Suboptimal Reaction Temperature: Temperature control is critical.
-
Cause: Allowing the temperature to rise above -60°C can lead to decomposition of the lithiated intermediate or promote side reactions.
-
Solution: Maintain a consistent low temperature (-70°C to -78°C) using a dry ice/acetone or a cryocooler bath throughout the addition of LDA and diethyl carbonate.[1]
-
FAQ 2: Presence of an Impurity with a Mass Corresponding to the Dehalogenated Product
Question: My mass spectrometry analysis shows a significant peak corresponding to Ethyl 2-(pyridin-2-yl)acetate. How is this byproduct forming and how can I prevent it?
Answer: The formation of the dehalogenated product is a known side reaction for aryl halides, a process known as hydrodehalogenation.[2][3]
-
Mechanism of Dehalogenation: This can occur through several pathways. In the context of this reaction, it is likely due to a metal-halogen exchange with residual n-butyllithium (if LDA is prepared in situ and excess is used) or through a radical mechanism. The resulting pyridyl anion or radical is then quenched by a proton source (e.g., solvent, trace water) to give the de-brominated product. The bond dissociation energy of a C-Br bond is lower than a C-Cl or C-F bond, making it more susceptible to cleavage.[2]
-
Troubleshooting Strategies:
-
Control Stoichiometry of Base: If preparing LDA in situ from n-butyllithium and diisopropylamine, ensure the stoichiometry is precise to avoid excess n-butyllithium in the reaction mixture.
-
Purity of Starting Material: Ensure your 4-bromo-2-methylpyridine is free from metallic impurities that could catalyze dehalogenation.
-
Inert Atmosphere: While crucial for preventing quenching, a rigorously inert atmosphere also minimizes the presence of oxygen, which can sometimes participate in radical reaction cycles.
-
FAQ 3: Isolation of a Dimeric Byproduct, 4,4'-Dibromo-2,2'-ethylenebipyridine
Question: I have isolated a high molecular weight byproduct that appears to be a dimer of my starting material. What is this and why did it form?
Answer: This is likely a homocoupling product. Bromopyridines can undergo reductive homocoupling to form bipyridines.[4][5]
-
Mechanism of Homocoupling: This side reaction can be particularly problematic if there are trace transition metal contaminants (e.g., palladium, copper, or iron) in the reaction vessel or reagents.[5][6] These metals can insert into the C-Br bond, leading to a catalytic cycle that results in the formation of a new C-C bond between two pyridine units. Alternatively, under strongly reducing conditions, a radical mechanism can also lead to dimerization.
-
Preventative Measures:
-
Glassware Cleaning: Ensure all glassware is scrupulously clean. If you suspect metal contamination, consider acid washing (e.g., with aqua regia or nitric acid) followed by thorough rinsing with deionized water and drying.
-
Reagent Purity: Use high-purity reagents to minimize the introduction of metal catalysts.
-
Avoid Reductive Conditions: While the main reaction is not intended to be reductive, impurities or certain reaction conditions could favor this pathway. Adhering to the established protocol is key.
-
Visualizing Key Side Reactions
The following diagram illustrates the main side reactions discussed.
Caption: Common side reaction pathways from the lithiated intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[1]
Materials:
-
4-bromo-2-methylpyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Diethyl carbonate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel under an inert atmosphere.
-
Initial Solution: Dissolve 4-bromo-2-methylpyridine (1.0 eq) and diethyl carbonate (1.2 eq) in anhydrous THF.
-
Cooling: Cool the solution to -70°C using a dry ice/acetone bath.
-
Base Addition: Slowly add the LDA solution (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -65°C.
-
Stirring: Stir the reaction mixture at -70°C for 1 hour.
-
Second Base Addition: A second portion of LDA (1.1 eq) is often added, followed by stirring for another hour at -70°C to drive the reaction to completion.[1]
-
Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution while the mixture is still cold.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of cyclohexane/ethyl acetate).
| Parameter | Recommended Condition | Rationale |
| Temperature | -70°C to -78°C | Minimizes side reactions and decomposition of the lithiated intermediate. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching by atmospheric moisture and oxygen. |
| Solvent | Anhydrous THF | Essential for the stability of the highly basic LDA and the lithiated intermediate. |
| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base that favors deprotonation of the methyl group. |
References
- 1. This compound | 1060814-91-6 [chemicalbook.com]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone) - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00005B [pubs.rsc.org]
- 5. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 6. Iron-catalyzed homocoupling of bromide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Ethyl 2-(4-bromopyridin-2-yl)acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of Ethyl 2-(4-bromopyridin-2-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical heterocyclic building block. The following content moves beyond a simple protocol, offering in-depth explanations for experimental choices, troubleshooting common issues, and providing a framework for systematic reaction optimization.
Foundational Principles: The Reaction Mechanism
The most prevalent and direct synthesis of this compound involves the deprotonation of the methyl group of 4-bromo-2-methylpyridine, followed by acylation with an appropriate electrophile, typically diethyl carbonate.[1] This reaction hinges on the generation of a highly reactive carbanion (a lithiated pyridine intermediate) at the 2-methyl position. The choice of a strong, non-nucleophilic base is paramount to selectively deprotonate the methyl group without engaging in side reactions with the pyridine ring or the bromo-substituent.
The established base for this transformation is Lithium diisopropylamide (LDA), a sterically hindered strong base ideal for this purpose.[1] The reaction is performed under strictly anhydrous conditions at cryogenic temperatures (-70 °C) to ensure the stability of the lithiated intermediate and prevent undesired pathways.[1]
Caption: Reaction pathway for the synthesis of this compound.
Table 1: Standard Reaction Conditions
This table summarizes the typical conditions reported for the synthesis.[1]
| Parameter | Condition | Rationale / Key Insight |
| Starting Material | 4-bromo-2-methylpyridine | The acidity of the 2-methyl protons is enhanced by the electron-withdrawing nature of the pyridine nitrogen. |
| Acylating Agent | Diethyl Carbonate | Serves as the electrophilic source of the "-C(O)OEt" group. |
| Base | Lithium Diisopropylamide (LDA) | A strong, sterically hindered base that minimizes nucleophilic addition to the pyridine ring. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Apolar aprotic solvent required to stabilize the organolithium intermediate and prevent quenching of the base. |
| Temperature | -70 °C to -78 °C | Critical for maintaining the stability of the lithiated intermediate and preventing decomposition or side reactions. |
| Workup | Aqueous Quench (e.g., Water) | To neutralize the remaining strong base and any reactive intermediates. |
| Purification | Silica Gel Column Chromatography | A gradient of cyclohexane/ethyl acetate is effective for isolating the product.[1] |
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low or zero. What are the most likely causes?
A1: Low yield is the most common issue and typically points to problems with the reactive species. Here is a checklist of probable causes:
-
Inactive LDA: Commercial LDA solutions can degrade over time. It is crucial to titrate your LDA solution before use to determine its exact molarity. An inaccurate concentration leads to incomplete deprotonation.
-
Non-Anhydrous Conditions: LDA is extremely sensitive to moisture. Even trace amounts of water in your solvent (THF), glassware, or starting materials will quench the base, preventing the initial deprotonation. Ensure all glassware is oven- or flame-dried, and use freshly distilled or commercially available anhydrous solvents.
-
Poor Temperature Control: Allowing the reaction temperature to rise above -70 °C can cause the lithiated intermediate to decompose rapidly.[1] Use a reliable cryo-bath (e.g., dry ice/acetone) and monitor the internal reaction temperature.
-
Insufficient Reaction Time: While the deprotonation is often rapid, the subsequent acylation may require more time. The literature suggests stirring for at least one hour at the low temperature after the addition of all reagents.[1]
Q2: My post-reaction TLC shows multiple spots, including one that matches my starting material. What are the likely side products?
A2: The presence of multiple products indicates either an incomplete reaction or the occurrence of side reactions.
-
Unreacted Starting Material: This is the most straightforward issue and is directly linked to the problems described in Q1 (inactive LDA, moisture, etc.).
-
Self-Condensation/Oligomerization: If the lithiated intermediate is not efficiently trapped by diethyl carbonate, it can potentially react with other species in the mixture.
-
Reaction at the Bromine: While less likely under these conditions, very strong bases can sometimes promote halogen-metal exchange, leading to undesired products.[2]
To diagnose, obtain an LC-MS of your crude product. The mass of the side products will provide critical clues to their identity.
Q3: The purification by column chromatography is challenging, with poor separation between my product and impurities. How can I improve this?
A3: Purification of pyridine derivatives can be tricky due to their polarity and ability to streak on silica gel.
-
Optimize Solvent System: The reported cyclohexane/ethyl acetate gradient is a good starting point.[1] If this fails, screen other solvent systems. Adding a small amount (~0.5-1%) of triethylamine to the eluent can neutralize acidic sites on the silica gel, significantly reducing tailing and improving peak shape for basic compounds like pyridines.
-
Dry Loading: Adsorbing your crude material onto a small amount of silica gel and loading it as a dry powder onto the column often results in better band resolution compared to wet loading in solution.
-
Alternative Stationary Phases: For exceptionally difficult separations, consider using alumina (neutral or basic) as the stationary phase, which can offer different selectivity compared to silica.[3]
Q4: Can I use a different base, like n-Butyllithium (n-BuLi) or a sodium-based amide?
A4: While other strong bases exist, they present challenges.
-
n-Butyllithium (n-BuLi): n-BuLi is a strong base but also a potent nucleophile. It has a higher tendency to add directly to the pyridine ring, leading to a complex mixture of products. Its use for selective deprotonation at this position is not recommended without specific directing groups.
-
Sodium or Potassium Amides (NaHMDS, KHMDS): These are excellent non-nucleophilic bases and can be viable alternatives to LDA. However, their reactivity and solubility profiles differ. If you substitute LDA, you will need to re-optimize the reaction conditions (temperature, solvent, time) for the new base.
Validated Experimental Protocols
Trustworthy science relies on reproducible protocols. The following methods include self-validating steps to ensure experimental integrity.
Protocol 1: Synthesis of this compound[1]
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (30 mL) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cooling: Cool the solvent to -70 °C using a dry ice/acetone bath.
-
Reagent Addition: Dissolve 4-bromo-2-methylpyridine (2.00 g) and diethyl carbonate (1.8 mL) in the cold THF.
-
Deprotonation: Slowly add a solution of Lithium diisopropylamide (2 M in THF/heptane/ethylbenzene, 3.00 mL) dropwise via syringe, ensuring the internal temperature does not exceed -65 °C.
-
Reaction: Stir the mixture at -70 °C for 1 hour.
-
Second Base Addition: Add a second portion of the LDA solution (3.00 mL) and continue stirring at -70 °C for an additional hour.
-
Quenching: Carefully quench the reaction by the slow addition of water while the solution is still cold.
-
Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic phases and wash with saturated brine (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel column chromatography using a gradient eluent of cyclohexane/ethyl acetate (starting from 95:5).
Protocol 2: Titration of LDA Solution (Self-Validation Step)
This protocol is essential to verify the concentration of your LDA solution before use.
-
Setup: Oven-dry a 50 mL Erlenmeyer flask containing a stir bar and seal with a septum. Purge with an inert atmosphere.
-
Indicator: Add ~5 mg of N-benzylidenebenzylamine and 5 mL of anhydrous THF via syringe.
-
Titration: Slowly add the LDA solution dropwise from a 1 mL syringe. The solution will turn a pale yellow/orange color at the endpoint.
-
Calculation: Record the volume of LDA solution added. The molarity is calculated as: Molarity (M) = (mass of indicator in mg / MW of indicator) / (volume of LDA in mL).
Systematic Optimization Workflow
For researchers aiming to improve yield, reduce impurities, or adapt the reaction to a larger scale, a systematic approach is necessary. The following workflow provides a logical progression for optimization.
Caption: A logical workflow for troubleshooting and optimizing the synthesis reaction.
Table 2: Example Design of Experiment (DoE) for Optimization
| Entry | LDA Equivalents | Temperature (°C) | Time (h) | Monitored Yield (%) |
| 1 (Baseline) | 2.0 | -78 | 2 | (Result) |
| 2 | 1.5 | -78 | 2 | (Result) |
| 3 | 2.5 | -78 | 2 | (Result) |
| 4 | 2.0 | -60 | 2 | (Result) |
| 5 | 2.0 | -78 | 4 | (Result) |
References
Technical Support Center: Troubleshooting NMR Spectra of Ethyl 2-(4-bromopyridin-2-yl)acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Ethyl 2-(4-bromopyridin-2-yl)acetate. This resource is designed for researchers and drug development professionals to diagnose and resolve common purity issues observed in the ¹H NMR spectrum of this compound. We will move beyond simple peak identification to explore the chemical causality behind common impurities and provide validated protocols for their removal.
Section 1: The "Golden" Spectrum - Establishing a Baseline
Before troubleshooting impurities, it is crucial to understand the expected NMR signature of pure this compound. The spectrum is typically recorded in deuterated chloroform (CDCl₃).
Q1: What are the expected ¹H NMR signals for pure this compound in CDCl₃?
Answer:
The structure of this compound dictates a specific set of signals. The electron-withdrawing nature of the pyridine ring, the bromine atom, and the ester functionality all influence the chemical shifts of adjacent protons.
Caption: Structure of this compound with key protons labeled.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Label | Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale for Shift |
| (a) | Ethyl (CH₂CH₃) | ~1.25 (CH₃)~4.20 (CH₂) | Triplet (t)Quartet (q) | 3H2H | Standard ethyl ester pattern. The CH₂ is deshielded by the adjacent oxygen atom. |
| (b) | Methylene (Ar-CH₂-CO) | ~3.85 | Singlet (s) | 2H | Deshielded by both the aromatic pyridine ring and the carbonyl group. |
| (c) | Pyridine H-3 | ~7.30 | Doublet (d) | 1H | Located ortho to the acetate substituent. |
| (d) | Pyridine H-5 | ~7.55 | Doublet of doublets (dd) | 1H | Coupled to both H-3 and H-6 (meta and ortho coupling). |
| (e) | Pyridine H-6 | ~8.45 | Singlet / fine d | 1H | Located ortho to the ring nitrogen, causing significant deshielding. |
Note: Actual chemical shifts can vary slightly based on concentration and instrument calibration.
Section 2: Common Impurity Troubleshooting Guide
This section addresses the most common impurity signatures encountered during the synthesis and purification of this compound.
Q2: My spectrum has a clean quartet around δ 4.12, a singlet at δ 2.05, and a triplet at δ 1.25 ppm that are not part of my product. What is this common impurity?
Answer:
This signature is unequivocally residual ethyl acetate (EtOAc) . It is one of the most frequent impurities seen in research labs.[1]
-
Causality: Ethyl acetate is a ubiquitous solvent for both reaction workups (extractions) and silica gel column chromatography.[2][3] Its boiling point (77 °C) is high enough that it can be difficult to remove completely under a standard rotary evaporator, especially if co-eluting with a high-boiling point product.
-
Self-Validating Protocol:
-
Confirm the Signature: Check for all three peaks: a quartet at ~4.1 ppm, a singlet at ~2.0 ppm, and a triplet at ~1.2 ppm.[4] The integration ratio of the quartet to the triplet should be 2:3. The singlet at 2.0 ppm corresponds to the acetyl methyl group and is often the most obvious giveaway.
-
Removal: Transfer the sample to a round-bottom flask. Add a small amount of a lower-boiling point solvent with which your product is soluble (e.g., dichloromethane). Connect the flask to a high-vacuum line (not a water aspirator) and gently warm the flask (if your compound is stable) while stirring for 15-30 minutes. The second solvent acts as a chaser, helping to azeotropically remove the final traces of ethyl acetate.
-
Q3: The characteristic ethyl ester signals are weak or absent, and I see a new, broad singlet that disappears when I add a drop of D₂O. What has happened to my product?
Answer:
This strongly indicates hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(4-bromopyridin-2-yl)acetic acid.
-
Causality: Esters can hydrolyze under either acidic or basic conditions. This can occur if:
-
The aqueous layers during workup were not properly neutralized.
-
The silica gel used for chromatography was slightly acidic (a common issue).
-
The sample was stored in a non-anhydrous solvent for an extended period.[5]
-
-
Self-Validating Protocol (D₂O Shake):
-
Acquire a standard ¹H NMR spectrum of your sample in CDCl₃. Identify the broad singlet, which is characteristic of a carboxylic acid proton.
-
Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake vigorously for 30 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum. The labile carboxylic acid proton (-COOH) will exchange with deuterium from the D₂O, causing its signal to disappear from the spectrum. This provides definitive proof of hydrolysis.
-
Q4: My spectrum shows extra aromatic signals, particularly a doublet around δ 8.3 ppm and two other signals between 7.2-7.8 ppm, that suggest an unreacted starting material. Which one is it?
Answer:
These signals are likely from unreacted 4-bromo-2-methylpyridine or 2,4-dibromopyridine , depending on your synthetic route. The synthesis of pyridylacetates often starts from halopyridines.[6]
-
Causality:
-
Incomplete Reaction: If the synthesis involves the deprotonation of 4-bromo-2-methylpyridine with a strong base like LDA followed by quenching with an electrophile, incomplete deprotonation or reaction will leave this starting material behind.[2]
-
Impure Precursor: The 4-bromo-2-methylpyridine starting material may itself contain isomeric impurities or related compounds like 2,4-dibromopyridine.[7]
-
-
Self-Validating Protocol:
-
Obtain Reference Spectra: If possible, run a ¹H NMR spectrum of your specific starting materials.
-
Compare Shifts: Compare the chemical shifts and coupling patterns of the impurity signals to known spectra. For example, 2,4-dibromopyridine has a characteristic set of signals in the aromatic region.[7]
-
Purification: These impurities can typically be separated from the desired ester product by careful column chromatography. A gradient elution, starting with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc) and gradually increasing polarity, should effectively separate the less polar starting materials from the more polar ester product.
-
Section 3: General Troubleshooting Workflow & Protocols
A systematic approach is key to efficient troubleshooting. The following workflow provides a logical path from initial spectrum analysis to problem resolution.
Caption: A logical workflow for troubleshooting NMR spectrum impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 1060814-91-6 [chemicalbook.com]
- 3. 2-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Solved The1HNMR spectrum of ethyl acetate has signals whose | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-Dibromopyridine(58530-53-3) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Reaction Monitoring for Ethyl 2-(4-bromopyridin-2-yl)acetate Synthesis
Welcome to the technical support hub for the synthesis and analysis of Ethyl 2-(4-bromopyridin-2-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-tested insights into monitoring this reaction effectively using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we move beyond procedural lists to explain the why behind the how, ensuring your experiments are both successful and interpretable.
Reaction Overview: Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-bromo-2-methylpyridine with a suitable reagent like diethyl carbonate in the presence of a strong base, such as lithium diisopropylamide (LDA).[1] This reaction proceeds via the deprotonation of the methyl group on the pyridine ring, followed by nucleophilic attack on the diethyl carbonate.
Reaction Scheme:
-
Starting Material: 4-bromo-2-methylpyridine
-
Reagent: Diethyl carbonate
-
Base: Lithium diisopropylamide (LDA)
-
Product: this compound
Given the reactive nature of the reagents and potential for side-product formation, diligent reaction monitoring is crucial for optimizing yield and purity.
Visualization of the Reaction Pathway
Caption: Synthesis of this compound.
Troubleshooting Guide: Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for monitoring the progress of your reaction.[2][3] It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.
Step-by-Step Protocol for TLC Monitoring
-
Sample Preparation: At timed intervals (e.g., 0, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.[3] Quench the aliquot in a vial containing a small amount of a suitable solvent like ethyl acetate and a drop of water to neutralize any remaining base.
-
Spotting: On a silica gel TLC plate (with F254 indicator), spot the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture).[3][4]
-
Development: Develop the plate in a chamber saturated with an appropriate mobile phase. A common solvent system is a mixture of hexanes and ethyl acetate.[4]
-
Visualization: After development, dry the plate and visualize the spots under a UV lamp (254 nm).[4]
Interpreting Your TLC Plate
-
Successful Reaction: The spot corresponding to the starting material will diminish over time, while a new spot for the product will appear and intensify.
-
Incomplete Reaction: A persistent spot for the starting material will be visible.
-
Side Products: The appearance of additional, unexpected spots indicates the formation of impurities.
TLC Troubleshooting FAQs
| Problem | Potential Cause | Solution |
| Streaking or Tailing of Spots | The sample is too concentrated, or the compound is interacting strongly with the silica gel.[5][6][7] | Dilute the sample aliquot before spotting. Add a small amount of a polar solvent like methanol to the mobile phase, or a modifier like triethylamine for basic compounds, to reduce tailing.[7] |
| Spots Remain at the Baseline | The mobile phase is not polar enough to move the compounds up the plate.[7] | Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to hexanes. |
| Spots Run at the Solvent Front | The mobile phase is too polar.[7] | Decrease the polarity of the mobile phase by increasing the proportion of hexanes to ethyl acetate. |
| No Visible Spots | The sample concentration is too low, or the compounds are not UV-active.[5][7] | Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[5][7] Use a staining agent (e.g., potassium permanganate) to visualize the spots. |
| Smearing, Especially with High-Boiling Solvents (e.g., DMF, DMSO) | The reaction solvent is interfering with the chromatography.[8] | After spotting the plate, place it under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing.[8] |
Visualization of TLC Troubleshooting Logic
Caption: Decision tree for common TLC troubleshooting scenarios.
Troubleshooting Guide: Liquid Chromatography-Mass Spectrometry (LC-MS)
For more quantitative and definitive analysis, LC-MS is the preferred method. It provides information on the retention time and mass-to-charge ratio (m/z) of the components in your reaction mixture, allowing for unambiguous identification of the product and any impurities.
Step-by-Step Protocol for LC-MS Monitoring
-
Sample Preparation: Prepare a diluted sample of the reaction aliquot in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.[4]
-
LC Separation: Inject the sample onto a reverse-phase C18 column. Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS Detection: Use an electrospray ionization (ESI) source in positive ion mode.[4] Monitor for the expected m/z of the protonated starting material and product.
Expected LC-MS Data
| Compound | Molecular Weight | Expected [M+H]⁺ (m/z) |
| 4-bromo-2-methylpyridine | 172.03 | 172.0/174.0 (due to Br isotopes) |
| This compound | 244.09 | 244.1/246.1 (due to Br isotopes)[1] |
LC-MS Troubleshooting FAQs
| Problem | Potential Cause | Solution |
| No or Weak Signal | The sample is too dilute, or the ionization efficiency is low. | Concentrate the sample. Optimize the MS source parameters, such as the capillary voltage and gas flow rates. Ensure the mobile phase pH is appropriate for ionization. |
| Peak Tailing or Broadening | Column overload, secondary interactions with the stationary phase, or extra-column dead volume.[9] | Dilute the sample. Ensure the sample solvent is compatible with the mobile phase.[10] Check all fittings for proper connections. |
| Retention Time Shifts | Changes in mobile phase composition, flow rate, or column temperature.[9] | Prepare fresh mobile phase.[10] Check the LC pump for leaks or bubbles. Ensure the column oven is maintaining a stable temperature. |
| High Background Noise | Contaminated solvents, mobile phase additives, or a dirty MS source.[9] | Use high-purity, LC-MS grade solvents and additives.[10] Clean the ion source according to the manufacturer's instructions. |
| Mass Inaccuracy | The mass spectrometer needs calibration.[9] | Calibrate the instrument using the manufacturer's recommended calibration solution. |
Visualization of LC-MS Troubleshooting Workflow
Caption: A streamlined workflow for troubleshooting common LC-MS issues.
Frequently Asked Questions (FAQs)
Q1: My TLC shows the reaction is complete, but my LC-MS shows significant starting material remaining. Why?
A1: This discrepancy can arise from differences in the sensitivity of the two techniques. TLC is less sensitive than LC-MS. A compound that appears to be fully consumed on a TLC plate may still be present at levels detectable by MS. Always rely on the more sensitive LC-MS data for final confirmation of reaction completion.
Q2: I see an unexpected peak in my LC-MS chromatogram with an m/z corresponding to the loss of an ethyl group from my product. What is this?
A2: This is likely due to in-source fragmentation of your product, where the ethyl ester group is cleaved in the mass spectrometer's ion source. This is a common phenomenon for esters. To confirm this, you can try lowering the fragmentor or cone voltage in your MS settings.
Q3: My reaction mixture is a dark color, and it's causing streaking on my TLC plate. How can I get a clean TLC?
A3: Highly colored impurities can interfere with TLC analysis. Try diluting your reaction aliquot significantly before spotting. If streaking persists, you can perform a quick workup of the aliquot by passing it through a small plug of silica gel with your TLC eluent before spotting.
Q4: Can I use a different base for this reaction?
A4: While LDA is commonly used, other strong, non-nucleophilic bases such as lithium hexamethyldisilazide (LiHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS) could potentially be used. However, reaction conditions, including temperature and reaction time, would need to be re-optimized. Always monitor the reaction closely with TLC or LC-MS when changing reagents.
References
- 1. This compound | 1060814-91-6 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. microbiozindia.com [microbiozindia.com]
- 7. silicycle.com [silicycle.com]
- 8. Chromatography [chem.rochester.edu]
- 9. zefsci.com [zefsci.com]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
Overcoming poor reactivity of "Ethyl 2-(4-bromopyridin-2-YL)acetate"
Prepared by the Gemini Application Science Team
Welcome to the technical support hub for Ethyl 2-(4-bromopyridin-2-YL)acetate (CAS 1060814-91-6). This guide is designed for researchers, chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. While a powerful reagent, the inherent electronic properties of the pyridine ring can present unique reactivity challenges. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you overcome these hurdles and achieve your synthetic goals.
Troubleshooting Guide
This section addresses specific issues researchers may face during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki-Miyaura coupling reaction resulting in a consistently low yield?
Low yields in Suzuki couplings with bromopyridine substrates are a common challenge and can stem from several factors.[1][2][3] The primary reasons include:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which effectively halts or slows the catalytic cycle.[1][4]
-
Poor Oxidative Addition: The C-Br bond at the 4-position of the pyridine ring is less reactive than a typical aryl bromide due to the electron-withdrawing nature of the ring nitrogen. This can make the initial, rate-limiting oxidative addition step of the catalytic cycle sluggish.
-
Side Reactions: Competing reactions like hydrodebromination (replacement of Br with H) or homocoupling of the boronic acid partner can consume starting materials and reduce the yield of the desired product.[1][5]
Solutions & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Catalyst & Ligand | Use a Pd(0) source (e.g., Pd₂(dba)₃) or an efficient precatalyst with bulky, electron-rich phosphine ligands. | Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1][4] Their steric bulk creates a protective pocket around the palladium center, preventing inhibitory coordination from the pyridine nitrogen. Their electron-rich nature promotes the difficult oxidative addition step.[6][7] |
| Base Selection | Start with a moderately strong inorganic base like K₃PO₄ or K₂CO₃. | The base is crucial for activating the boronic acid to form a more nucleophilic boronate species for transmetalation.[1][8][9] K₃PO₄ is often effective for challenging couplings.[1] Avoid overly strong bases like alkoxides if possible, as they can promote side reactions. |
| Solvent System | Use anhydrous, degassed polar aprotic solvents. | A mixture like 1,4-Dioxane/Water (4:1) or THF/Water is common.[10] It's critical to thoroughly degas the solvent to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands.[4][11] |
| Temperature | Increase the reaction temperature, typically to 80-110 °C. | Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Br bond.[1] However, monitor for decomposition or an increase in side products. |
| Boronic Acid Quality | Use a high-purity boronic acid or consider a more stable boronate ester (e.g., pinacol ester). | Protodeboronation, the hydrolysis of the boronic acid, is a common side reaction.[4] Using boronate esters, which are more stable, can minimize this issue.[4] |
Question 2: I'm observing a significant amount of the debrominated byproduct, Ethyl 2-(pyridin-2-YL)acetate. How can I prevent this?
This side reaction, known as hydrodebromination, is particularly prevalent with electron-deficient heteroaryl halides.[5] It occurs when a palladium-hydride species, formed in a competing catalytic cycle, reductively cleaves the C-Br bond.
Solutions to Minimize Hydrodebromination:
-
Optimize the Base: Very strong bases can sometimes facilitate the formation of palladium-hydride species. If using a strong base, consider switching to a milder one like K₂CO₃ or Cs₂CO₃.[5]
-
Scrutinize Reagents and Solvents: Ensure all solvents are truly anhydrous and that reagents are free from impurities that could act as hydride sources (e.g., certain alcohols).[4][5]
-
Lower the Temperature: Since hydrodebromination can be accelerated at higher temperatures, try running the reaction at the lowest temperature that still allows for reasonable conversion of the starting material (e.g., 80 °C).[5]
-
Ligand Choice: While bulky, electron-rich ligands are excellent for promoting the desired coupling, under certain conditions, they can also facilitate hydrodebromination.[5] If the problem persists, screening a less electron-donating ligand like PPh₃ might be warranted, although this may lead to lower reaction rates.[5]
Question 3: Can I perform other cross-coupling reactions, like Sonogashira or Buchwald-Hartwig amination, with this substrate?
Yes, this substrate is suitable for various cross-coupling reactions, but each requires specific optimization to overcome the inherent challenges of the bromopyridine core.
For Sonogashira Coupling:
The Sonogashira reaction couples the aryl bromide with a terminal alkyne.[12]
-
Catalyst System: A dual-catalyst system is standard, employing a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[13][14]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, which also often serves as the solvent.[15]
-
Challenges: Similar to Suzuki coupling, catalyst inhibition by the pyridine nitrogen can be an issue. Ensuring anhydrous and oxygen-free conditions is critical to prevent side reactions like the homocoupling of the alkyne (Glaser coupling).[15] For less reactive bromides, heating is often required.[12]
For Buchwald-Hartwig Amination:
This reaction forms a C-N bond between the aryl bromide and an amine.[16]
-
Catalyst System: This reaction is highly dependent on the ligand. Advanced, sterically hindered biarylphosphine ligands (e.g., XPhos, BrettPhos) are often required to achieve good results, especially with less nucleophilic amines.[17][18]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice.[19]
-
Challenges: The amine starting material can also act as a ligand for the palladium center, leading to complex equilibria and potential catalyst deactivation.[4] Careful selection of the ligand is the most critical parameter for success.[11][17]
Visualizing the Process
dot digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
start [label="Low Yield or\nSide Products?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is Starting Material\nConsumed?", fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Increase Temperature\nUse More Active Catalyst\n(e.g., Pd(0)/Buchwald Ligand)\nCheck Reagent Purity", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is Debromination\nthe Main Side Product?", fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Lower Temperature\nUse Anhydrous Solvents\nScreen Milder Bases\n(e.g., K2CO3)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Is Boronic Acid\nHomocoupling/Decomposition\nObserved?", fillcolor="#FBBC05", fontcolor="#202124"]; sol3 [label="Ensure Thorough Degassing\nUse Boronate Pinacol Ester\nCheck Boronic Acid Purity", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Optimized Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q1; q1 -> sol1 [label=" No"]; q1 -> q2 [label=" Yes"]; q2 -> sol2 [label=" Yes"]; q2 -> q3 [label=" No"]; q3 -> sol3 [label=" Yes"]; sol1 -> end; sol2 -> end; sol3 -> end; q3 -> end [label=" No/Other"]; } dot Caption: Troubleshooting decision tree for cross-coupling reactions.
dot digraph "Suzuki_Miyaura_Cycle" { graph [overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fixedsize=true, width=1.5]; edge [fontname="Arial", fontsize=9];
Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=box, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="R-Pd(II)-Br\nLn", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trans [label="Transmetalation", shape=box, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R [label="R-Pd(II)-R'\nLn", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=box, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges for the catalytic cycle Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII; PdII -> Trans [label="R'-B(OR)2\nBase"]; Trans -> PdII_R; PdII_R -> RedElim; RedElim -> Pd0 [label="Ar-R'"]; } dot Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Frequently Asked Questions (FAQs)
Q: How should I store this compound? A: The compound should be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C. As an ester, it is susceptible to hydrolysis, so exposure to moisture and strong acids or bases should be avoided during storage.
Q: Is the C-Br bond at the 4-position the most reactive site for cross-coupling? A: Yes. In palladium-catalyzed cross-coupling reactions, the general reactivity order for halogens is I > Br > Cl.[12] Therefore, the C-Br bond is the designated reactive site for standard cross-coupling reactions on this molecule. If the molecule contained an iodine atom, the C-I bond would be significantly more reactive.[11][20]
Q: Can I use this compound in reactions involving strong organometallic bases like Grignards or organolithiums? A: It is not recommended. The protons on the carbon between the pyridine ring and the carbonyl group (the α-protons) are acidic. Strong bases like Grignard reagents or n-BuLi would likely deprotonate this position, consuming the reagent and leading to undesired side reactions rather than attacking the pyridine ring or displacing the bromide.
Q: What analytical techniques are best for monitoring reaction progress? A: Thin Layer Chromatography (TLC) is a quick and effective method for routine monitoring. For more quantitative analysis and to confirm product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal, as it can track the disappearance of starting materials and the appearance of the desired product mass.[20]
Optimized Protocol: Suzuki-Miyaura Coupling
This is a generalized, robust procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. It should be considered a starting point and may require optimization for specific substrates.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[20]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (Pd₂(dba)₃) and the SPhos ligand.
-
Solvent Addition: Add the degassed solvent mixture (Dioxane/Water) via syringe. The final reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[20]
-
Monitoring: Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 4-18 hours.[20]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
Topic: Ethyl 2-(4-bromopyridin-2-yl)acetate vs. Ethyl 2-(3-bromopyridin-4-yl)acetate: A Strategic Comparison for Medicinal Chemistry
An In-Depth Comparative Guide for Senior Application Scientists
As building blocks in drug discovery, positional isomers can offer vastly different strategic advantages. The placement of a single reactive handle can fundamentally alter synthetic accessibility, reactivity, and the ultimate spatial orientation of substituents in a final drug candidate. This guide provides a detailed comparison of two critical bromopyridine intermediates: ethyl 2-(4-bromopyridin-2-yl)acetate and ethyl 2-(3-bromopyridin-4-yl)acetate.
These compounds are valuable scaffolds for introducing the pyridinylacetic acid moiety, a common feature in pharmacologically active molecules.[1] The choice between them is not arbitrary; it is a strategic decision that impacts subsequent synthetic steps and the final molecular architecture. This analysis delves into their structural differences, synthetic routes, comparative reactivity, and practical applications to inform rational selection in research and development.
Structural and Physicochemical Properties: A Tale of Two Isomers
At their core, both molecules share the same molecular formula and weight. However, the arrangement of the bromo and ethyl acetate substituents on the pyridine ring creates distinct electronic and steric environments, which dictate their chemical behavior.
The key distinction lies in the position of the bromine atom relative to the ring nitrogen and the activating ethyl acetate group.
-
In This compound , the bromine is at the C4 position, which is para to the electron-withdrawing nitrogen atom. This position is electronically activated for nucleophilic aromatic substitution (SNAr).
-
In ethyl 2-(3-bromopyridin-4-yl)acetate , the bromine is at the C3 position. It is not directly activated by the ring nitrogen for SNAr, making it significantly less reactive under those conditions but well-suited for metal-catalyzed cross-coupling reactions.
Comparative Physicochemical Data
| Property | This compound | Ethyl 2-(3-bromopyridin-4-yl)acetate |
| CAS Number | 1060814-91-6[2][3][4] | 51054-99-0[5][6][7] |
| Molecular Formula | C₉H₁₀BrNO₂[3][4][8] | C₉H₁₀BrNO₂[5][6][7] |
| Molecular Weight | 244.09 g/mol [4] | 244.09 g/mol [6][7] |
| IUPAC Name | ethyl 2-(4-bromo-2-pyridinyl)acetate[3] | ethyl 2-(3-bromopyridin-4-yl)acetate[5] |
| Physical Form | Liquid or Solid or Semi-solid[3] | Data not specified, likely liquid or solid |
| Boiling Point | 294.4±25.0 °C (Predicted)[9] | Data not available |
| Density | 1.451±0.06 g/cm³ (Predicted)[9] | Data not available |
| Storage | Inert atmosphere, 2-8°C[3][4] | Inert atmosphere, 2-8°C[10] |
| Purity | Typically ≥95%[3] | Typically ≥97%[6][7] |
Synthesis and Reactivity Analysis
The synthetic accessibility and subsequent reactivity of these isomers are defining factors in their application.
Synthesis Pathways
The synthesis of This compound is well-documented and typically proceeds via the deprotonation of 4-bromo-2-methylpyridine followed by carboxylation.
This method leverages the increased acidity of the methyl protons at the C2 position, which are activated by the adjacent ring nitrogen. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is critical to ensure selective deprotonation without side reactions.[2]
Conversely, a detailed, peer-reviewed synthesis for ethyl 2-(3-bromopyridin-4-yl)acetate is less commonly published. However, a plausible route involves the conversion of 3-bromo-4-methylpyridine to a halomethyl intermediate, followed by nucleophilic substitution with cyanide and subsequent hydrolysis and esterification. A more modern approach would involve direct cross-coupling strategies.
Comparative Reactivity: The Decisive Factor
The utility of these isomers diverges significantly in their reaction capabilities.
-
Nucleophilic Aromatic Substitution (SNAr): The C4-bromo isomer is highly susceptible to SNAr. The electron-withdrawing pyridine nitrogen stabilizes the negative charge of the Meisenheimer complex intermediate, particularly when the attack occurs at the C4 position. This makes it the ideal choice for introducing amines, alcohols, and thiols directly onto the pyridine ring.
-
Metal-Catalyzed Cross-Coupling: While the C4-bromo isomer can undergo cross-coupling, the C3-bromo isomer is often preferred for these reactions. Its bromine is not predisposed to SNAr, preventing competitive side reactions and often leading to cleaner outcomes in Suzuki, Sonogashira, Heck, or Buchwald-Hartwig aminations. This allows for the precise installation of aryl, alkyl, or amino groups at the C3 position.
-
Methylene Bridge Acidity: The acidity of the α-protons on the methylene bridge (-CH₂-COO-) is influenced by both the ester and the pyridine ring. In the C2-substituted isomer, the proximity to the ring nitrogen enhances this acidity, making it more suitable for subsequent alkylation or condensation reactions at this position.
Experimental Protocols and Data
Trustworthy protocols are the foundation of reproducible research. The following is a validated synthesis for the C4-bromo isomer.
Protocol: Synthesis of this compound[2]
This protocol is based on the procedure reported by ChemicalBook, providing a reliable method with a high yield.
Objective: To synthesize this compound from 4-bromo-2-methylpyridine.
Materials:
-
4-bromo-2-methylpyridine (2.00 g)
-
Diethyl carbonate (1.8 mL)
-
Lithium diisopropylamide (LDA), 2 M in THF/heptane/ethylbenzene (2 x 3.00 mL)
-
Anhydrous tetrahydrofuran (THF, 30 mL)
-
Water, Ethyl acetate, Saturated brine, Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, dissolve 4-bromo-2-methylpyridine (2.00 g) and diethyl carbonate (1.8 mL) in anhydrous THF (30 mL) in a flame-dried, three-neck flask.
-
Initial Deprotonation: Cool the solution to -70°C using a dry ice/acetone bath.
-
LDA Addition (1): Slowly add lithium diisopropylamide solution (3.00 mL, 2 M) dropwise, ensuring the internal temperature remains at -70°C. Stir the reaction mixture at this temperature for 1 hour. Causality Note: LDA is a strong, sterically hindered base ideal for deprotonating the activated methyl group without attacking the ester precursor. The low temperature prevents side reactions and ensures kinetic control.
-
LDA Addition (2): Add a second portion of lithium diisopropylamide solution (3.00 mL, 2 M) and continue stirring at -70°C for another hour.[2] Causality Note: The second addition ensures complete deprotonation and drives the reaction towards the carboxylated product.
-
Quenching: Once the reaction is complete (monitored by TLC), quench it by slowly adding water while the solution is still cold.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate. Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude product by silica gel column chromatography (eluent: cyclohexane/ethyl acetate gradient) to yield the final product.
Expected Results:
Applications in Drug Discovery and Development
The strategic choice between these isomers directly enables different molecular designs in medicinal chemistry.[11] Natural products and their synthetic derivatives are a cornerstone of drug discovery, and these pyridine building blocks facilitate access to novel chemical space.[12]
-
This compound (C4-Br): This isomer is ideal for building molecules where a key pharmacophore (e.g., an amine or ether) is required at the C4 position. This is common in kinase inhibitors where a hydrogen-bonding group at this position interacts with the hinge region of the enzyme.
-
Ethyl 2-(3-bromopyridin-4-yl)acetate (C3-Br): This isomer serves as a scaffold for directing substituents out of the plane of the pyridine ring at the C3 position, often via Suzuki or other cross-coupling reactions. This is crucial for developing molecules like PROTACs (PROteolysis TArgeting Chimeras), where precise 3D orientation is needed to bridge a target protein and an E3 ligase.[6]
Both isomers possess an ester handle that can be readily hydrolyzed to the corresponding carboxylic acid for amide coupling or serve as a bioisostere, adding another layer of synthetic versatility.
Conclusion
While chemically similar, this compound and ethyl 2-(3-bromopyridin-4-yl)acetate are not interchangeable. Their distinct reactivity profiles, governed by the position of the bromine atom, make them uniquely suited for different synthetic strategies.
-
Choose this compound when your strategy involves nucleophilic aromatic substitution at the C4 position.
-
Choose Ethyl 2-(3-bromopyridin-4-yl)acetate when your design requires robust metal-catalyzed cross-coupling at the C3 position without competing SNAr.
A thorough understanding of these differences is paramount for researchers, enabling the efficient and rational design of complex molecules and accelerating the drug discovery process.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 1060814-91-6 [chemicalbook.com]
- 3. This compound | 1060814-91-6 [sigmaaldrich.com]
- 4. 1060814-91-6|this compound|BLD Pharm [bldpharm.com]
- 5. Ethyl 2-(3-bromopyridin-4-YL)acetate | C9H10BrNO2 | CID 15326674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. appretech.com [appretech.com]
- 8. PubChemLite - this compound (C9H10BrNO2) [pubchemlite.lcsb.uni.lu]
- 9. Page loading... [guidechem.com]
- 10. 51054-99-0|Ethyl 2-(3-bromopyridin-4-yl)acetate|BLD Pharm [bldpharm.com]
- 11. Drug Discovery and its Applications | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 12. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics | MDPI [mdpi.com]
A Senior Application Scientist's Comparative Guide to Ethyl 2-(4-bromopyridin-2-yl)acetate and its Isomeric Precursors
Introduction: The Strategic Importance of Bromopyridines in Synthesis
The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it an invaluable component in drug design.[2] Within this class, brominated pyridines are exceptionally versatile building blocks, serving as key precursors for constructing complex molecular architectures through transition-metal-catalyzed cross-coupling reactions.[4]
The selection of a specific bromopyridine isomer is a critical strategic decision in a synthetic campaign. The position of the bromine atom dramatically influences the molecule's physicochemical properties and, most importantly, its reactivity.[4] This guide provides an in-depth comparison of Ethyl 2-(4-bromopyridin-2-yl)acetate—a highly functionalized and reactive building block—with its fundamental parent isomers: 2-, 3-, and 4-bromopyridine. We will explore their relative performance in key synthetic transformations, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their drug discovery and development programs.
Featured Building Block: this compound
This compound (CAS No: 1060814-91-6) is a bifunctional reagent that offers significant advantages for synthetic chemists.[5] Its structure incorporates both a highly activated bromine atom for cross-coupling and a synthetically versatile ethyl acetate group.
Structural and Electronic Profile:
-
4-Bromo Position: The bromine atom is located at the C4 position of the pyridine ring. Electronically, this position is para to the ring nitrogen. The potent electron-withdrawing nature of the nitrogen atom strongly polarizes the C4-Br bond, rendering the carbon atom highly electrophilic and exceptionally susceptible to oxidative addition by a palladium(0) catalyst.[4] This makes it one of the most reactive positions for cross-coupling reactions.[4][6]
-
2-Ethyl Acetate Group: The ester moiety at the C2 position serves two primary roles. First, it is a key structural motif that can engage in hydrogen bonding or other interactions within a biological target's binding site. Second, it provides a convenient synthetic handle for further elaboration, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce diverse functional groups.
Synthesis Protocol: this compound
A common and efficient synthesis involves the deprotonation of 4-bromo-2-methylpyridine followed by carboxylation with diethyl carbonate.[5] The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) and cryogenic temperatures (-70°C) is critical to ensure regioselective deprotonation of the methyl group without competing nucleophilic attack on the pyridine ring.
Materials:
-
4-bromo-2-methylpyridine
-
Diethyl carbonate
-
Lithium Diisopropylamide (LDA), 2 M solution in THF/heptane/ethylbenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Water, Ethyl Acetate, Saturated Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Under an inert nitrogen atmosphere, dissolve 4-bromo-2-methylpyridine (1.0 eq.) and diethyl carbonate (1.2 eq.) in anhydrous THF.
-
Cool the solution to -70°C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.5 eq.) dropwise, ensuring the internal temperature does not rise above -65°C.
-
Stir the reaction mixture at -70°C for 1 hour. The formation of a deep-colored solution indicates the generation of the anion.
-
Add a second portion of LDA solution (1.5 eq.) and continue stirring at -70°C for another hour to drive the reaction to completion.[5]
-
Quench the reaction by the slow addition of water at -70°C.
-
Allow the mixture to warm to room temperature.
-
Perform a liquid-liquid extraction with ethyl acetate. Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[5]
-
Concentrate the organic phase under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield this compound.[5] A typical reported yield is around 83%.[5]
Comparative Analysis with Bromopyridine Isomers
To fully appreciate the utility of this compound, it is essential to compare its reactivity profile against the foundational bromopyridine isomers.
Physicochemical Properties
The position of the bromine and nitrogen atoms significantly alters the physical properties of the isomers, which can affect solvent choice, reaction temperature, and handling.
| Property | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |
| CAS Number | 109-04-6[4] | 626-55-1[4] | 1120-94-1 |
| Molar Mass | 158.00 g/mol [7] | 158.00 g/mol [8] | 158.00 g/mol [4] |
| Appearance | Colorless liquid[9] | Colorless liquid[4][10] | Hygroscopic solid[4] |
| Boiling Point | 192-194 °C[4] | 173 °C[4][10] | 185-187 °C[4] |
| Melting Point | N/A | -27 °C[4] | 55-58 °C[4] |
| pKa (conjugate acid) | 0.71[4][9] | 2.84[4] | 3.5 |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for forming C-C bonds.[11][12] The reactivity of bromopyridines in this transformation is a direct consequence of their electronic structures. The rate-determining step is often the oxidative addition of the C-Br bond to the Pd(0) catalyst.[4]
General Reactivity Order: 4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine[4]
-
4-Bromopyridine: The C4-Br bond is highly activated due to the strong electron-withdrawing effect of the nitrogen atom at the para-position. This makes the carbon atom highly electrophilic and primed for oxidative addition, resulting in the highest reactivity among the isomers.[4]
-
2-Bromopyridine: The C2 position is also strongly activated by the adjacent nitrogen. However, the lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[11][12] This challenge can often be overcome by selecting bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the desired catalytic cycle.[13][14]
-
3-Bromopyridine: With the nitrogen atom in the meta-position, its electron-withdrawing inductive effect on the C3-Br bond is significantly weaker. Consequently, 3-bromopyridine is the least reactive of the three isomers and often requires more forcing conditions (higher temperatures, stronger bases, or more active catalyst systems) to achieve high yields.[4][15]
This compound positions the bromine at the most reactive C4-position, ensuring it readily participates in cross-coupling reactions under mild conditions, comparable to or even faster than unsubstituted 4-bromopyridine due to potential electronic contributions from the C2 substituent.
Comparative Data: Suzuki-Miyaura Coupling Yields
The table below summarizes typical yields for the Suzuki-Miyaura coupling of various bromopyridines with arylboronic acids, demonstrating the reactivity trend.
| Bromopyridine Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-3-methylpyridine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 75-85 | [11] |
| 3-Bromo-2-methylpyridine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | ~75 | [11] |
| 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 92 | [12] |
| 5-(4-bromophenyl)-pyrimidine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 80 | 85-95 | [16] |
| Lithium 2-pyridylboronate* | Pd₂(dba)₃ / Ligand | KF | 1,4-Dioxane | 110 | 74-85 | [17] |
Note: This entry uses a pyridylboronate coupling with an aryl bromide, illustrating the feasibility of the reverse reaction. High yields are achievable with optimized conditions.[17]
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for coupling bromopyridine derivatives. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.[12][18]
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)[12]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)[12]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)[12]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, Toluene)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (3 mol%).[12]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[12]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110°C). Monitor the reaction's progress by TLC or LC-MS.[13]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[11][12]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12][13]
Application in Fragment-Based Drug Discovery (FBDD)
FBDD has emerged as a powerful strategy for identifying novel lead compounds, particularly for challenging biological targets.[19][20] This approach uses small, low-molecular-weight molecules ("fragments") that bind weakly to a target, and then optimizes these hits into potent leads.[19]
This compound is an ideal candidate for FBDD campaigns for several reasons:
-
Optimal Fragment Size: It fits within the typical molecular weight and complexity constraints for a fragment library.[20]
-
Vector for Growth: The highly reactive 4-bromo position serves as a perfect chemical handle for "fragment growing" or "fragment linking."[21] Once the core fragment is confirmed to bind to the target (e.g., via X-ray crystallography or NMR), the bromine can be used in predictable and high-yielding cross-coupling reactions to extend the molecule into adjacent pockets of the binding site, thereby increasing affinity and potency. The use of brominated fragments is a validated strategy to probe surface sites and guide lead optimization.[22]
-
Key Interaction Moiety: The ethyl acetate group can form crucial hydrogen bonds or other interactions, anchoring the fragment to the protein target.
Conclusion
While all bromopyridine isomers are valuable synthetic intermediates, their reactivity profiles differ substantially. The inherent electronic activation of the C4 position makes 4-bromopyridine derivatives the most reactive substrates for palladium-catalyzed cross-coupling reactions.
This compound stands out as a superior building block by combining this highly reactive 4-bromo handle with a synthetically versatile ethyl acetate group at the C2 position. This bifunctionality provides a clear strategic advantage, enabling researchers to efficiently perform key C-C bond-forming reactions while retaining a functional group ripe for further chemical elaboration. Its properties make it an exceptionally powerful tool for rapidly generating molecular diversity and accelerating hit-to-lead campaigns in modern drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 1060814-91-6 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Bromopyridine | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 10. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Fragment-based drug discovery: A graphical review - UCL Discovery [discovery.ucl.ac.uk]
- 20. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development and applications of fragment based drug design methods | BioMolecular Engineering Research Center [bu.edu]
- 22. Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Potential of Ethyl 2-(4-bromopyridin-2-yl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Core Scaffold: Ethyl 2-(4-bromopyridin-2-yl)acetate
The compound "this compound" serves as a versatile starting material for the synthesis of a variety of heterocyclic derivatives. Its structure, featuring a pyridine ring substituted with a bromine atom and an ethyl acetate group, presents multiple reactive sites for chemical modification. The bromine atom at the 4-position is a particularly interesting feature, as halogen substitutions are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing their biological activity.
Synthesis of the Parent Compound
A common synthetic route to this compound involves the reaction of 4-bromo-2-methylpyridine with diethyl carbonate in the presence of a strong base like lithium diisopropylamide (LDA)[1]. This process is typically carried out under inert conditions and at low temperatures to ensure specificity and yield.
Experimental Protocol: Synthesis of this compound [1]
-
Under a nitrogen atmosphere, dissolve 4-bromo-2-methylpyridine and diethyl carbonate in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -70°C.
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF/heptane/ethylbenzene.
-
Stir the reaction mixture at -70°C for 1 hour.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product using silica gel column chromatography to obtain this compound.
Caption: Synthetic scheme for this compound.
Potential Biological Activities: A Comparative Analysis
While specific biological data for derivatives of this compound is scarce, the broader family of pyridine and pyridin-2-yl acetate derivatives has demonstrated significant potential in several therapeutic areas. This section will explore these activities, presenting data from analogous compounds to build a case for the potential of this scaffold.
Anticancer Activity
Pyridine-containing compounds are prevalent in a number of approved anticancer drugs. The pyridine scaffold can interact with various biological targets, including protein kinases, which are often dysregulated in cancer.
A study on novel 2-substituted pyranopyridine derivatives showcased their potent anticancer activity against several cancer cell lines[2][3]. Although structurally different, these compounds share the core pyridine ring and demonstrate the potential for this class of heterocycles in oncology. For instance, certain derivatives exhibited more potent activity than the reference drug, doxorubicin[2][3].
Furthermore, a series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives were synthesized and evaluated for their antiproliferative activities against four different cancer cell lines[4]. Several of these compounds showed excellent activity, with IC50 values under 5 µM, and were particularly effective against breast and prostate cancer cell lines[4]. The presence of a substituted pyridine ring was crucial for their activity.
In another study, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives were designed as dual anticancer and antimicrobial agents[5]. These compounds, featuring a bromophenyl group, showed considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with some derivatives showing better IC50 values than the standard drug erlotinib[5]. This highlights the potential of incorporating a bromo-substituted aromatic ring, similar to the 4-bromopyridine in our core scaffold, to enhance anticancer efficacy.
Table 1: Comparative Anticancer Activity of Pyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Substituted Pyranopyridines | Hep-G2, MCF-7, Caco-2, HCT116 | Potent (some > Doxorubicin) | [2][3] |
| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]ureas | A549, MCF7, HCT116, PC3 | < 3 - < 5 | [4] |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazoles | HepG2, MCF-7 | 0.137–0.332 µg/mL | [5] |
Hypothetical Mechanism of Action: Kinase Inhibition
Many pyridine-based anticancer agents function by inhibiting protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival. The nitrogen atom in the pyridine ring can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for many kinase inhibitors.
Caption: Potential mechanism of action via inhibition of the MAPK/ERK pathway.
Antimicrobial Activity
The pyridine nucleus is also a key structural component in many antimicrobial agents. Derivatives of this compound could potentially exhibit antibacterial and antifungal properties.
A study on new imidazo[4,5-b]pyridine derivatives, which included a bromo-substituted pyridine ring, demonstrated antibacterial activity, particularly against Gram-positive bacteria[6]. The presence of the bromine atom was considered to contribute to the observed activity.
Another relevant study synthesized a series of C-2 and C-6 substituted pyridines and evaluated their in vitro activity against various bacteria and fungi. Most of these compounds showed a broad range of modest antimicrobial activity[7]. This suggests that modifications at the 2-position of the pyridine ring, where the ethyl acetate group is located in our core scaffold, can lead to compounds with antimicrobial properties.
Furthermore, research on functionalized N-(4-bromophenyl)furan-2-carboxamides revealed antibacterial activity against clinically isolated drug-resistant bacteria[8]. The presence of the 4-bromophenyl group was a key feature of these active compounds, suggesting that the 4-bromopyridinyl moiety in our scaffold could confer similar properties.
Table 2: Comparative Antimicrobial Activity of Pyridine and Bromo-Aromatic Derivatives
| Compound Class | Microorganism | Activity (MIC) | Reference |
| Imidazo[4,5-b]pyridines | Bacillus cereus | Active | [6] |
| C-2 and C-6 Substituted Pyridines | S. aureus, S. mutans, P. aeruginosa, C. albicans | 37.5-232 µg/mL | [7] |
| N-(4-bromophenyl)furan-2-carboxamides | Drug-resistant A. baumannii, K. pneumoniae, E. cloacae, MRSA | Active | [8] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship (SAR) Insights and Future Directions
Based on the analysis of related compounds, we can infer some potential structure-activity relationships for derivatives of this compound:
-
The 4-Bromo Substituent: The presence of a bromine atom on the pyridine ring is likely to enhance biological activity due to its electron-withdrawing nature and its ability to form halogen bonds with biological targets. It may also improve the metabolic stability of the compounds.
-
Modification of the Ethyl Acetate Group: The ethyl acetate moiety at the 2-position is a prime site for derivatization. Conversion of the ester to amides, hydrazides, or incorporating it into various heterocyclic rings (e.g., oxadiazoles, triazoles) could lead to compounds with diverse and potent biological activities. The nature of the substituent introduced will significantly influence the compound's interaction with specific biological targets.
-
Lipophilicity and Solubility: Balancing the lipophilicity and aqueous solubility of the derivatives will be crucial for their pharmacokinetic properties and overall efficacy. The choice of substituents should be guided by this principle.
Future research should focus on:
-
Systematic Derivatization: Synthesizing a library of derivatives by modifying the ethyl acetate group and potentially replacing the bromine atom with other halogens or functional groups.
-
Broad Biological Screening: Evaluating the synthesized compounds against a wide range of cancer cell lines and microbial strains to identify lead candidates.
-
Mechanism of Action Studies: Investigating the specific molecular targets and pathways through which the active compounds exert their effects.
-
In Vivo Evaluation: Testing the most promising candidates in animal models to assess their efficacy and safety.
Conclusion
While direct experimental evidence for the biological activities of "this compound" derivatives is currently limited, a comparative analysis of structurally related compounds strongly suggests their potential as valuable scaffolds for the development of new anticancer and antimicrobial agents. The presence of the 4-bromo-substituted pyridine ring, combined with the versatility of the ethyl acetate group for chemical modification, makes this a promising area for future drug discovery efforts. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to embark on the synthesis and biological evaluation of this intriguing class of compounds.
References
- 1. This compound | 1060814-91-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives | Semantic Scholar [semanticscholar.org]
- 4. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Methodologies for Ethyl 2-(4-bromopyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-bromopyridin-2-yl)acetate is a key building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmacologically active compounds. The strategic placement of the bromo- and ethyl acetate moieties on the pyridine ring allows for diverse downstream functionalization, making it a valuable intermediate in drug discovery pipelines. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering an in-depth look at their respective protocols, underlying chemical principles, and practical considerations to aid researchers in selecting the most suitable method for their specific needs.
Method 1: Direct Carboxylation of 4-bromo-2-methylpyridine
This method represents a direct and efficient approach, proceeding via the deprotonation of the methyl group of 4-bromo-2-methylpyridine followed by carboxylation with diethyl carbonate.
Underlying Chemical Principles
The reaction is initiated by a strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), which selectively deprotonates the acidic α-protons of the methyl group on the pyridine ring. The resulting carbanion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of diethyl carbonate. A subsequent deprotonation and carboxylation sequence, followed by an aqueous workup, yields the desired ester. The use of a very low temperature (-78 °C) is critical to prevent side reactions and ensure the stability of the organolithium intermediate.
Experimental Protocol
Step 1: Synthesis of this compound [1]
-
Under a nitrogen atmosphere, dissolve 4-bromo-2-methylpyridine (1.0 eq) and diethyl carbonate (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 1.5 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add a second portion of LDA solution (1.5 eq) and continue stirring at -78 °C for an additional hour.
-
Quench the reaction by the slow addition of water at -78 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: cyclohexane/ethyl acetate gradient) to obtain this compound.
Reaction Workflow
Caption: Workflow for the direct carboxylation of 4-bromo-2-methylpyridine.
Method 2: Synthesis via a Pyridine-N-Oxide Intermediate
This two-step approach involves the initial oxidation of the pyridine nitrogen, which activates the ring for subsequent nucleophilic attack.
Underlying Chemical Principles
The pyridine nitrogen is first oxidized to an N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). This N-oxidation has two key effects: it increases the electron-deficiency of the pyridine ring, particularly at the C2 and C4 positions, and it sterically directs incoming nucleophiles. The activated N-oxide can then react with a suitable C2 synthon, such as the enolate of ethyl acetate or a more activated methylene compound like a Meldrum's acid derivative, followed by ring-opening and decarboxylation to furnish the desired product.[2][3]
Experimental Protocol
Step 1: Synthesis of 4-bromo-2-methylpyridine-N-oxide
-
Dissolve 4-bromo-2-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2-methylpyridine-N-oxide.
Step 2: Synthesis of this compound
-
In a separate flask, prepare the lithium enolate of ethyl acetate by reacting ethyl acetate with a strong base like LDA in anhydrous THF at -78 °C.
-
In another flask, dissolve 4-bromo-2-methylpyridine-N-oxide (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add an activating agent such as trifluoroacetic anhydride (TFAA) or tosyl chloride (TsCl) to the N-oxide solution.
-
To this activated mixture, add the pre-formed lithium enolate of ethyl acetate dropwise at -78 °C.
-
Allow the reaction to proceed at low temperature for several hours before quenching with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup and purification by column chromatography as described in Method 1.
Reaction Pathway
Caption: Synthetic pathway via a pyridine-N-oxide intermediate.
Method 3: Palladium-Catalyzed Cross-Coupling
This approach utilizes a palladium-catalyzed α-arylation of an ethyl acetate equivalent with a di-substituted pyridine, 2,4-dibromopyridine.
Underlying Chemical Principles
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. In this case, the α-arylation of an ester involves the reaction of an ester enolate with an aryl halide. The catalytic cycle typically begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species. The resulting arylpalladium(II) complex then undergoes transmetalation with the ester enolate (or a related nucleophile). Finally, reductive elimination from the arylpalladium(II) enolate complex furnishes the α-arylated ester and regenerates the palladium(0) catalyst. The regioselectivity of the reaction with 2,4-dibromopyridine is a key consideration. Generally, the C2 position of 2,4-dihalopyridines is more reactive towards oxidative addition in Suzuki-type couplings, which provides a basis for the selective synthesis of the desired product.[4]
Experimental Protocol
Step 1: Synthesis of this compound
-
To a reaction vessel, add 2,4-dibromopyridine (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., a bulky, electron-rich ligand like SPhos or XPhos, 4-10 mol%).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a suitable anhydrous solvent, such as toluene or dioxane.
-
In a separate flask, prepare the lithium enolate of ethyl acetate by adding ethyl acetate to a solution of a strong base like lithium hexamethyldisilazide (LiHMDS) in THF at -78 °C.
-
Slowly add the pre-formed enolate solution to the reaction mixture containing the palladium catalyst and 2,4-dibromopyridine.
-
Heat the reaction mixture to a temperature between 80-110 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup and purification by column chromatography as described in Method 1.
Catalytic Cycle
Caption: Catalytic cycle for the palladium-catalyzed α-arylation.
Comparative Analysis
| Feature | Method 1: Direct Carboxylation | Method 2: N-Oxide Route | Method 3: Cross-Coupling |
| Starting Materials | 4-bromo-2-methylpyridine, Diethyl carbonate | 4-bromo-2-methylpyridine, m-CPBA, Ethyl acetate | 2,4-dibromopyridine, Ethyl acetate |
| Number of Steps | 1 | 2 | 1 |
| Key Reagents | LDA (cryogenic) | m-CPBA, Strong base (e.g., LDA) | Palladium catalyst, Phosphine ligand, Strong base |
| Typical Yield | Good to excellent (reported 83%)[1] | Moderate to good (variable) | Moderate to good (highly dependent on conditions) |
| Scalability | Feasible, but requires handling of large volumes of cryogenic solvent and pyrophoric reagents. | Good, avoids pyrophoric reagents in the main coupling step but involves an extra synthetic step. | Good, but catalyst cost and removal can be a concern on a large scale. |
| Safety & Handling | Requires careful handling of LDA at very low temperatures. | m-CPBA is a potentially explosive oxidizing agent. | Palladium catalysts can be expensive and require inert atmosphere techniques. |
| Advantages | - High yield- Direct, one-pot synthesis | - Milder conditions for the coupling step compared to direct deprotonation.- Avoids direct use of highly pyrophoric reagents for the main C-C bond formation. | - High functional group tolerance.- Well-established and versatile methodology. |
| Disadvantages | - Requires cryogenic temperatures.- Use of a highly pyrophoric and moisture-sensitive reagent (LDA). | - Two synthetic steps.- Use of a potentially hazardous oxidizing agent. | - Potential for side reactions (e.g., coupling at C4).- Cost and potential toxicity of the palladium catalyst. |
Conclusion
The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher, including available equipment, scale of the synthesis, and cost considerations.
-
Method 1 (Direct Carboxylation) is an excellent choice for its high yield and directness, particularly for smaller-scale syntheses where the handling of cryogenic reagents is manageable.
-
Method 2 (N-Oxide Route) offers a viable alternative that avoids the use of highly pyrophoric reagents in the key bond-forming step, which may be advantageous for safety and scalability, despite the additional synthetic step.
-
Method 3 (Cross-Coupling) provides a modern and versatile approach, leveraging the power of palladium catalysis. While potentially more expensive due to the catalyst, its high functional group tolerance and the vast literature on similar transformations make it a strong candidate, especially when regioselectivity can be well-controlled.
Researchers are encouraged to evaluate these methods based on their own laboratory capabilities and project goals to identify the most efficient and practical path to this valuable synthetic intermediate.
References
- 1. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 3. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Reaction Mechanisms for the Synthesis of Ethyl 2-(4-bromopyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Heterocyclic Building Block
Ethyl 2-(4-bromopyridin-2-yl)acetate is a key heterocyclic intermediate in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with both a bromine atom and an ethyl acetate group, provides two distinct points for chemical modification. The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[1][2] The ethyl acetate moiety offers a handle for hydrolysis, amidation, or further elaboration of the side chain. This versatility makes it a valuable synthon for constructing complex molecular architectures found in numerous biologically active compounds.
This guide provides an in-depth comparison of the primary reaction mechanisms for synthesizing this important building block. We will analyze the mechanistic underpinnings, compare performance based on experimental data, and provide detailed protocols to assist researchers in selecting and implementing the optimal synthetic strategy for their specific needs.
Part 1: Comparative Analysis of Synthetic Mechanisms
Two predominant strategies have emerged for the synthesis of this compound and its analogs:
-
Direct C-H Functionalization/Deprotonation: This classical approach involves the deprotonation of the methyl group of 4-bromo-2-methylpyridine, followed by quenching the resulting anion with an electrophilic source of the acetate group.
-
Palladium-Catalyzed Cross-Coupling: A more modern approach that constructs the C-C bond between the pyridine ring and the acetate moiety using a palladium catalyst, typically via a Negishi-type coupling.[3][4][5]
Mechanism 1: Directed Lithiation and Carboxylation
This method relies on the increased acidity of the methyl protons on 4-bromo-2-methylpyridine, which are activated by the electron-withdrawing nature of the pyridine ring. A strong, non-nucleophilic base is required to achieve deprotonation.
Mechanistic Steps: The reaction proceeds via a two-step sequence initiated by a strong base, such as Lithium Diisopropylamide (LDA).[6]
-
Deprotonation: LDA, a sterically hindered strong base, selectively removes a proton from the methyl group of 4-bromo-2-methylpyridine at low temperatures (-78 to -70°C) to form a highly reactive pyridylmethanide lithium species. The low temperature is critical to prevent side reactions and decomposition of the organolithium intermediate.
-
Electrophilic Quench: The nucleophilic carbanion then attacks the electrophilic carbonyl carbon of diethyl carbonate.
-
Elimination & Protonation: The resulting tetrahedral intermediate collapses, eliminating an ethoxide group. A second equivalent of the pyridylmethanide may be deprotonated by the generated ethoxide, or a second equivalent of base is used. The reaction is then quenched with water, which protonates the enolate to yield the final product, this compound.[6]
Logical Flow of Directed Lithiation
Caption: Workflow for the synthesis via directed lithiation.
Mechanism 2: Negishi Cross-Coupling
The Negishi coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organozinc compound and an organic halide.[4] For this synthesis, the strategy involves coupling a pyridyl organozinc reagent with an ethyl haloacetate.
Mechanistic Steps (Catalytic Cycle): The reaction is catalyzed by a Palladium(0) complex, often generated in situ. The generally accepted mechanism proceeds through a catalytic cycle.[5]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of ethyl bromoacetate, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The organozinc reagent, (4-bromopyridin-2-yl)zinc halide, transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the product. This step regenerates the Pd(0) catalyst, which re-enters the catalytic cycle.
Catalytic Cycle for Negishi Cross-Coupling
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Part 2: Performance Comparison and Experimental Insights
The choice between these two mechanistic pathways depends on several factors, including available starting materials, scale, sensitivity to reaction conditions, and desired purity profile.
| Parameter | Directed Lithiation | Negishi Cross-Coupling | Rationale & Field Insights |
| Starting Materials | 4-bromo-2-methylpyridine, Diethyl carbonate | 2,4-dibromopyridine, Ethyl bromoacetate | Lithiation requires the picoline starting material. Cross-coupling starts from the di-halogenated pyridine, which may be more readily available or economical for certain substitution patterns. |
| Key Reagents | LDA (cryogenic), Anhydrous THF | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Activated Zinc | The need for cryogenic temperatures (-70°C) and strictly anhydrous conditions for the lithiation can be a significant operational hurdle, especially at scale. Negishi couplings are milder but require careful handling of air-sensitive catalysts and reagents.[3] |
| Yield | Typically high (e.g., 83%)[6] | Generally good to high (e.g., 65-90%) | Both methods can provide excellent yields. However, the lithiation yield is highly sensitive to temperature control and reagent quality. Incomplete reaction or side reactions can occur if conditions are not optimal. |
| Scalability | Challenging | More favorable | The extreme cold and rapid heat evolution during quenching make scaling up lithiations difficult and potentially hazardous. Palladium-catalyzed reactions are generally more scalable with appropriate engineering controls. |
| Functional Group Tol. | Low | High | Organolithium reagents are incompatible with acidic protons (e.g., -OH, -NH) and many electrophilic functional groups. The Negishi coupling shows impressive tolerance for a wide range of functional groups.[7] |
| Byproducts/Purity | Unreacted starting material, di-addition products | Zinc salts, ligand impurities, homo-coupled products | Purification for the lithiation route involves removing unreacted starting material. The Negishi reaction requires removal of zinc salts and residual palladium, which is critical for pharmaceutical applications. |
Expert Insight: For discovery chemistry on a small scale where 4-bromo-2-methylpyridine is available, the directed lithiation is a rapid and often high-yielding route. However, for process development and scale-up, a cross-coupling strategy is almost always preferred due to its milder conditions, better functional group tolerance, and more predictable scalability. The development of robust palladium catalysts and pre-catalysts has made these reactions highly reliable.[1][8]
Part 3: Detailed Experimental Protocols
These protocols are based on literature procedures and represent best practices for each method.
Protocol 1: Synthesis via Directed Lithiation
Reference procedure adapted from ChemicalBook.[6]
Objective: To synthesize this compound from 4-bromo-2-methylpyridine.
Materials:
-
4-bromo-2-methylpyridine (1.0 eq)
-
Diethyl carbonate (1.2 eq)
-
Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene (2.2 eq total)
-
Anhydrous Tetrahydrofuran (THF)
-
Water (for quenching)
-
Ethyl acetate (for extraction)
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Setup: Under a nitrogen atmosphere, add 4-bromo-2-methylpyridine (e.g., 2.00 g) and diethyl carbonate (e.g., 1.8 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Dissolution & Cooling: Dissolve the starting materials in anhydrous THF (30 mL) and cool the solution to -70°C using a dry ice/acetone bath.
-
First Base Addition: Slowly add the first portion of LDA solution (e.g., 3.00 mL, 1.1 eq) dropwise, ensuring the internal temperature does not rise above -65°C.
-
Stirring: Stir the reaction mixture at -70°C for 1 hour. The solution may change color, indicating anion formation.
-
Second Base Addition: Add the second portion of LDA solution (e.g., 3.00 mL, 1.1 eq) dropwise at -70°C and continue stirring for an additional 1 hour.
-
Causality Note: The second equivalent of base is added to ensure complete deprotonation and drive the reaction to completion.[6]
-
-
Quenching: Slowly quench the reaction by adding deionized water while the mixture is still cold.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with saturated brine solution to remove residual water and inorganic salts.
-
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., eluting with a cyclohexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Synthesis via Negishi Cross-Coupling (Hypothetical Adaptation)
Objective: To synthesize this compound via a Negishi coupling. This protocol is a representative adaptation for this specific target.
Materials:
-
2,4-dibromopyridine (1.0 eq)
-
n-Butyllithium (1.1 eq)
-
Anhydrous Zinc Chloride (ZnCl₂), 1.0 M solution in THF (1.1 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Organozinc Formation:
-
Under a nitrogen atmosphere, dissolve 2,4-dibromopyridine in anhydrous THF and cool to -78°C.
-
Slowly add n-butyllithium. The regioselectivity of this lithiation is key, favoring the more activated C2 position.
-
After stirring for 30 min, add the ZnCl₂ solution and allow the mixture to slowly warm to room temperature. This transmetalation step forms the (4-bromopyridin-2-yl)zinc chloride reagent.[5]
-
-
Catalyst Preparation:
-
In a separate flame-dried flask under nitrogen, add Pd₂(dba)₃ and XPhos ligand.
-
Add anhydrous THF and stir for 15 minutes to form the active Pd(0) catalyst complex.
-
-
Coupling Reaction:
-
To the catalyst mixture, add ethyl bromoacetate followed by the freshly prepared organozinc solution via cannula.
-
Heat the reaction mixture (e.g., to 60°C) and monitor by TLC or LC-MS until the starting material is consumed.
-
-
Quenching & Workup:
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to remove palladium residues and other impurities.
Conclusion
The synthesis of this compound can be effectively achieved through at least two distinct mechanistic pathways. The choice of method is a strategic decision based on project requirements.
-
The Directed Lithiation route is a powerful, classical method that is effective for small-scale synthesis when the picoline starting material is on hand and cryogenic equipment is available. Its primary drawbacks are poor functional group tolerance and challenges in scalability.
-
The Negishi Cross-Coupling represents a more modern, versatile, and scalable approach.[4] Its tolerance of various functional groups and milder reaction conditions make it highly suitable for complex molecule synthesis and process development in the pharmaceutical industry.[1][2]
Researchers should carefully consider the trade-offs in starting material availability, operational complexity, scale, and cost when selecting the optimal route for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. This compound | 1060814-91-6 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Development of a Negishi cross coupling process - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to the Purity Analysis of Ethyl 2-(4-bromopyridin-2-yl)acetate by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible outcomes. Ethyl 2-(4-bromopyridin-2-yl)acetate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Ensuring its purity is critical for the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the purity analysis of this compound. We will move beyond a single, prescribed method to explore and compare three distinct approaches: a standard reversed-phase (RP-HPLC) method, a high-throughput Ultra-High-Performance Liquid Chromatography (UPLC) adaptation, and an alternative selectivity method for challenging impurity profiles. The causality behind each experimental choice is explained, grounding the protocols in fundamental chromatographic principles and regulatory expectations.
The Analytical Challenge: Understanding the Analyte
This compound possesses a moderately polar structure, containing a hydrophobic ethyl acetate moiety and a more hydrophilic 4-bromopyridine ring. The nitrogen atom in the pyridine ring (pKa ≈ 5.2-6 for similar pyridines) means its protonation state is pH-dependent, which can significantly impact chromatographic retention and peak shape.[1][2] Potential impurities may arise from the synthesis, such as unreacted starting materials (e.g., 4-bromo-2-methylpyridine) or by-products, as well as degradants.[3] A robust analytical method must be able to separate the main component from these structurally similar and dissimilar impurities.
Method 1: The Workhorse - A Standard Reversed-Phase HPLC Method
Reversed-phase HPLC on a C18 stationary phase is the gold standard for the analysis of a wide range of pharmaceutical compounds and is the logical starting point for method development.[4] This method is designed for robustness and reliability, providing excellent separation for the main analyte from less polar and some moderately polar impurities.
Rationale for Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen for its versatility and strong hydrophobic retention, which is ideal for retaining the overall molecule.
-
Mobile Phase: A mixture of water and acetonitrile is used. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity compared to methanol.
-
Buffer: A formic acid buffer is incorporated to maintain a consistent, acidic pH (around 2.7-3.7). At this pH, the pyridine nitrogen is protonated, which can lead to more consistent retention times and improved peak shape by preventing silanol interactions with the stationary phase.
-
Detection: UV detection at 265 nm is selected. The bromopyridine chromophore is expected to have significant absorbance in this region, providing good sensitivity for both the main peak and related impurities.
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
System Suitability:
Method 2: The Sprinter - A High-Throughput UPLC Method
In drug development, time is a critical resource. Ultra-High-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles to achieve faster run times and higher resolution without sacrificing separation efficiency. This method is an adaptation of the standard HPLC method for high-throughput screening environments.
Rationale for Experimental Choices:
-
Stationary Phase: A C18 column with a smaller particle size (e.g., 1.7 µm) allows for the use of higher flow rates and shorter column lengths, drastically reducing analysis time.
-
Instrumentation: A UPLC system capable of handling the higher backpressures generated by sub-2 µm columns is required.
-
Gradient and Flow Rate: The gradient slope is scaled proportionally to the change in column volume and flow rate to maintain a similar separation profile to the HPLC method, but in a fraction of the time.
Experimental Protocol:
-
Instrumentation: UPLC system with a binary pump, autosampler, column manager, and PDA detector.
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 70 30 2.5 30 70 3.0 30 70 3.1 70 30 | 4.0 | 70 | 30 |
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 265 nm (PDA: 200-400 nm).
-
Injection Volume: 2 µL.
-
-
Sample Preparation:
-
Prepare as in Method 1, but potentially at a lower concentration (e.g., 0.1 mg/mL) due to the higher sensitivity of UPLC systems.
-
-
System Suitability:
-
Criteria are similar to the HPLC method (Tailing Factor ≤ 2.0, RSD ≤ 2.0%), ensuring the performance is maintained despite the increased speed.
-
Method 3: The Specialist - An Alternative Selectivity RP-HPLC Method
Sometimes, critical impurities, particularly polar ones, may co-elute with the main peak or the solvent front on a standard C18 column. In such cases, a column with a different stationary phase chemistry can provide the necessary alternative selectivity for a complete separation.[9]
Rationale for Experimental Choices:
-
Stationary Phase: A Phenyl-Hexyl column is chosen. The phenyl groups in the stationary phase can interact with the aromatic pyridine ring of the analyte and its impurities via pi-pi (π-π) interactions. This provides a different separation mechanism compared to the purely hydrophobic interactions of a C18 phase, often improving the resolution of aromatic isomers or related substances. This approach is particularly useful for separating polar compounds that are poorly retained on C18 phases.[10][11]
-
Mobile Phase: The same mobile phase system can often be used, allowing for a direct comparison of selectivity. The gradient may need to be re-optimized to account for the different retentivity of the phenyl-hexyl phase.
Experimental Protocol:
-
Instrumentation: Standard HPLC system as in Method 1.
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 75 25 15 40 60 20 40 60 21 75 25 | 25 | 75 | 25 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare as in Method 1 (0.5 mg/mL).
-
-
System Suitability:
-
In addition to standard SST parameters, a resolution standard containing the main peak and a known, closely eluting impurity (if available) should be used to confirm the resolving power of the method (Resolution ≥ 2.0).
-
Comparative Analysis
The choice of method depends on the specific analytical goal, whether it is routine quality control, high-throughput screening, or complex impurity profiling.
| Parameter | Method 1: Standard RP-HPLC | Method 2: High-Throughput UPLC | Method 3: Alternative Selectivity |
| Primary Goal | Robustness, Reliability | Speed, Throughput | Impurity Resolution |
| Typical Run Time | ~30 minutes | ~4 minutes | ~25 minutes |
| Column Chemistry | C18 (Hydrophobic) | C18 (Hydrophobic) | Phenyl-Hexyl (π-π & Hydrophobic) |
| Instrumentation | Standard HPLC | UPLC System | Standard HPLC |
| Solvent Consumption | High | Very Low | Moderate |
| Ideal Application | Routine QC, Method Development | High-Throughput Screening, In-process Controls | Impurity Profiling, Stability Studies, Method Validation |
Visualizing the Workflow
A structured approach to method selection and application is crucial for efficient and effective analysis.
Caption: HPLC method selection workflow for purity analysis.
Self-Validating Systems and Trustworthiness
Each protocol described is designed as a self-validating system. The inclusion of rigorous System Suitability Tests (SST) is a core tenet of this approach, mandated by pharmacopeial guidelines like USP <621>.[5][8] The SST parameters (e.g., tailing factor, precision, resolution) are not merely suggestions; they are experimental checks performed before any sample analysis to demonstrate that the chromatographic system is performing adequately for its intended purpose. If the system fails SST, the data generated is considered invalid. This adherence to international standards like those from the International Council for Harmonisation (ICH), specifically guideline Q2(R1) on analytical procedure validation, ensures the trustworthiness and reliability of the results.[12][13][14][15]
Conclusion
The purity analysis of this compound does not have a one-size-fits-all solution. While a standard C18-based RP-HPLC method serves as a robust and reliable starting point for routine analysis, its limitations can be overcome by rationally designed alternatives. A UPLC method offers unparalleled speed for high-throughput environments, while an alternative selectivity phase like Phenyl-Hexyl provides a powerful tool for resolving complex impurity profiles. By understanding the physicochemical properties of the analyte and the fundamental principles of chromatography, researchers can select and implement the most appropriate HPLC method, ensuring the generation of accurate and defensible purity data critical to the advancement of drug development projects.
References
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. This compound | 1060814-91-6 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. usp.org [usp.org]
- 6. Chromatography [usp.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 15. starodub.nl [starodub.nl]
A Senior Application Scientist's Guide to Ethyl 2-(4-bromopyridin-2-YL)acetate in the Synthesis of Known Active Pharmaceutical Ingredients
An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical synthesis, the strategic selection of starting materials is paramount to developing efficient, scalable, and cost-effective routes to Active Pharmaceutical Ingredients (APIs). Ethyl 2-(4-bromopyridin-2-YL)acetate, a functionalized pyridine derivative, has emerged as a versatile building block with significant potential in the synthesis of several blockbuster drugs. This guide provides a comprehensive comparison of synthetic routes utilizing this key intermediate against established manufacturing processes, supported by experimental data and mechanistic insights. Our focus will be on the synthesis of Ruxolitinib, a potent Janus kinase (JAK) inhibitor, to illustrate the practical advantages and potential challenges of incorporating this compound into API manufacturing.
The Strategic Importance of Pyridine Scaffolds in Pharmaceuticals
Pyridine rings are a ubiquitous feature in a vast number of pharmaceuticals due to their ability to engage in hydrogen bonding and other key interactions with biological targets. The specific substitution pattern on the pyridine ring is critical for modulating the potency, selectivity, and pharmacokinetic properties of a drug molecule. This compound offers two key points of functionality: a bromine atom at the 4-position, which is amenable to a variety of cross-coupling reactions, and an ethyl acetate group at the 2-position, which can be further elaborated or hydrolyzed to the corresponding carboxylic acid.
Comparative Synthesis of a Key Ruxolitinib Intermediate
Ruxolitinib is a cornerstone in the treatment of myelofibrosis and other myeloproliferative neoplasms. A critical disconnection in its retrosynthesis involves the formation of the bond between the pyrazole and pyrrolo[2,3-d]pyrimidine moieties. Several synthetic routes to Ruxolitinib have been published, often starting from pre-functionalized pyrazole and pyrrolo[2,3-d]pyrimidine rings.
A key intermediate in many Ruxolitinib syntheses is (3R)-3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile. One established method to prepare a precursor to this intermediate, (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentanepropionitrile, involves a Mitsunobu reaction.
Alternative Route: A Mitsunobu-based Approach
A patented synthesis of a key Ruxolitinib intermediate, (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentanepropionitrile, utilizes a Mitsunobu reaction.[1][2] This method involves the reaction of (S)-3-cyclopentyl-3-hydroxypropionitrile with 4-bromopyrazole in the presence of a phosphine and an azodicarboxylate.
The synthesis of the chiral alcohol precursor, (S)-3-cyclopentyl-3-hydroxypropionitrile, is achieved through an enzymatic asymmetric reduction of 3-cyclopentyl-3-oxopropionitrile.[1] The overall process, while effective, involves multiple steps and the use of stoichiometric reagents in the Mitsunobu reaction, which can present challenges in large-scale production in terms of cost and purification.
Table 1: Comparison of a Proposed Suzuki Coupling Route vs. an Established Mitsunobu Route for a Key Ruxolitinib Intermediate
| Parameter | Proposed Suzuki Coupling Route | Established Mitsunobu Route |
| Key Transformation | Palladium-catalyzed Suzuki Coupling | Mitsunobu Reaction |
| Starting Materials | This compound, Pyrazole boronic ester | (S)-3-cyclopentyl-3-hydroxypropionitrile, 4-bromopyrazole |
| Reagents | Pd catalyst, base | Triphenylphosphine, DIAD/DEAD |
| Reported Yield | High yields are typical for Suzuki couplings (estimated 80-95%) | 78-84.3% for the Mitsunobu step[3] |
| Process Scalability | Generally good, catalytic process | Can be challenging due to stoichiometric by-products |
| Atom Economy | Higher, as it's a coupling reaction | Lower due to phosphine oxide and reduced azodicarboxylate by-products |
| Key Advantages | Convergent, potentially fewer steps, catalytic | Established and proven method |
| Potential Challenges | Catalyst cost and removal, optimization of coupling conditions | Stoichiometric by-products, purification |
Proposed Convergent Synthesis of a Ruxolitinib Precursor via Suzuki Coupling
A more convergent and potentially more efficient approach can be envisioned using this compound as a starting material. This route would leverage a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds.[4]
The proposed synthesis would involve the coupling of this compound with a suitable pyrazole boronic acid or boronate ester derivative. This would directly install the desired pyrazole moiety at the 4-position of the pyridine ring, leading to a key intermediate that can be further elaborated to Ruxolitinib.
Caption: Proposed synthetic workflow for a Ruxolitinib precursor.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This generalized protocol is a starting point and may require optimization for specific substrates and scales.[4]
Materials:
-
This compound (1.0 equiv)
-
Pyrazole-4-boronic acid pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the pyrazole boronic ester, the base, and the palladium catalyst.
-
Seal the flask, evacuate, and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.
-
Transmetalation: The organic group from the pyrazole boronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond of the product, regenerating the Pd(0) catalyst.
Alternative Cross-Coupling Strategy: The Buchwald-Hartwig Amination
Another powerful tool in the synthetic chemist's arsenal is the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds.[5] While the Suzuki coupling is proposed for the Ruxolitinib synthesis, a similar strategy employing a Buchwald-Hartwig reaction could be envisioned for other APIs where a C-N bond is required at the 4-position of the pyridine ring.
For instance, in the synthesis of Abemaciclib, a key step often involves the coupling of a pyridine derivative with an amine. If one were to start with this compound, a Buchwald-Hartwig amination could be employed to introduce a necessary amino group.
Caption: General workflow for a Buchwald-Hartwig amination.
The choice between a Suzuki coupling and a Buchwald-Hartwig amination would depend on the specific bond being formed in the API's structure. Both reactions are highly versatile and have been extensively developed to tolerate a wide range of functional groups.
Conclusion and Future Outlook
This compound represents a strategically valuable starting material for the synthesis of complex APIs. Its dual functionality allows for the application of powerful and efficient cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The proposed convergent synthesis of a key Ruxolitinib intermediate highlights the potential for this building block to streamline synthetic routes, potentially leading to higher overall yields, improved atom economy, and more scalable processes compared to more linear or stoichiometric approaches.
For researchers and drug development professionals, the consideration of such advanced intermediates early in the process development lifecycle can lead to significant long-term benefits in terms of manufacturing efficiency and cost of goods. Further exploration and optimization of reaction conditions for specific API targets are warranted to fully realize the potential of this compound in pharmaceutical manufacturing.
References
- 1. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. CN104496904A - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of Ethyl 2-(4-bromopyridin-2-YL)acetate and its Chloro-Analogue in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyridine derivatives, in particular, are ubiquitous in pharmaceuticals. Among the most versatile building blocks are 2,4-disubstituted pyridines like Ethyl 2-(4-halopyridin-2-yl)acetates. The choice of the halogen at the C-4 position—typically bromine or chlorine—is a critical decision that profoundly impacts synthetic strategy, reaction efficiency, and overall cost.
This guide provides an in-depth, objective comparison of the reactivity of Ethyl 2-(4-bromopyridin-2-yl)acetate and its chloro-analogue, Ethyl 2-(4-chloropyridin-2-yl)acetate. We will explore the fundamental principles governing their differential reactivity and provide supporting experimental data and detailed protocols for key palladium-catalyzed cross-coupling reactions, empowering you to make informed decisions in your synthetic endeavors.
The Underlying Science: Why Halogen Choice Matters
The difference in reactivity between the bromo and chloro analogues is not arbitrary; it is governed by fundamental principles of physical organic chemistry. The generally accepted order of reactivity for halopyridines in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2] This trend is a direct consequence of the carbon-halogen (C-X) bond properties.
The Decisive Role of Oxidative Addition
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, with the initial, and often rate-determining, step being the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3] The facility of this step is directly related to the C-X bond's characteristics.
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[3] A lower BDE means less energy is required to cleave the C-Br bond, resulting in a faster rate of oxidative addition for the bromo-analogue.
-
Polarizability: The C-Br bond is more polarizable than the C-Cl bond. This greater polarizability facilitates a more effective interaction with the electron-rich palladium(0) center, further lowering the activation energy for oxidative addition.[3]
Electronic and Steric Considerations
The halogen at the C-4 position also exerts electronic effects on the pyridine ring.[4] Both chlorine and bromine are electron-withdrawing through induction, which makes the pyridine ring more electron-deficient and susceptible to nucleophilic attack, but this effect is secondary to the C-X bond strength in the context of oxidative addition. Steric hindrance is generally not a major differentiating factor between the two analogues, as the primary difference in reactivity stems from the electronic properties of the C-X bond itself.[5]
Comparative Performance in Key Cross-Coupling Reactions
The theoretical differences in reactivity manifest as practical differences in reaction conditions, catalyst choice, and achievable yields. While the bromo-analogue often provides a more straightforward path to the desired product, advancements in catalyst technology have made the more economical chloro-analogue a viable and attractive alternative.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds, is a cornerstone of modern synthesis.[6] For 4-halopyridines, this reaction is pivotal for introducing aryl or heteroaryl substituents.[2]
Field Insights: The bromo-analogue readily undergoes coupling with standard palladium catalysts like Pd(PPh₃)₄ under relatively mild conditions. In contrast, the chloro-analogue's stronger C-Cl bond necessitates a more robust catalytic system. This typically involves the use of electron-rich, sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group, which are highly effective at promoting the challenging oxidative addition step for aryl chlorides.[3][7]
| Feature | This compound | Ethyl 2-(4-chloropyridin-2-YL)acetate |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ / SPhos, Pd₂(dba)₃ / XPhos |
| Typical Base | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ |
| Temperature (°C) | 80 - 100 | 100 - 120 |
| Reaction Time (h) | 4 - 12 | 12 - 24 |
| Typical Yield (%) | 85 - 98% | 80 - 95% |
| Key Advantage | High reactivity, milder conditions | Lower substrate cost |
| Data is representative and based on general knowledge of Suzuki couplings on similar halopyridine substrates.[8][9] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable method for forming C-N bonds, allowing the introduction of a wide array of primary and secondary amines.[10][11]
Field Insights: Similar to the Suzuki coupling, the bromo-analogue couples efficiently with a broader range of amines using standard catalyst systems. The chloro-analogue requires more specialized, highly active ligands to achieve comparable efficiency.[12] The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly employed to facilitate the deprotonation of the amine and promote the catalytic cycle.[13]
| Feature | This compound | Ethyl 2-(4-chloropyridin-2-YL)acetate |
| Typical Catalyst | Pd₂(dba)₃ / BINAP | Pd(OAc)₂ / RuPhos, G3-XPhos Precatalyst |
| Typical Base | NaOtBu, Cs₂CO₃ | NaOtBu, LHMDS |
| Temperature (°C) | 80 - 100 | 100 - 110 |
| Reaction Time (h) | 8 - 18 | 16 - 24 |
| Typical Yield (%) | 80 - 95% | 75 - 90% |
| Key Advantage | Broader amine scope with simple ligands | Cost-effective for large-scale synthesis |
| Data is representative and based on general knowledge of Buchwald-Hartwig aminations on similar halopyridine substrates.[8][14] |
Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a C-C bond between a halide and a terminal alkyne, providing access to valuable alkynylpyridine derivatives.[15][16]
Field Insights: The reactivity trend (Br > Cl) is particularly pronounced in Sonogashira couplings.[15] The bromo-analogue couples readily under standard Pd/Cu co-catalyzed conditions. The chloro-analogue is a significantly more challenging substrate and often requires higher temperatures, more active catalyst systems, and sometimes fails to provide high yields, making the bromo-analogue the preferred starting material for this transformation.
| Feature | This compound | Ethyl 2-(4-chloropyridin-2-YL)acetate |
| Typical Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Pd(PPh₃)₂Cl₂ / CuI (often requires forcing conditions) |
| Typical Base | Et₃N, i-Pr₂NEt | Et₃N, i-Pr₂NEt |
| Temperature (°C) | 25 - 60 | 80 - 120 |
| Reaction Time (h) | 2 - 8 | 12 - 24 |
| Typical Yield (%) | 85 - 95% | 40 - 75% |
| Key Advantage | High reactivity, mild conditions | Generally not preferred unless necessary |
| Data is representative and based on general knowledge of Sonogashira couplings on similar halopyridine substrates.[8] |
Experimental Protocols & Workflows
To ensure trustworthiness and reproducibility, the following section provides detailed, self-validating experimental protocols.
Synthesis of Starting Material: this compound[17]
The starting material can be synthesized from 4-bromo-2-methylpyridine. The chloro-analogue would be prepared via an analogous route starting from 4-chloro-2-methylpyridine.
-
Setup: To a dry, three-necked flask under a nitrogen atmosphere, add 4-bromo-2-methylpyridine (1.0 eq.) and anhydrous tetrahydrofuran (THF, ~15 mL per gram of starting material).
-
Cooling: Cool the solution to -70 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene, 1.5 eq.) dropwise, ensuring the internal temperature remains below -65 °C. Stir for 1 hour at -70 °C.
-
Acylation: Slowly add diethyl carbonate (1.2 eq.) and continue stirring at -70 °C for 1 hour.
-
Second Deprotonation: Add a second portion of LDA (1.5 eq.) dropwise at -70 °C and stir for an additional hour.
-
Quench & Extraction: Quench the reaction by slowly adding water. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the title compound.
Protocol: Comparative Suzuki-Miyaura Coupling
This protocol highlights the necessary adjustments when using the chloro-analogue.
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the 4-halopyridine substrate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base.
-
For Bromo-Analogue: Use K₂CO₃ (2.0 eq.).
-
For Chloro-Analogue: Use K₃PO₄ (2.5 eq.).
-
-
Catalyst Addition: Add the palladium catalyst system.
-
For Bromo-Analogue: Add Pd(PPh₃)₄ (3-5 mol%).
-
For Chloro-Analogue: Add Pd(OAc)₂ (2 mol%) and SPhos (4-5 mol%).
-
-
Solvent Addition: Add the degassed solvent.
-
For Bromo-Analogue: Use a mixture of Toluene/H₂O (e.g., 4:1).
-
For Chloro-Analogue: Use Dioxane or 2-MeTHF.
-
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring.
-
For Bromo-Analogue: Heat to 100 °C.
-
For Chloro-Analogue: Heat to 110 °C.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography.
Protocol: Comparative Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, add the 4-halopyridine substrate (1.0 eq.), the amine (1.2 eq.), the base (NaOtBu, 1.4 eq.), and the catalyst system to a dry reaction vial.
-
For Bromo-Analogue: Use Pd₂(dba)₃ (1-2 mol%) and BINAP (3-4 mol%).
-
For Chloro-Analogue: Use a pre-catalyst like G3-XPhos (2 mol%).
-
-
Solvent Addition: Add anhydrous, degassed Toluene or Dioxane.
-
Reaction: Seal the vial and heat the reaction mixture with stirring.
-
For Bromo-Analogue: Heat to 100 °C.
-
For Chloro-Analogue: Heat to 110 °C.
-
-
Monitoring & Workup: Follow steps 5-7 from the Suzuki protocol above.
Conclusion and Strategic Recommendations
The choice between this compound and its chloro-analogue is a strategic decision that balances reactivity against cost.
-
This compound is the substrate of choice for rapid, small-scale synthesis, and for transformations like the Sonogashira coupling where reactivity is paramount. Its reliable performance under milder conditions with standard catalysts simplifies process development.
-
Ethyl 2-(4-chloropyridin-2-YL)acetate represents a more economical option, particularly for large-scale manufacturing where substrate cost is a significant factor.[3] Its use is enabled by modern, highly active catalyst systems, but requires more rigorous optimization of reaction conditions, including higher temperatures and specialized ligands.
Ultimately, a thorough understanding of the principles outlined in this guide will enable chemists to select the optimal building block and design robust, efficient, and scalable synthetic routes to complex and valuable pyridine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steric and electronic effects on reaction rates of substituted benzenes with often-overlooked brominating agents [morressier.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to Establishing Ethyl 2-(4-bromopyridin-2-yl)acetate as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and characterization of starting materials and intermediates are paramount. Heterocyclic compounds, particularly pyridine derivatives, are ubiquitous scaffolds in a vast array of active pharmaceutical ingredients (APIs).[1] "Ethyl 2-(4-bromopyridin-2-yl)acetate" is a key building block in organic synthesis, and its stringent quality control is essential for ensuring the safety and efficacy of the final drug product. The presence of unwanted impurities, even in trace amounts, can significantly impact the stability, potency, and safety of an API.[2]
This guide provides a comprehensive framework for establishing this compound as a reference standard. It offers a comparative analysis with its isomers, outlines detailed experimental protocols for characterization and purity assessment, and underscores the scientific rationale behind these methodologies.
The Critical Role of Reference Standards in API Synthesis
A reference standard is a highly purified and well-characterized compound used as a benchmark for analytical purposes. In the context of API synthesis, reference standards are indispensable for:
-
Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.[][4]
-
Method Validation: Establishing the performance characteristics of analytical methods, such as accuracy, precision, and linearity.
-
Quality Control: Ensuring the consistency and quality of different batches of starting materials and intermediates.
This compound, with its reactive bromine atom and ester functional group, can participate in various synthetic transformations, making it a valuable precursor in drug discovery.[5] However, its synthesis can potentially lead to the formation of isomeric and other related impurities. Therefore, a well-characterized reference standard is crucial for developing robust analytical methods to control the quality of this intermediate.
Characterization and Purity of this compound
A comprehensive characterization of a candidate reference standard is the foundation of its utility. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1060814-91-6 | [6] |
| Molecular Formula | C₉H₁₀BrNO₂ | [6] |
| Molecular Weight | 244.09 g/mol | [6] |
| Appearance | Liquid or Solid or Semi-solid or lump | |
| Storage Temperature | Inert atmosphere, 2-8°C | |
| Purity (Typical) | ≥95% |
Diagram: Workflow for Reference Standard Qualification
Caption: Workflow for qualifying a reference standard.
Comparative Analysis with Isomeric Alternatives
To effectively develop a selective analytical method, it is crucial to consider potential isomeric impurities. The primary isomers of this compound are its 2- and 3-pyridyl counterparts. Their physical properties can be subtly different, which can be exploited for chromatographic separation.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | 1060814-91-6 | 244.09 | - | - |
| Ethyl 2-(pyridin-2-yl)acetate | 2739-98-2 | 165.19 | 135-137 / 28 mmHg | - |
| Ethyl 2-(pyridin-4-yl)acetate | 54401-85-3 | 165.19 | 252.5 at 760 mmHg | 18-19 |
| Ethyl 2-(3-bromopyridin-4-yl)acetate | 51054-99-0 | 244.09 | - | - |
The presence of the bromine atom significantly increases the molecular weight compared to the non-brominated analogs. The position of the substituent on the pyridine ring also influences the boiling and melting points, which can affect their chromatographic behavior.
Experimental Protocols
The following protocols are designed to provide a robust framework for the characterization and purity assessment of this compound as a reference standard.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination and Impurity Profiling
This stability-indicating HPLC method is designed to separate the main component from its potential process-related impurities and degradation products.[7][8][9]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound reference standard candidate.
-
Dissolve in and dilute to 25 mL with a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Prepare a 0.1% solution (1 µg/mL) for the determination of the limit of quantitation (LOQ).
Method Validation Parameters:
-
Specificity: Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate that the method is stability-indicating.
-
Linearity: Analyze a series of solutions over a concentration range of LOQ to 150% of the working concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio or standard deviation of the response and the slope of the calibration curve.
Diagram: HPLC Method Development Workflow
Caption: A typical workflow for HPLC method development.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification of Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, including residual solvents from the synthesis process.[10][11][12]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 40 °C (hold for 5 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | 35-400 amu |
Headspace Parameters:
| Parameter | Condition |
| Vial Equilibration Temperature | 80 °C |
| Vial Equilibration Time | 20 min |
| Loop Temperature | 90 °C |
| Transfer Line Temperature | 100 °C |
Sample Preparation:
-
Accurately weigh approximately 100 mg of the reference standard candidate into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO) and seal the vial.
Data Analysis:
-
Identify residual solvents by comparing their mass spectra and retention times with those of known standards.
-
Quantify any identified solvents using an external or internal standard method.
Conclusion
Establishing this compound as a reference standard is a meticulous process that underpins the quality and safety of pharmaceutical products. This guide provides a comprehensive, albeit not exhaustive, framework for its characterization and comparative analysis. By adhering to rigorous scientific principles and employing validated analytical methods, researchers and drug development professionals can ensure the reliability of this critical intermediate. The provided protocols for HPLC and GC-MS serve as a robust starting point for developing in-house methods tailored to specific needs and regulatory requirements. Ultimately, a well-characterized reference standard is not merely a regulatory necessity but a cornerstone of scientific integrity in the pharmaceutical industry.
References
- 1. Recent Approches of "Impurity Profiling" in Pharmaceutical Analysis: A Review | Semantic Scholar [semanticscholar.org]
- 2. ijprdjournal.com [ijprdjournal.com]
- 4. Impurity profile tracking for active pharmaceutical ingredients: case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 1060814-91-6 [chemicalbook.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. ijariit.com [ijariit.com]
- 9. sciencescholar.us [sciencescholar.us]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. shimadzu.com [shimadzu.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(4-bromopyridin-2-YL)acetate
For laboratory professionals engaged in advanced research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our practices. Handling specialized reagents like Ethyl 2-(4-bromopyridin-2-YL)acetate demands not only a focus on experimental outcomes but also a rigorous adherence to safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring a secure, compliant, and efficient laboratory environment.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is a halogenated organic compound with specific health and safety implications. Its primary hazards are well-documented and necessitate careful management.[1]
Table 1: Hazard Profile of this compound
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] |
The presence of a carbon-bromine bond firmly classifies this compound as a halogenated organic substance .[3][4] This classification is the single most important factor determining its disposal pathway, primarily due to the environmental regulations governing the incineration and treatment of halogenated waste.
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is non-negotiable when handling and preparing this chemical for disposal. The appropriate PPE creates a critical barrier against exposure.
Table 2: Required PPE for Handling this compound Waste
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes/Face | Safety Goggles or Safety Glasses with side-shields | Essential for preventing splashes that can cause serious eye irritation. A face shield is recommended for bulk transfers.[5] |
| Skin | Chemical-resistant Lab Coat & Nitrile Gloves | A fully buttoned lab coat protects against skin contact. Nitrile gloves are recommended for their resistance to pyridine-based compounds. Always inspect gloves before use and change them immediately if contamination is suspected.[3][5] |
| Respiratory | Certified Chemical Fume Hood | All handling, including the addition of waste to a container, must be performed in a well-ventilated area, preferably a certified chemical fume hood, to mitigate the risk of inhaling vapors which may cause respiratory irritation.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be executed in strict compliance with local, state, and federal regulations. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash .[3][5]
Step 1: Waste Segregation
This is the most critical step in ensuring cost-effective and compliant disposal. As a halogenated organic compound, all waste containing this compound must be collected in a dedicated "Halogenated Organic Waste" container.[3][6]
-
Causality: Mixing halogenated and non-halogenated waste streams is a common and costly error. Halogenated waste requires specific high-temperature incineration with scrubbers to neutralize the resulting acidic gases (like hydrogen bromide). Disposing of it separately prevents the unnecessary and expensive treatment of the entire non-halogenated solvent volume.[7]
-
What to Segregate: This includes pure, unreacted this compound, solutions containing the compound, and any contaminated labware such as pipette tips, vials, and absorbent materials used for spills.[3][5]
Step 2: Waste Containerization
Select a container that is chemically compatible, leak-proof, and has a secure screw-top cap.[5] Many institutions provide designated, pre-labeled plastic cans for this purpose.[8]
-
Best Practice: Use only containers provided or approved by your institution's Environmental Health and Safety (EHS) department. These are selected to meet regulatory standards for hazardous waste accumulation.[7]
-
Container Management: Keep the waste container closed at all times except when actively adding waste.[6][7] This prevents the release of vapors into the laboratory atmosphere.
Step 3: Proper Labeling
Accurate labeling is a legal requirement and essential for the safety of all personnel. The waste container must be labeled clearly at the moment the first drop of waste is added.[6]
The label must include:
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[5][6]
-
A list of all other chemical constituents in the container.
-
The appropriate GHS hazard pictograms (Exclamation Mark).[5]
Step 4: Secure Storage (Satellite Accumulation)
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[5]
-
Storage Conditions: The storage area must be a well-ventilated, cool, and dry place, away from incompatible materials like strong oxidizing agents and strong acids.[5][10]
-
Secondary Containment: Ensure the container is placed within a secondary containment tray or bin capable of holding the entire volume of the liquid in case of a leak.[5]
Step 5: Final Disposal Arrangement
Laboratory personnel do not dispose of the chemical themselves. The final step is to coordinate with the professionals responsible for hazardous waste management.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste disposal company.[5][9]
-
Schedule Pickup: Provide the necessary information from your hazardous waste label and arrange for a scheduled pickup from your laboratory.[5]
Spill Management
Spills create waste and must be handled promptly and safely.
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Wear Full PPE: Before cleanup, don all PPE as outlined in Table 2.
-
Contain and Absorb: For small spills, use an inert absorbent material like vermiculite, sand, or a chemical absorbent pad to contain the liquid.[3][9]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for disposal as halogenated hazardous waste.[3]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Workflow Visualization
The following diagram provides a clear, logical workflow for the proper handling and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. achmem.com [achmem.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. benchchem.com [benchchem.com]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. benchchem.com [benchchem.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 9. benchchem.com [benchchem.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

